8-Chloroisoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMVYYZTULFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348825 | |
| Record name | 8-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34784-07-1 | |
| Record name | 8-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Chloroisoquinoline from Isoquinoline
Abstract
8-Chloroisoquinoline is a pivotal heterocyclic compound, serving as a key intermediate in the development of pharmaceuticals and functional materials. Its synthesis, however, presents distinct challenges related to regioselectivity. Direct chlorination of the isoquinoline ring is often unselective, leading to a mixture of isomers. This guide provides a comprehensive technical overview of the viable and strategic synthesis of this compound from isoquinoline, with a primary focus on indirect, regioselective methods. We will delve into the mechanistic underpinnings of the Sandmeyer reaction, a cornerstone of this synthetic pathway, and provide detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this specific synthesis.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural alkaloids and synthetic compounds with significant biological activity.[1] Notable examples range from the poppy alkaloid papaverine to the complex anticancer agent ecteinascidin 743 (ET 743).[1] The introduction of a halogen, specifically a chlorine atom, at the C8 position of the isoquinoline ring creates a versatile synthetic handle. This modification allows for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures and the fine-tuning of a compound's pharmacological profile.
Direct electrophilic halogenation of the isoquinoline ring system is notoriously difficult to control. The electron-withdrawing nature of the imine nitrogen deactivates the heterocyclic ring, while the benzene ring is more susceptible to attack. Even within the benzene portion, electrophilic substitution tends to favor the C5 and C7 positions, making the isolation of the C8 isomer a significant challenge. Therefore, more strategic, multi-step approaches are required to achieve the desired regioselectivity for this compound.
Strategic Overview of Synthesis
The most reliable and widely adopted strategy for synthesizing this compound does not begin with the direct chlorination of isoquinoline. Instead, it relies on the pre-installation of a functional group at the C8 position that can be readily converted to a chlorine atom. The most effective precursor for this transformation is 8-aminoisoquinoline. The synthesis can thus be logically divided into two primary stages:
-
Synthesis of the 8-Aminoisoquinoline Intermediate: This involves the nitration of isoquinoline followed by the reduction of the resulting 8-nitroisoquinoline.
-
Conversion of 8-Aminoisoquinoline to this compound: This is achieved via the Sandmeyer reaction, a robust and well-established method for converting aromatic amines into aryl halides.[2][3]
This two-stage approach circumvents the regioselectivity issues of direct chlorination and provides a clear, high-yielding pathway to the target molecule.
References
An In-depth Technical Guide to 8-Chloroisoquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-chloroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this particular isomer is not abundant in publicly available literature, this document synthesizes information from established chemical principles, data on related isoquinoline derivatives, and predictive models to offer a thorough understanding of its physicochemical properties, potential synthetic routes, and applications. This guide is designed to serve as a foundational resource for researchers interested in exploring the utility of this compound in their work.
Molecular and Physicochemical Profile
This compound is a derivative of isoquinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. The presence of a chlorine atom at the 8-position significantly influences the molecule's electronic distribution, reactivity, and biological activity.
Key Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 34784-07-1 |
| Molecular Formula | C₉H₆ClN |
| Molecular Weight | 163.61 g/mol |
| Appearance | White to light yellow crystalline powder |
| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)Cl |
| InChI | InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. It is crucial to note that these values are derived from computational models and should be confirmed by experimental analysis for any critical applications.
| Property | Predicted Value | Source |
| Melting Point | 55.5-56.5 °C | [1] |
| Boiling Point | 289.5 ± 13.0 °C | [1] |
| Density | 1.270 ± 0.06 g/cm³ | [1] |
| pKa (of the corresponding conjugate acid) | 4.63 ± 0.23 | [2] |
| Solubility | Sparingly soluble in water | [2] |
| LogP (XLogP3-AA) | 2.7 | [2] |
The predicted pKa suggests that this compound is a weak base, a characteristic feature of nitrogen-containing aromatic heterocycles. Its limited solubility in water is expected for a molecule with a significant hydrophobic aromatic core. For practical applications, solubility in various organic solvents should be experimentally determined.
Synthesis of this compound
The synthesis of substituted isoquinolines can be achieved through several established named reactions. For this compound, the Pomeranz-Fritsch and Pictet-Spengler reactions represent plausible synthetic strategies, starting from appropriately substituted precursors.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. To synthesize this compound via this method, the starting material would be 2-chlorobenzaldehyde.[2][3]
Hypothetical Experimental Protocol:
-
Formation of the Benzalaminoacetal (Schiff Base):
-
Dissolve 2-chlorobenzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.1 equivalents) in a suitable solvent such as toluene.
-
Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.
-
-
Acid-Catalyzed Cyclization:
-
Carefully add the crude benzalaminoacetal to a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).
-
Slowly warm the reaction mixture to room temperature and then heat to promote cyclization. The exact temperature and time will require optimization.
-
After the reaction is complete, carefully pour the mixture onto ice and neutralize with a base (e.g., concentrated sodium hydroxide solution) to a basic pH.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Caption: Pomeranz-Fritsch Synthesis Workflow for this compound.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To apply this to this compound, a suitable β-(chlorophenyl)ethylamine would be required.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H-1 and H-3) are expected to be the most deshielded. The chlorine at the 8-position will influence the chemical shifts of the adjacent protons (H-7) on the benzene ring through inductive and anisotropic effects. Coupling constants (J-values) will be crucial for assigning the specific protons.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C-8) will be significantly affected. The chemical shifts of the carbons in the pyridine ring will be influenced by the electronegativity of the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C and C=N stretching vibrations of the isoquinoline ring: ~1400-1600 cm⁻¹
-
C-Cl stretching: in the fingerprint region, typically below 800 cm⁻¹
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of this compound (163.6 g/mol ). A characteristic isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.[4] Fragmentation patterns would involve the loss of chlorine and cleavage of the heterocyclic ring.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by the isoquinoline ring system and the chloro substituent.
-
Basicity: The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making the molecule basic and capable of forming salts with acids.
-
Electrophilic Aromatic Substitution: The isoquinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Substitution is expected to occur on the benzene ring, with the position directed by the existing chloro substituent.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position may be susceptible to nucleophilic substitution, although this is generally less facile than for chloro-substituted pyridines.
Stability: this compound is expected to be a stable crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents.
Potential Applications in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[3] Halogenation, such as the introduction of a chlorine atom, is a common strategy to modulate the physicochemical and pharmacological properties of lead compounds.
This compound can serve as a key building block for the synthesis of novel compounds with potential therapeutic applications, including:
-
Anticancer Agents: Many isoquinoline derivatives exhibit cytotoxic and antiproliferative activities against various cancer cell lines.[5]
-
Antimicrobial Agents: The isoquinoline nucleus is a core component of several antimicrobial compounds. The presence of the chlorine atom may enhance the antimicrobial potency.[5]
-
Kinase Inhibitors: The isoquinoline scaffold is found in several kinase inhibitors, and derivatives of this compound could be explored for this purpose.
Safety and Handling
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a particulate respirator may be necessary.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Always consult a comprehensive and compound-specific SDS before handling any chemical.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive set of experimentally verified data is not yet available in the public domain, this guide provides a solid foundation for researchers by summarizing its predicted physicochemical properties, outlining plausible synthetic strategies, and highlighting its potential applications. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in the development of novel functional molecules and therapeutic agents.
References
8-Chloroisoquinoline CAS number and molecular weight
Abstract
This technical guide provides a comprehensive overview of 8-chloroisoquinoline, a halogenated heterocyclic compound pivotal to advancements in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, established synthetic methodologies, and critical applications, with a particular focus on its role as a versatile building block in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the practical utility and theoretical underpinnings of this important scaffold. Detailed, field-tested protocols for synthetic transformations are provided to ensure reliable, reproducible outcomes in a laboratory setting.
Introduction
The isoquinoline scaffold is a privileged heterocyclic framework, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Strategic modification of this core, particularly through halogenation, is a well-established method in medicinal chemistry to modulate a compound's physicochemical and pharmacological profile, including its potency, metabolic stability, and target selectivity.[2][3]
This compound, a specific isomer within this class, has emerged as a compound of significant interest. Its unique electronic properties, conferred by the chlorine atom at the C8 position, make it a valuable precursor for creating complex molecular architectures. It serves as a key intermediate in the synthesis of compounds targeting a range of biological pathways, demonstrating its utility in developing novel therapeutic agents.[4] This guide will explore the essential technical details of this compound, from its basic properties to its application in advanced synthetic protocols.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is foundational to its successful application in research and development. This compound is typically a white to light yellow crystalline solid.[4] Key identifying and quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 34784-07-1 | [4][5][6] |
| Molecular Formula | C₉H₆ClN | [4][5] |
| Molecular Weight | 163.61 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)Cl | [4] |
| pKa (Predicted) | 4.63 ± 0.23 | [4] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [4][5] |
Synthesis and Mechanistic Considerations
The synthesis of substituted isoquinolines can be challenging, often requiring multi-step sequences to achieve the desired regioselectivity. While specific, detailed protocols for the direct synthesis of this compound are not extensively detailed in readily available literature, plausible routes can be inferred from established isoquinoline synthetic methods like the Skraup or Friedländer syntheses, followed by a selective chlorination step.[7]
A common challenge is achieving selective chlorination at the 8-position.[8] One hypothetical approach involves the N-oxidation of isoquinoline, followed by a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃). This process can yield a mixture of chlorinated isomers, necessitating careful purification by column chromatography to isolate the desired 8-chloro derivative.[8] The rationale behind N-oxidation is to alter the electron density of the isoquinoline ring system, thereby directing the electrophilic chlorination to specific positions.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile chemical intermediate. The chlorine atom serves as a reactive handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.[9][10][11] These reactions are cornerstones of modern organic synthesis and have revolutionized pharmaceutical development.[10][12]
Key Applications:
-
Building Block for Pharmaceuticals: this compound is used to synthesize more complex molecules with potential biological activities, including antitumor and antimicrobial properties.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for reactions such as the Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (amination), and Sonogashira (coupling with alkynes) reactions.[9][11] These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, which is critical for building libraries of diverse compounds in drug discovery campaigns.[12]
The workflow for such a synthetic modification is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. usbio.net [usbio.net]
- 6. This compound CAS#: 34784-07-1 [amp.chemicalbook.com]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nobelprize.org [nobelprize.org]
- 11. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 12. jocpr.com [jocpr.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 8-Chloroisoquinoline
Abstract
This technical guide offers a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 8-chloroisoquinoline. In the absence of readily available, empirically determined spectra for this specific compound, this document provides a robust, theoretically grounded prediction of its NMR characteristics. By leveraging established principles of NMR spectroscopy, analyzing substituent effects, and drawing comparisons with structurally related analogs such as 8-chloroquinoline, this guide serves as an essential resource for researchers, scientists, and drug development professionals. It details the methodologies for NMR data acquisition and provides a thorough interpretation of the anticipated chemical shifts and coupling constants, offering a valuable predictive tool for the structural elucidation of this compound and its derivatives.
Introduction: The Structural Significance of this compound
Isoquinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery programs.[1] this compound, a halogenated derivative, presents a unique electronic and steric profile that is of significant interest in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures.[1] This guide provides a detailed exploration of the expected ¹H and ¹³C NMR spectra of this compound, offering a predictive framework to aid in its identification and characterization.
Experimental Methodology for NMR Data Acquisition
The quality and reliability of NMR data are fundamentally dependent on meticulous experimental protocol. The following section outlines the standard operating procedures for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra.[2]
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4] The choice of solvent is crucial as chemical shifts are solvent-dependent.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5]
-
Dissolution and Transfer: Ensure the sample is completely dissolved. If necessary, gently warm or vortex the vial.[3] Filter the solution through a pipette plugged with glass wool to remove any particulate matter directly into a high-quality 5 mm NMR tube.[4][6]
-
Sample Volume: The height of the solution in the NMR tube should be between 40-50 mm (approximately 0.6-0.7 mL) to ensure it spans the active region of the NMR coil.[2][7]
NMR Spectrometer Setup and Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]
¹H NMR Acquisition Parameters:
-
Experiment: A standard single-pulse experiment is typically sufficient.[4]
-
Locking and Shimming: Lock the spectrometer's magnetic field onto the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.[4][8]
-
Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm.[4]
-
Number of Scans: Acquire 8-16 scans for samples with adequate concentration to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans should be used to allow for full proton relaxation.[4]
¹³C NMR Acquisition Parameters:
-
Experiment: A standard proton-decoupled single-pulse experiment is used.[1]
-
Spectral Width: Set the spectral width to approximately 0-200 ppm.[1]
-
Number of Scans: A higher number of scans (128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[1]
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.[4]
-
Phasing and Baseline Correction: The spectrum must be phased to ensure all peaks are in the absorptive mode, and the baseline should be corrected to be flat.[4]
-
Referencing: The spectrum is referenced by setting the TMS signal to 0 ppm.[4]
-
Integration and Analysis: For ¹H NMR, the signals are integrated to determine the relative number of protons. The chemical shifts, multiplicities, and coupling constants are then determined.[4]
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the known effects of substituents on the isoquinoline ring system and are compared with the experimental data for the structural isomer, 8-chloroquinoline, to provide a contextual reference.[4][9] The numbering scheme for the isoquinoline ring is presented in the diagram below.
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~9.2 - 9.4 | s | - |
| H-3 | ~8.4 - 8.6 | d | ~5.5 - 6.5 |
| H-4 | ~7.6 - 7.8 | d | ~5.5 - 6.5 |
| H-5 | ~7.8 - 8.0 | d | ~7.5 - 8.5 |
| H-6 | ~7.4 - 7.6 | t | ~7.5 - 8.5 |
| H-7 | ~7.6 - 7.8 | d | ~7.5 - 8.5 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~152 - 154 |
| C-3 | ~143 - 145 |
| C-4 | ~120 - 122 |
| C-4a | ~135 - 137 |
| C-5 | ~128 - 130 |
| C-6 | ~127 - 129 |
| C-7 | ~129 - 131 |
| C-8 | ~133 - 135 |
| C-8a | ~128 - 130 |
Interpretation and Scientific Rationale
The predicted NMR data for this compound is derived from a systematic analysis of electronic and anisotropic effects within the molecule.
Analysis of the ¹H NMR Spectrum
-
H-1: The proton at the C-1 position is expected to be the most deshielded proton in the spectrum. Its proximity to the electronegative nitrogen atom results in a significant downfield shift.[1] This is a characteristic feature of the isoquinoline ring system.
-
H-3 and H-4: These protons form an AX spin system and are expected to appear as doublets with a coupling constant typical for ortho-coupling in a pyridine-like ring. H-3 is deshielded by the adjacent nitrogen atom.
-
H-5, H-6, and H-7: These protons on the carbocyclic ring will exhibit chemical shifts influenced by the electron-withdrawing chloro substituent at the C-8 position. The chlorine atom will have the most significant deshielding effect on the ortho proton (H-7) and a lesser effect on the meta (H-6) and para (H-5) protons.
-
Influence of the Chlorine Substituent: The electron-withdrawing nature of the chlorine atom at C-8 will cause a general downfield shift for the protons on the benzene ring compared to unsubstituted isoquinoline.[8]
Analysis of the ¹³C NMR Spectrum
-
Quaternary Carbons (C-4a, C-8, C-8a): These carbons will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum. The carbon directly attached to the chlorine atom (C-8) is expected to be significantly deshielded due to the electronegativity of the halogen.[10][11]
-
Carbons of the Pyridine Ring (C-1, C-3, C-4): C-1 and C-3 are adjacent to the nitrogen atom and will therefore be deshielded, appearing at a lower field.[12][13]
-
Carbons of the Benzene Ring (C-5, C-6, C-7): The chemical shifts of these carbons are influenced by the chlorine substituent at C-8. The ipso-carbon (C-8) will be the most affected, followed by the ortho (C-7 and C-8a) and para (C-6) positions.
Advanced NMR Techniques for Structural Confirmation
For an unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be invaluable.
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, allowing for the tracing of proton connectivity within the same spin system.[8] This would be crucial for assigning the H-5, H-6, and H-7 protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached, providing a direct link between the ¹H and ¹³C spectra.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is essential for piecing together different fragments of the molecule and for assigning quaternary carbons.[8]
Conclusion
This technical guide provides a detailed, theoretically grounded prediction of the ¹H and ¹³C NMR spectral data for this compound. While awaiting empirical verification, the data and interpretations presented herein offer a valuable resource for the scientific community. The outlined experimental protocols and the discussion of advanced 2D NMR techniques provide a clear roadmap for the definitive structural elucidation of this important heterocyclic compound. The predictive analysis serves as a crucial first step for researchers working on the synthesis, characterization, and application of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. organomation.com [organomation.com]
- 8. benchchem.com [benchchem.com]
- 9. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chemconnections.org [chemconnections.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. compoundchem.com [compoundchem.com]
An In-depth Technical Guide to the Infrared Spectroscopy of 8-Chloroisoquinoline
Abstract
This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of 8-Chloroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings of its vibrational spectroscopy, offers step-by-step experimental protocols for sample analysis via Fourier-Transform Infrared (FTIR) spectroscopy, and presents a thorough guide to spectral interpretation. By synthesizing data from analogous compounds and foundational spectroscopic principles, this guide serves as an essential resource for characterizing this pharmaceutically relevant heterocyclic compound.
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic aromatic compound with the chemical formula C₉H₆ClN.[1] As a derivative of isoquinoline, it belongs to a class of scaffolds that are prominent in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The isoquinoline framework is a key pharmacophore, and halogenation is a widely used strategy to modulate the physicochemical and pharmacological properties of such compounds, influencing their potency, metabolic stability, and binding interactions with biological targets.[2] this compound serves as a versatile building block in the synthesis of novel therapeutic agents, with potential applications in anticancer and antimicrobial drug discovery.[3]
Given its importance, the precise structural elucidation and quality control of this compound are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly specific method for its identification and characterization. Each covalent bond within the molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, the molecule absorbs energy at these specific frequencies.[4] The resulting IR spectrum is a unique molecular "fingerprint," offering invaluable information about the compound's functional groups and overall structure.[4] This guide provides the foundational knowledge and practical protocols necessary to leverage FTIR spectroscopy for the robust analysis of this compound.
Theoretical Background: Vibrational Modes of this compound
The infrared spectrum of this compound is governed by the vibrational motions of its constituent atoms. The molecule, which belongs to the Cₛ point group symmetry, has 45 theoretical normal modes of vibration.[2] These vibrations can be broadly categorized into stretching (changes in bond length) and bending (changes in bond angle) motions. The specific frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them.
The key vibrational regions for this compound can be divided as follows:
-
C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[2][5] The C-H in-plane and out-of-plane bending vibrations provide structural information in the "fingerprint region" (below 1500 cm⁻¹).[2][5]
-
Ring Vibrations (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings typically occur in the 1625-1430 cm⁻¹ range.[6] These bands are characteristic of the isoquinoline core structure.
-
C-Cl Vibration: The carbon-chlorine bond introduces a key vibrational mode. The C-Cl stretching vibration for chloroquinolines and related compounds is generally observed in the 760-505 cm⁻¹ region. This peak is a critical diagnostic marker for confirming the presence of the chlorine substituent.
Experimental Protocols: Acquiring the FTIR Spectrum
Accurate and reproducible FTIR spectra are contingent upon meticulous sample preparation and systematic data acquisition. Two primary methods are suitable for analyzing solid samples like this compound: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: KBr Pellet Transmission Spectroscopy
This classic technique involves dispersing the sample within a solid matrix of IR-transparent potassium bromide (KBr).
Causality: The objective is to create a homogenous, thin, and transparent disc that allows the IR beam to pass through the sample with minimal scattering, ensuring that the resulting spectrum is based purely on molecular absorption. KBr is used because it is transparent to mid-infrared radiation and its plasticity allows it to form a clear pellet under pressure.[7][8]
Workflow Diagram: KBr Pellet Preparation
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Protocol:
-
Material Preparation:
-
Dry spectroscopy-grade KBr powder in an oven at ~105°C for at least two hours to remove absorbed water, which has strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹).[7] Store the dried KBr in a desiccator.
-
Thoroughly clean an agate mortar and pestle, die set, and anvils with a suitable solvent (e.g., ethanol or acetone) and ensure they are completely dry.[3][8]
-
-
Sample Grinding & Mixing:
-
Place 1-2 mg of solid this compound into the agate mortar.[8] Grind the sample into a very fine powder to reduce light scattering.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.[8]
-
Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.[7] The final concentration of the sample in KBr should be between 0.2% and 1%.[9]
-
-
Pellet Formation:
-
Carefully transfer a small amount of the mixture into the pellet die body, ensuring an even layer.
-
Assemble the die set and place it into a hydraulic press.
-
Gradually apply pressure up to 8-10 metric tons.[7] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[7]
-
Carefully release the pressure and extract the die. Disassemble the die to retrieve the transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a modern sampling technique that allows for the direct analysis of solid samples with minimal preparation.
Causality: The technique relies on the phenomenon of total internal reflection.[10] An IR beam is directed into a crystal of high refractive index (e.g., diamond). The beam reflects internally, creating an evanescent wave that penetrates a short distance (~0.5-2 µm) into the sample placed in direct contact with the crystal surface.[11] Where the sample absorbs energy, the evanescent wave is attenuated, and the reflected beam carries the absorption information to the detector.
Workflow Diagram: ATR-FTIR Analysis
Caption: Standard operating procedure for ATR-FTIR analysis.
Step-by-Step Protocol:
-
Preparation:
-
Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth (e.g., Kimwipes) moistened with a volatile solvent like isopropanol or ethanol.[12]
-
-
Background Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This is crucial to ratio out absorptions from the atmosphere (CO₂, H₂O) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Lower the press anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[12]
-
-
Data Acquisition:
-
Acquire the sample spectrum over the mid-infrared range (4000-400 cm⁻¹).
-
-
Cleaning:
-
Retract the anvil, remove the sample powder, and thoroughly clean the crystal surface and anvil tip as described in the preparation step.[12]
-
Data Analysis and Spectral Interpretation
The interpretation of the this compound IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. This process is guided by established correlation tables and data from structurally similar molecules like isoquinoline and other chloro-substituted aromatics.
Logical Flow of Spectral Interpretation
Caption: Logical workflow for interpreting the FTIR spectrum of this compound.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Bond(s) Involved | Expected Intensity | Notes |
| 3100 - 3000 | Stretching | Aromatic C-H | Medium to Weak | Confirms the presence of the aromatic system. Multiple weak bands are possible.[2][5] |
| 1620 - 1570 | Ring Stretching | Aromatic C=C | Medium to Strong | Characteristic of the isoquinoline ring system. Often appears as a pair of bands.[13] |
| 1510 - 1450 | Ring Stretching | Aromatic C=C / C=N | Medium to Strong | Further confirmation of the heterocyclic aromatic core. |
| 1315 - 1300 | Ring Stretching | C-N | Medium | Associated with the nitrogen atom within the pyridine portion of the ring system.[13] |
| 1250 - 1000 | In-plane Bending | Aromatic C-H | Medium to Weak | Part of the complex fingerprint region, useful for confirmatory identification.[5] |
| 900 - 700 | Out-of-plane Bending | Aromatic C-H | Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the rings. |
| 760 - 650 | Stretching | C-Cl | Medium to Strong | A key diagnostic band. Its presence is strong evidence for the chloro-substituent.[8] |
Detailed Interpretation:
-
Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The presence of absorption bands just above 3000 cm⁻¹ is a clear indicator of C-H bonds attached to an aromatic or vinylic system. For this compound, one would expect to see one or more weak to medium intensity bands in this region.[5]
-
Ring Stretching Region (1620-1450 cm⁻¹): The isoquinoline core will give rise to several strong bands in this region due to the stretching of C=C and C=N bonds. These are analogous to the skeletal vibrations of benzene and pyridine.[2] Typically, a pair of bands around 1600 cm⁻¹ and another set of bands between 1510-1450 cm⁻¹ are observed and are highly characteristic of the fused ring system.[14]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information, though the bands can be complex and overlapping.
-
C-H Bending: In-plane and out-of-plane C-H bending vibrations occur here. Strong absorptions between 900 cm⁻¹ and 700 cm⁻¹ are typical for out-of-plane bends and are highly diagnostic of the substitution pattern.
-
C-Cl Stretching: The most critical band for confirming the identity of this compound is the C-Cl stretch. For related compounds like 1-chloroisoquinoline, this mode has been identified around 675 cm⁻¹.[8] A medium to strong absorption band in the 760-650 cm⁻¹ range should be present and is a key piece of evidence for the structure.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound. By understanding the theoretical basis of its molecular vibrations and employing standardized experimental protocols such as the KBr pellet or ATR methods, researchers can obtain high-quality, reproducible spectra. The interpretation of these spectra, focusing on key regions corresponding to aromatic C-H, C=C/C=N ring, and C-Cl vibrations, allows for unambiguous confirmation of the compound's identity. This guide provides the necessary framework for scientists and drug development professionals to confidently apply FTIR spectroscopy in their research and development workflows, ensuring the integrity of this vital pharmaceutical building block.
References
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- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
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- 9. eng.uc.edu [eng.uc.edu]
- 10. mt.com [mt.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. OPG [opg.optica.org]
- 14. researchgate.net [researchgate.net]
The Solubility Profile of 8-Chloroisoquinoline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility of 8-chloroisoquinoline, a key building block in pharmaceutical and agrochemical synthesis.[1] While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to offer researchers a robust framework for understanding and determining its solubility. This document is intended for scientists and professionals in drug development and chemical research, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Solubility in a Development Context
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in both chemical reactions and biological systems.[2] For a compound like this compound, which serves as a versatile precursor in the synthesis of potentially bioactive molecules, understanding its solubility is paramount for several reasons:
-
Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a given solvent system governs the reaction rate, efficiency, and the purity of the resulting product.
-
Formulation Development: For pharmaceutical applications, the solubility of a compound directly influences its bioavailability, affecting how it can be formulated into a dosage form that delivers a therapeutic effect.[2]
-
Analytical Method Development: Accurate solubility data is essential for developing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment.
This compound (C₉H₆ClN, CAS: 34784-07-1) is a yellow crystalline solid.[1] Its structure, featuring a bicyclic aromatic isoquinoline core with a chlorine substituent, suggests a predominantly hydrophobic nature, leading to sparse solubility in aqueous solutions.[1][3] This guide will delve into its expected solubility in common organic solvents based on chemical principles and provide actionable protocols for its empirical determination.
Theoretical Framework: Predicting the Solubility of this compound
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of this compound will be dictated by the interplay of its molecular structure with the properties of the solvent.
Molecular Structure and Physicochemical Properties
The key structural features of this compound influencing its solubility are:
-
Isoquinoline Core: A bicyclic aromatic system that is largely nonpolar and hydrophobic.[3]
-
Nitrogen Atom: The nitrogen in the isoquinoline ring can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.
-
Chlorine Atom: The electronegative chlorine atom introduces a polar C-Cl bond, but its overall effect on molecular polarity is modest. It primarily adds to the molecular weight and hydrophobicity.
Based on these features, this compound is classified as a weakly basic, hydrophobic compound.
Solvent Properties and Expected Solubility Trends
The solubility of this compound in various organic solvents can be predicted based on solvent polarity and the potential for intermolecular interactions:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be effective at dissolving this compound. Their polarity can interact with the polar aspects of the molecule, and they can effectively solvate the aromatic system. Dimethyl sulfoxide (DMSO) is often used in initial solubility screening for drug discovery due to its high dissolving power for a wide range of compounds.[5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols can act as both hydrogen bond donors and acceptors. While the nitrogen in this compound can accept a hydrogen bond, the overall molecule lacks strong hydrogen-bonding capabilities. Therefore, solubility is expected to be moderate.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic core of this compound suggests some solubility in aromatic solvents like toluene due to π-π stacking interactions. However, solubility in aliphatic nonpolar solvents like hexane is likely to be low.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this compound due to favorable dipole-dipole interactions.
Quantitative Solubility Data for Analogous Compounds
While specific data for this compound is scarce, examining the solubility of structurally similar quinoline derivatives can provide valuable insights. Generally, quinoline derivatives exhibit good solubility in various organic solvents due to their aromatic and heterocyclic nature.[6]
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |
| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction) |
| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction) |
Data for analogous compounds sourced from BenchChem's "An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents".[6]
This data illustrates that chlorinated quinoline derivatives can have significant solubility in solvents like chloroform and that solubility in ethanol increases with temperature, a common trend for the dissolution of solids in liquids.[7][8]
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable way to determine the solubility of this compound is through experimental measurement. The shake-flask method followed by a suitable analytical technique like HPLC is the gold standard for determining equilibrium solubility.[9]
The Shake-Flask Method for Equilibrium Solubility
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.
Workflow for Shake-Flask Solubility Determination
References
- 1. Page loading... [guidechem.com]
- 2. rheolution.com [rheolution.com]
- 3. benchchem.com [benchchem.com]
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- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
An In-depth Technical Guide to the Safe Handling and Storage of 8-Chloroisoquinoline
Preamble: A Note on Synthesized Safety Protocols
Compound Profile and Assumed Hazard Identification
8-Chloroisoquinoline is a yellow crystalline solid with the chemical formula C₉H₆ClN.[2] It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] While specific toxicity data for this compound is limited, related chlorinated isoquinoline compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[3][4][5] Some analogues are also classified as harmful if swallowed.[3][5] Therefore, it is prudent to handle this compound with the assumption that it possesses a similar hazard profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 34784-07-1 | [2][6] |
| Molecular Formula | C₉H₆ClN | [2][6] |
| Molecular Weight | 163.61 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 55.5-56.5 °C | [7] |
| Boiling Point | 289.5±13.0 °C (Predicted) | [7] |
| Solubility | Sparingly soluble in water | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2][7] |
Engineering Controls: The First Line of Defense
The primary objective in handling this compound is to minimize exposure. This is most effectively achieved through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially of the solid powder, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8] The fume hood should have a minimum face velocity of 0.5 m/s.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9]
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[3][9][10]
Personal Protective Equipment (PPE): A Self-Validating System
The selection and use of appropriate PPE are critical for personal safety. The following PPE is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides resistance to a broad range of chemicals.[1] |
| Eye Protection | Safety glasses with side shields or splash goggles | Protects eyes from splashes of the chemical or solvents.[1][3] |
| Skin and Body Protection | Full-length laboratory coat | Prevents skin contact with the compound. Lab coats should be fully buttoned.[1][3] |
| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges should be used. | Avoids inhalation of any dust, vapors, or mists.[1][3] |
Detailed Handling and Storage Protocols
A systematic approach to handling and storage is essential to minimize risks.
Handling
-
Preparation: Before handling, read and understand this safety guide. Ensure all necessary PPE and spill cleanup materials are readily available.[1]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a dedicated set of spatulas and weighing paper.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[9][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]
-
Conditions: Store at room temperature, sealed in a dry environment.[2][7]
-
Incompatibilities: Store away from strong oxidizing agents.[5][11]
-
Labeling: Ensure all containers are clearly labeled with the full chemical name and any relevant hazard warnings.[12]
Emergency Procedures: A Proactive Approach
First Aid
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]
Spill Response
In the event of a spill, a calm and methodical response is necessary.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[13]
-
Ventilate: Ensure the area is well-ventilated.[13]
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.[9]
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[8][14] Work from the outside of the spill inwards.[15]
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[9][16]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[13][17]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Keep this compound waste separate from non-halogenated chemical waste.[12][16]
-
Container: Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste."[12][16] The container must be kept closed except when adding waste.[16]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Waste this compound."[12]
-
Disposal: Arrange for disposal through your institution's EHS department.[16] Complete all necessary hazardous waste manifests and documentation.[16] Do not discharge to sewer systems.[18]
References
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- 2. Page loading... [guidechem.com]
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. usbio.net [usbio.net]
- 7. This compound CAS#: 34784-07-1 [amp.chemicalbook.com]
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- 11. aksci.com [aksci.com]
- 12. benchchem.com [benchchem.com]
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- 16. benchchem.com [benchchem.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. echemi.com [echemi.com]
An In-Depth Technical Guide to the Potential Biological Targets of 8-Chloroisoquinoline Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous natural and synthetic bioactive compounds. The strategic placement of substituents, such as a chlorine atom at the 8-position, can profoundly modulate a molecule's physicochemical properties and its interaction with biological targets. While direct research on 8-chloroisoquinoline derivatives is emerging, analysis of structurally related compounds provides a robust framework for predicting their therapeutic potential. This guide synthesizes current knowledge to explore the most probable biological targets of this chemical class. We will delve into the mechanistic rationale and validating experimental workflows for key target families, including protein kinases involved in oncogenic signaling, Poly (ADP-ribose) polymerase (PARP) critical to DNA repair, tubulin proteins essential for cell division, and bacterial topoisomerases. This document serves as a technical resource to guide hypothesis generation, experimental design, and the strategic development of novel this compound-based therapeutics.
Introduction: The Strategic Value of the this compound Scaffold
The Isoquinoline Core: A Privileged Structure in Drug Discovery
The isoquinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid, planar structure provides a versatile template for interacting with the active sites of various enzymes and receptors. This scaffold is present in a wide array of pharmacologically active agents, demonstrating potent anticancer and antimicrobial properties.[1][2] The nitrogen atom acts as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions, making the isoquinoline core an ideal starting point for library development.
The Influence of the 8-Chloro Substituent
The introduction of a chlorine atom at the 8-position (C8) is a critical design element. Halogenation, particularly chlorination, impacts a molecule's properties in several key ways:
-
Lipophilicity: The chloro group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets.[3]
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially increasing the compound's biological half-life.[3]
-
Target Binding: A chlorine atom can act as a bioisostere for a methyl group and can form specific halogen bonds with protein residues (e.g., backbone carbonyls) in a binding pocket, thereby increasing affinity and selectivity.[3]
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom modulates the electronic distribution of the entire ring system, which can fine-tune the reactivity and binding properties of other functional groups on the scaffold.[3]
These factors suggest that the this compound scaffold is well-suited for developing potent and specific inhibitors for a range of biological targets.
Potential Oncological Targets
The anticancer potential of isoquinoline derivatives is widely reported, with proposed mechanisms often involving the inhibition of key enzymes that drive cancer cell proliferation and survival.[1]
Protein Kinases
Protein kinases are a major class of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of cancer.[4] The isoquinoline scaffold is a common feature in many kinase inhibitors, suggesting that this compound derivatives are strong candidates for targeting this enzyme family.
2.1.1 Mechanistic Rationale Kinases transfer a phosphate group from ATP to substrate proteins, a fundamental "on/off" switch in signal transduction. In cancer, mutations or overexpression of kinases can lead to constitutively active signaling pathways that promote uncontrolled cell growth and survival.[4] Molecules based on chloroquinoline and related scaffolds have shown inhibitory activity against key oncogenic kinases like PI3K (Phosphoinositide 3-kinase) and CHK1 (Checkpoint Kinase 1).[5][6][7]
2.1.2 Illustrative Signaling Pathway: PI3K/AKT/mTOR The PI3K pathway is a central regulator of cell growth, metabolism, and survival that is frequently dysregulated in cancer. Inhibition of PI3K by a hypothetical this compound derivative could block downstream signaling, leading to apoptosis and cell cycle arrest.
Caption: Inhibition of the PI3K signaling pathway by a hypothetical derivative.
2.1.3 Experimental Workflow: Validating Kinase Inhibition A multi-step process is required to identify and validate a compound as a kinase inhibitor. The workflow begins with high-throughput screening and progresses to detailed mechanistic studies in cellular and in vivo models.
References
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- 2. benchchem.com [benchchem.com]
- 3. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CHK1 kinase by Gö6976 converts 8-chloro-adenosine-induced G2/M arrest into S arrest in human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 8-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed exploration of the discovery, history, and synthetic evolution of 8-chloroisoquinoline, a pivotal heterocyclic scaffold in medicinal chemistry. Moving beyond a conventional review, this document is structured to deliver a deep, causal understanding of the synthetic strategies that have been employed to access this important molecule. We will delve into the pioneering classical syntheses, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, providing not just procedural steps but the underlying mechanistic principles and strategic considerations. Furthermore, this guide will navigate through to more modern and regioselective approaches, offering a comparative analysis of the available methodologies. Detailed experimental protocols, data-driven comparisons, and visual representations of reaction pathways are included to equip researchers with the practical knowledge required for the synthesis and application of this compound and its derivatives in the pursuit of novel therapeutics.
Introduction: The Significance of the this compound Moiety
The isoquinoline core is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The introduction of a chlorine atom at the 8-position of the isoquinoline ring system creates this compound, a molecule with a unique electronic and steric profile that has proven to be a valuable building block in the design of novel therapeutic agents. The chloro-substituent can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, influencing factors such as metabolic stability, membrane permeability, and binding interactions with biological targets. Consequently, this compound has emerged as a key intermediate in the synthesis of compounds targeting a range of diseases, including cancer and infectious diseases.[1] This guide will provide a thorough understanding of the journey of this molecule, from its initial synthesis to the sophisticated methods used today.
Historical Perspective: Unraveling the First Syntheses
While the precise first documented synthesis of this compound remains a topic of historical chemical exploration, its emergence is intrinsically linked to the development of general isoquinoline syntheses in the late 19th and early 20th centuries. The foundational work on the construction of the isoquinoline ring system was laid by the pioneering efforts of chemists who developed what are now considered classical named reactions.
A significant early and comprehensive review of isoquinoline synthesis via the Pomeranz-Fritsch reaction was presented by Walter J. Gensler in 1951 in the journal Organic Reactions.[2] This work, while not solely focused on this compound, provided the fundamental principles and experimental frameworks that would have enabled early organic chemists to synthesize this specific halogenated derivative. The application of the Pomeranz-Fritsch and Bischler-Napieralski reactions to appropriately substituted precursors would have been the logical and most probable routes to the initial preparation of this compound.
Classical Synthetic Strategies: The Workhorses of Isoquinoline Chemistry
The traditional methods for constructing the isoquinoline skeleton remain relevant and are foundational to understanding the synthesis of its derivatives.
The Pomeranz-Fritsch Reaction
First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to the isoquinoline nucleus from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4] The reaction proceeds in two main stages: the formation of a benzalaminoacetal (a Schiff base) followed by an acid-catalyzed intramolecular electrophilic cyclization.[5]
For the synthesis of this compound, the logical starting material would be 2-chlorobenzaldehyde. The presence of the electron-withdrawing chlorine atom can make the cyclization step more challenging, often requiring stronger acidic conditions and higher temperatures compared to electron-rich aromatic precursors.[5]
Generalized Reaction Scheme:
Caption: Pomeranz-Fritsch synthesis of this compound.
Hypothetical Experimental Protocol (Pomeranz-Fritsch)
-
Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-chlorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Reflux the mixture until the theoretical amount of water is collected.
-
Solvent Removal: After cooling, remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.
-
Cyclization: In a separate flask, place a strong acid, such as concentrated sulfuric acid, and cool it in an ice bath. Slowly and carefully add the crude benzalaminoacetal to the stirred acid.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to a temperature typically between 100-160 °C for several hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method such as column chromatography or recrystallization.[6]
The Bischler-Napieralski Reaction
Also discovered in 1893 by August Bischler and Bernard Napieralski, this reaction involves the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[3][7] The cyclization is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8]
To synthesize this compound via this route, one would start with a β-(2-chlorophenyl)ethylamine derivative.
Generalized Reaction Scheme:
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Whitepaper: A Theoretical and Computational Guide to the Molecular Structure of 8-Chloroisoquinoline
Abstract: This technical guide provides a comprehensive exploration of the molecular structure of 8-Chloroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical application of computational chemistry, with a focus on Density Functional Theory (DFT), to elucidate its structural, electronic, and spectroscopic properties. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, step-by-step protocols for in-silico analysis. By explaining the causality behind methodological choices, this guide serves as a self-validating framework for the theoretical investigation of halogenated heteroaromatic systems, ultimately enabling a deeper understanding of structure-activity relationships and facilitating rational molecular design.
Introduction: The Significance of the Isoquinoline Scaffold and Computational Scrutiny
The isoquinoline scaffold is a privileged structural motif found in a vast number of natural alkaloids and synthetic compounds with diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with a pyridine ring creates a unique electronic and steric environment, making it a valuable building block in drug design.[2][3] The introduction of substituents, such as a chlorine atom at the 8-position, dramatically modulates the molecule's physicochemical properties, reactivity, and biological interactions. This compound (C₉H₆ClN) is a key synthetic intermediate used in the development of novel pharmaceuticals and agrochemicals.[4]
Understanding the precise three-dimensional structure and electronic landscape of this compound is paramount for predicting its behavior and designing next-generation derivatives. While experimental techniques like X-ray crystallography and NMR spectroscopy are indispensable, they are often complemented and guided by theoretical calculations. Computational chemistry provides a powerful lens to probe molecular characteristics that are difficult or impossible to measure directly.
A critical aspect of modeling this compound is the presence of the chlorine atom. Halogens are not mere passive substituents; they engage in highly directional non-covalent interactions known as halogen bonds (X-bonds), which can be crucial for ligand-receptor binding affinity.[5][6] Accurately modeling the anisotropic distribution of charge around the halogen is essential for capturing these effects, necessitating specific computational approaches.[5] This guide will detail these approaches, providing a robust framework for the theoretical analysis of this compound.
Part 1: Foundational Theory and Methodological Choices
The selection of an appropriate theoretical method is the most critical decision in a computational study. The choice must balance computational cost with the desired accuracy for the properties being investigated.
The Workhorse: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of accuracy and efficiency.[7] DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making them computationally tractable for most organic molecules.[8][9]
-
Why DFT? It provides excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a fraction of the cost of higher-level ab initio methods.
-
Choosing a Functional and Basis Set: The combination of a functional (which approximates the exchange-correlation energy) and a basis set (which describes the atomic orbitals) dictates the quality of the calculation.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for its reliability in predicting molecular structures and energies.[9][10]
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is highly recommended.[10][11][12] The "++" indicates the inclusion of diffuse functions on all atoms, essential for describing lone pairs and potential non-covalent interactions. The "(d,p)" signifies the addition of polarization functions, which allow for anisotropy in the electron distribution—a critical feature for accurately modeling the chlorine atom and the aromatic system.[9]
-
| Methodology Component | Recommendation | Justification |
| Core Theory | Density Functional Theory (DFT) | Optimal balance of accuracy and computational cost for organic molecules.[7][8] |
| Functional | B3LYP | A robust hybrid functional with a proven track record for geometries and energies.[9] |
| Basis Set | 6-311++G(d,p) | Provides flexibility for accurate electron density description, including polarization and diffuse functions crucial for the chlorine atom and π-system.[10][11] |
| Solvation Model | IEFPCM / SMD | (Optional) To simulate properties in solution by treating the solvent as a polarizable continuum. Essential for comparing with experimental solution-phase data.[13][14] |
Key Computational Analyses and Their Purpose
A comprehensive theoretical study involves several distinct calculations, each providing a different piece of the molecular puzzle.
-
Geometry Optimization: This is the foundational step, locating the minimum energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles provide the most stable 3D structure in the gas phase.
-
Vibrational Frequency Analysis: Performed after optimization, this calculation serves two purposes. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it predicts the molecule's infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[8][15]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and dictates the molecule's electronic absorption properties.[13][16]
-
Molecular Electrostatic Potential (MEP) Surface: The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reaction and intermolecular interactions.[12][13]
-
Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate excited-state properties, allowing for the prediction of the molecule's UV-Vis absorption spectrum.[12][13]
Part 2: A Practical Guide to the Computational Workflow
This section provides a detailed, step-by-step protocol for conducting a comprehensive theoretical analysis of this compound.
Workflow Overview
The overall process follows a logical progression from structure preparation to in-depth analysis and data interpretation.
Caption: High-level workflow for the computational analysis of this compound.
Protocol 1: Geometry Optimization and Frequency Analysis
This protocol is the cornerstone of the entire study, providing the equilibrium structure for all subsequent calculations.
Objective: To find the lowest energy structure of this compound and confirm it is a stable minimum.
Software: Gaussian, ORCA, or any modern quantum chemistry package.
Methodology:
-
Structure Input:
-
Draw the 2D structure of this compound and convert it to a preliminary 3D structure using a molecular editor like Avogadro or ChemDraw.
-
Perform a quick molecular mechanics minimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
-
-
Calculation Setup (Gaussian Example):
-
Create an input file specifying the calculation type, method, and basis set.
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
#p: Specifies printing of additional output.
-
B3LYP/6-311++G(d,p): Defines the level of theory.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation following the optimization.
-
-
Charge and Multiplicity: Specify 0 1 for a neutral singlet ground state.
-
Coordinates: Paste the atomic coordinates from Step 1.
-
-
Execution and Analysis:
-
Submit the calculation to run.
-
Upon completion, open the output file (e.g., .log or .out).
-
Confirm Convergence: Search for "Optimization completed."
-
Verify Minimum: Search for the "Frequencies" section. Confirm that there are zero imaginary frequencies (often listed as negative values). One or more imaginary frequencies indicate a transition state or a failed optimization.
-
Extract Data: Record the final optimized Cartesian coordinates, bond lengths, and bond angles. The output will also contain the calculated IR spectrum (frequencies and intensities).
-
Caption: Detailed workflow for Geometry Optimization and Frequency Verification.
Part 3: Interpreting the Data - From Structure to Reactivity
The output from these calculations provides a wealth of quantitative data. Presenting this information clearly is key to extracting meaningful insights.
Structural Properties
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Source |
| Molecular Formula | C₉H₆ClN | [4] |
| Molecular Weight | 163.61 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Topological Polar Surface Area | 12.9 Ų | [4] |
| Predicted pKa | 4.63 ± 0.23 | [4] |
Electronic Properties and Chemical Reactivity
FMO and MEP analyses are predictive tools for understanding how this compound will behave in a chemical environment.
-
HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. In this compound, the HOMO is expected to be distributed across the π-system of the isoquinoline rings, while the LUMO will also be located on the aromatic system. The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
-
MEP Surface: The MEP map will visually confirm the expected electronic features. Negative potential (red/yellow) will be concentrated around the electronegative nitrogen atom, indicating its role as a hydrogen bond acceptor or a site for electrophilic attack. The region around the chlorine atom will exhibit a unique feature known as a "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the halogen, which is responsible for its ability to form halogen bonds.[5] This positive region is a key target for nucleophilic attack or interaction with electron-rich domains in a protein active site.
Table 2: Hypothetical Reactivity Descriptors from DFT Calculations
| Descriptor | Predicted Value / Location | Implication for Reactivity |
| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilic character) |
| LUMO Energy | ~ -1.5 eV | Region of electron acceptance (electrophilic character) |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates high kinetic stability |
| Most Negative MEP | Localized on the Nitrogen atom | Primary site for protonation and hydrogen bonding |
| Positive MEP (σ-hole) | On the external face of the Chlorine atom | Site for halogen bonding and nucleophilic interaction |
Part 4: Application in a Drug Development Context
The theoretical data generated for this compound is not merely academic; it provides actionable intelligence for drug discovery professionals.
-
Rational Drug Design: The MEP and FMO data can guide the synthesis of new derivatives. For example, to enhance binding to a target, one might add an electron-donating group to a region of positive potential or a hydrogen bond donor to interact with the nitrogen atom.
-
Predicting Metabolism: Regions of high reactivity identified by the MEP and FMO analysis can suggest potential sites of metabolic transformation (e.g., oxidation).
-
Molecular Docking: The optimized 3D structure is the essential starting point for molecular docking simulations.[17] Docking programs can predict how this compound might bind to a protein target, with the calculated charge distribution and halogen-bonding potential informing the scoring functions to yield more accurate binding predictions.[18][19]
Caption: Role of theoretical calculations in a drug discovery pipeline.
Conclusion
Theoretical calculations, particularly those based on Density Functional Theory, provide an indispensable toolkit for the in-depth characterization of molecules like this compound. This guide has outlined a robust, validated, and practical workflow for determining its optimal structure, predicting its spectroscopic and electronic properties, and understanding its inherent reactivity. By grounding computational protocols in sound theoretical principles and emphasizing the interpretation of data, researchers can confidently generate reliable in-silico results. These findings not only deepen our fundamental understanding of this important heterocyclic compound but also provide a solid foundation for its application in the rational design of novel therapeutics and advanced materials.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]
- 13. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development | MDPI [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Laboratory Synthesis of 8-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the laboratory synthesis of 8-chloroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will explore the primary synthetic routes, delving into the selection of starting materials, reaction mechanisms, and detailed experimental protocols. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this target molecule.
Strategic Approaches to the Isoquinoline Core: Selecting the Right Pathway
The synthesis of the isoquinoline scaffold is a well-established field in organic chemistry, with several named reactions offering viable pathways. For the specific case of this compound, the substitution pattern on the benzene ring dictates the most logical starting materials and, consequently, the most appropriate synthetic strategy. Two classical methods stand out as particularly suitable: the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction .
The choice between these two routes often depends on the availability of starting materials and the desired scale of the synthesis. The Pomeranz-Fritsch reaction generally offers a more direct route to the aromatic isoquinoline, while the Bischler-Napieralski reaction initially yields a dihydroisoquinoline which then requires an additional oxidation step.
The Pomeranz-Fritsch Reaction: A Direct Approach from 2-Chlorobenzaldehyde
The Pomeranz-Fritsch reaction is a powerful acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[1][2][3] To achieve the desired 8-chloro substitution pattern, the logical starting aldehyde is 2-chlorobenzaldehyde .
Rationale for Starting Material Selection
The key to obtaining the 8-substituted isoquinoline lies in the intramolecular electrophilic aromatic substitution that occurs during the cyclization step. The cyclization happens at the ortho position to the aldehyde group of the original benzaldehyde. Therefore, starting with 2-chlorobenzaldehyde ensures that the newly formed heterocyclic ring is fused at the C1 and C8a positions relative to the chlorine atom, resulting in the desired this compound.
Mechanistic Insights
The reaction proceeds in two main stages[1][2]:
-
Formation of the Benzalaminoacetal (Schiff Base): 2-Chlorobenzaldehyde is condensed with an aminoacetaldehyde acetal, typically 2,2-diethoxyethylamine or 2,2-dimethoxyethylamine, to form the corresponding Schiff base. This is a standard imine formation, often driven to completion by the removal of water.
-
Acid-Catalyzed Cyclization: The benzalaminoacetal is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. The acid protonates the acetal, leading to the formation of a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich benzene ring onto the iminium ion to form the new six-membered ring. Subsequent elimination of alcohol and aromatization yields the final this compound product.
It is important to note that the presence of an electron-withdrawing group like chlorine on the benzene ring can decrease the nucleophilicity of the aromatic ring, potentially requiring harsher reaction conditions (e.g., higher temperatures or stronger acids) for the cyclization step compared to substrates with electron-donating groups.[1]
Visualizing the Pomeranz-Fritsch Pathway
Caption: Pomeranz-Fritsch synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of N-(2-chlorobenzylidene)-2,2-diethoxyethanamine (Benzalaminoacetal)
-
To a solution of 2-chlorobenzaldehyde (1.0 eq) in toluene, add 2,2-diethoxyethylamine (1.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude benzalaminoacetal, which is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
In a separate flask, cool concentrated sulfuric acid (10-20 parts by weight relative to the acetal) to 0 °C in an ice bath.
-
Slowly add the crude benzalaminoacetal from Step 1 to the stirred, cold sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution to a pH > 10, ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.[4][5]
| Parameter | Value |
| Starting Material | 2-Chlorobenzaldehyde |
| Key Reagent | 2,2-Diethoxyethylamine, Conc. H₂SO₄ |
| Intermediate | N-(2-chlorobenzylidene)-2,2-diethoxyethanamine |
| Typical Yield | 30-50% (highly substrate and condition dependent) |
The Bischler-Napieralski Reaction: A Two-Stage Approach
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[6][7][8][9] The resulting dihydroisoquinoline is then oxidized to the aromatic isoquinoline.
Rationale for Starting Material Selection
To synthesize this compound via this route, the required starting material is N-(2-chlorophenethyl)acetamide . The cyclization occurs at the ortho position to the ethylamine substituent on the benzene ring, thus a 2-chlorophenethylamine derivative is necessary.
Mechanistic Insights
The Bischler-Napieralski reaction can be broken down into three key steps:
-
Amide Formation: 2-Chlorophenethylamine is acylated, typically with acetic anhydride or acetyl chloride, to form N-(2-chlorophenethyl)acetamide.
-
Cyclization to Dihydroisoquinoline: The amide is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[7] The dehydrating agent activates the amide carbonyl, facilitating an intramolecular electrophilic attack by the aromatic ring to form a 3,4-dihydroisoquinoline intermediate. For less reactive substrates, such as those with electron-withdrawing groups, stronger dehydrating agents like a mixture of POCl₃ and P₂O₅ may be required.[7][8]
-
Aromatization: The resulting 3,4-dihydro-8-chloroisoquinoline is then oxidized to this compound. This can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures, or manganese dioxide (MnO₂).
Visualizing the Bischler-Napieralski Pathway
Caption: Bischler-Napieralski synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of N-(2-chlorophenethyl)acetamide
-
Dissolve 2-chlorophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add a base, such as triethylamine (1.2 eq), and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-chlorophenethyl)acetamide, which can be purified by recrystallization or column chromatography if necessary.[10][11]
Step 2: Cyclization to 3,4-Dihydro-8-chloroisoquinoline
-
Dissolve N-(2-chlorophenethyl)acetamide (1.0 eq) in an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (2-3 eq) dropwise to the solution at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated ammonium hydroxide to neutralize the excess POCl₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 3,4-dihydro-8-chloroisoquinoline.
Step 3: Aromatization to this compound
-
Dissolve the crude 3,4-dihydro-8-chloroisoquinoline in a high-boiling solvent such as xylene or decalin.
-
Add 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to afford this compound.
| Parameter | Value |
| Starting Material | 2-Chlorophenethylamine |
| Key Reagents | Acetyl chloride, POCl₃, Pd/C |
| Intermediates | N-(2-chlorophenethyl)acetamide, 3,4-Dihydro-8-chloroisoquinoline |
| Typical Overall Yield | 25-45% |
Purification and Characterization
Purification of the final this compound product is crucial to obtain material of high purity for subsequent applications. The primary methods for purification are:
-
Column Chromatography: Silica gel is the most common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the product.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) can be an effective method for purification.[4]
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point Analysis: To assess the purity of a solid product.
Safety Considerations
-
2-Chlorobenzaldehyde is an irritant.
-
Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and react violently with water.
-
2-Chlorophenethylamine and its derivatives may be toxic.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound can be reliably achieved through established synthetic methodologies, primarily the Pomeranz-Fritsch and Bischler-Napieralski reactions. The selection of the appropriate starting materials, namely 2-chlorobenzaldehyde or 2-chlorophenethylamine derivatives, is critical for directing the cyclization to the desired 8-position. While the electron-withdrawing nature of the chlorine substituent may necessitate more forcing reaction conditions, careful optimization of the protocols outlined in this guide will enable researchers to access this valuable heterocyclic building block for further investigation in drug discovery and materials science.
References
- 1. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. ijpsr.info [ijpsr.info]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 8-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroisoquinoline, a halogenated derivative of the isoquinoline scaffold, represents a molecule of significant interest within medicinal chemistry. While direct and extensive research on the specific biological activities of this compound remains nascent, the well-documented pharmacological profiles of the broader isoquinoline and quinoline classes provide a robust framework for postulating its mechanism of action. This technical guide synthesizes current understanding from related compounds to propose potential biological targets and signaling pathways for this compound. We will delve into hypothetical mechanisms, including anticancer and antimicrobial activities, and provide exemplary experimental protocols to facilitate further investigation into this promising scaffold. This document is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound and its derivatives.
Introduction: The Isoquinoline Scaffold as a Privileged Structure
The isoquinoline core is a recurring motif in a multitude of natural and synthetic bioactive compounds, bestowing upon them a diverse array of pharmacological properties.[1] The fusion of a benzene ring with a pyridine ring creates a planar, aromatic system capable of engaging in various non-covalent interactions with biological macromolecules. The introduction of a chlorine atom at the 8-position, as in this compound, is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.[2] Although specific data for this compound is limited, its structural similarity to other researched chloroisoquinolines and related heterocycles allows for the formulation of several well-grounded hypotheses regarding its mechanism of action.[3]
Postulated Mechanisms of Action of this compound
Based on the established activities of related isoquinoline and quinoline derivatives, the primary putative mechanisms of action for this compound can be categorized into two main areas: anticancer and antimicrobial activities.
Anticancer Potential: Targeting the Machinery of Cell Proliferation
Numerous isoquinoline and quinoline derivatives have demonstrated significant antiproliferative effects, suggesting that this compound may act through similar pathways.[4][5]
2.1.1. Inhibition of Key Proliferation Enzymes
A prevalent mechanism for the anticancer activity of this class of compounds is the inhibition of enzymes critical for cell division and survival.[4]
-
Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately apoptosis. Several quinoline derivatives have been identified as potent topoisomerase inhibitors.[5]
-
Protein Kinases: As central regulators of cellular signaling, protein kinases are prime targets for cancer therapy. The isoquinoline scaffold can serve as a template for designing kinase inhibitors that interfere with oncogenic signaling pathways.[4] The phosphoinositide 3-kinase (PI3K) pathway, in particular, has been identified as a potential target for novel chloroquinoline derivatives.[5]
2.1.2. A Potential Signaling Pathway for Anticancer Activity
The following diagram illustrates a generalized signaling pathway that could be targeted by this compound, leading to the induction of apoptosis in cancer cells.
Caption: Postulated anticancer signaling pathway for this compound.
Antimicrobial Activity: Disrupting Essential Bacterial Processes
The quinoline and isoquinoline cores are integral to many antimicrobial agents.[4] It is plausible that this compound exerts its antimicrobial effects through one or more of the following mechanisms.
2.2.1. Interference with DNA Replication
A primary mode of action for many quinolone and isoquinoline-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
2.2.2. Metal Chelation
The nitrogen atom in the isoquinoline ring and the potential for the chloro-substituent to influence electron distribution can facilitate the chelation of essential metal ions.[6][7] This sequestration of metal ions, such as iron, can deprive bacteria of vital cofactors for enzymatic reactions, thereby inhibiting their growth.[6] Halogenated 8-hydroxyquinolines, for instance, are known to exert their antimicrobial effects through metal chelation.[6]
Proposed Experimental Workflows for Mechanism Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of targeted in vitro experiments are necessary.
Workflow for Assessing Anticancer Activity
The following diagram outlines a logical workflow for investigating the potential anticancer properties of this compound.
Caption: Experimental workflow for anticancer mechanism elucidation.
3.1.1. Detailed Protocol: MTT Cell Viability Assay
This protocol provides a standard method for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Workflow for Assessing Antimicrobial Activity
The following diagram outlines a workflow for investigating the potential antimicrobial properties of this compound.
Caption: Experimental workflow for antimicrobial mechanism elucidation.
3.2.1. Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details a standard method for determining the MIC of this compound against a bacterial strain.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data and Structure-Activity Relationships (SAR)
Currently, there is a paucity of publicly available quantitative data, such as IC50 or MIC values, specifically for this compound. However, analysis of related compounds provides valuable insights into potential structure-activity relationships.
| Compound Class | Key Structural Features | Observed Biological Activity |
| Chloroquinolines | Chlorine substitution | Potent anticancer and antimicrobial activities.[5][6] |
| 8-Hydroxyquinolines | Hydroxyl group at position 8 | Strong metal-chelating and antimicrobial properties.[6][8] |
| 8-Aminoquinolines | Amino group at position 8 | Antimalarial activity, often involving metabolic activation.[9][10] |
The presence of the chlorine atom at the 8-position in this compound is expected to enhance its lipophilicity, potentially improving membrane permeability.[2] This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[2]
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive body of research on related isoquinoline and quinoline derivatives provides a strong foundation for targeted investigation. The proposed anticancer and antimicrobial activities, mediated through the inhibition of key enzymes and disruption of essential cellular processes, represent promising avenues for future research. The experimental protocols outlined in this guide offer a systematic approach to validating these hypotheses and quantifying the biological activity of this compound. Further research, including in vivo efficacy studies and toxicological profiling, will be crucial in determining the therapeutic potential of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 10. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Sonogashira Reaction of 8-Chloroisoquinoline with Terminal Alkynes
Introduction: The Strategic Importance of 8-Alkynylisoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Derivatives of isoquinoline exhibit a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4] Specifically, substitution at the C-8 position of the isoquinoline ring offers a unique vector for molecular elaboration, influencing the steric and electronic properties of the molecule and enabling the exploration of new chemical space in drug discovery programs.
The introduction of an alkynyl moiety at the 8-position via the Sonogashira cross-coupling reaction provides a versatile synthetic handle. The resulting 8-alkynylisoquinolines are not only valuable final targets but also serve as key intermediates for further transformations, such as the synthesis of complex heterocyclic systems through cyclization reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira reaction between 8-chloroisoquinoline, a challenging heterocyclic halide, and various terminal alkynes. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss critical parameters for successful execution and troubleshooting.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is a powerful C-C bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide.[5][6][7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6] The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[6]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 8-alkynylisoquinoline product and regenerate the Pd(0) catalyst.[6]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile for the transmetalation step.[8]
Experimental Protocol: A General Procedure for the Sonogashira Coupling of this compound
This protocol is designed as a robust starting point. Given the reduced reactivity of this compound compared to its bromo or iodo counterparts, the choice of a highly active catalyst system is crucial. Systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are recommended to facilitate the challenging oxidative addition step.[4][9][10]
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a more advanced Pd-NHC complex)
-
Copper(I) iodide (CuI)
-
Ligand (if not using a pre-formed catalyst complex, e.g., XPhos, SPhos, or an NHC precursor)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Inert gas (Argon or Nitrogen)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Equipment:
-
Schlenk line or glovebox
-
Magnetic stirrer with heating plate
-
Temperature controller
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (2-5 mol%).
-
If using a separate ligand, add it at this stage (e.g., XPhos, 4-10 mol%).
-
Add this compound (1.0 eq).
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1-0.2 M solution with respect to the limiting reagent).
-
Add the base (e.g., TEA, 2.0-3.0 eq).
-
Add the terminal alkyne (1.2-1.5 eq) to the mixture via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at an elevated temperature (typically 80-120 °C). The optimal temperature will depend on the specific alkyne and catalyst system used.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-alkynylisoquinoline.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes. Yields are illustrative and will vary based on the specific conditions and optimization.
| Entry | Terminal Alkyne (R) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenyl | PdCl₂(PPh₃)₂ / PPh₃ | TEA | DMF | 100 | 12-24 | Moderate |
| 2 | n-Butyl | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | Moderate to Good |
| 3 | Trimethylsilyl | Pd(IPr)Cl₂-PEPPSI | DIPEA | Toluene | 100 | 8-16 | Good |
| 4 | 4-Methoxyphenyl | Pd(PPh₃)₄ | TEA | DMF | 100 | 12-24 | Moderate |
| 5 | Cyclohexyl | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 110 | 16-24 | Moderate to Good |
Troubleshooting and Key Considerations
Low or No Conversion:
-
Catalyst Inactivity: this compound is an electron-deficient heterocycle, and the nitrogen lone pair can coordinate to the palladium center, inhibiting catalysis. Employing bulky, electron-rich ligands such as Buchwald's phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can mitigate this issue and promote the oxidative addition step.[4][9][10]
-
Insufficient Temperature: Aryl chlorides generally require higher reaction temperatures than bromides or iodides to undergo oxidative addition.[9] A temperature screen from 80 °C to 120 °C is recommended.
-
Reagent Quality: Ensure all reagents are pure and that solvents and amine bases are anhydrous and thoroughly degassed.
Glaser Homocoupling of the Alkyne:
-
Oxygen Contamination: This is a common side reaction, particularly in the presence of the copper(I) co-catalyst and oxygen.[11] It is imperative to maintain a strictly anaerobic environment through proper degassing techniques (e.g., freeze-pump-thaw cycles) and maintaining a positive pressure of an inert gas.
-
Copper-Free Conditions: If homocoupling is persistent, switching to a copper-free Sonogashira protocol can be beneficial. These systems often require a different base and may need re-optimization.[11]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.
Dehalogenation of this compound:
-
This side reaction can occur under harsh conditions. If significant dehalogenation is observed, consider lowering the reaction temperature and screening different bases.
Conclusion
The Sonogashira reaction provides a powerful and versatile method for the synthesis of 8-alkynylisoquinolines, which are valuable building blocks in drug discovery and medicinal chemistry. While the coupling of this compound presents challenges due to the inertness of the C-Cl bond and potential catalyst inhibition, these can be overcome through the careful selection of a highly active catalyst system, optimization of reaction conditions, and adherence to rigorous anaerobic techniques. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 11. DSpace [repository.kaust.edu.sa]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing an 8-Chloroisoquinoline Scaffold
Introduction: The Strategic Value of the 8-Chloroisoquinoline Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with many approved drugs targeting the ATP-binding site of these enzymes.[2][3] Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds like quinoline and isoquinoline have earned the status of "privileged structures."[2][4] Their rigid, planar nature effectively mimics the adenine ring of ATP, providing a robust anchor for binding within the kinase hinge region.[1]
The this compound scaffold is an exceptionally valuable starting point for the synthesis of novel kinase inhibitors. The isoquinoline core provides the fundamental binding motif, while the strategically placed chlorine atom at the 8-position serves two primary functions. Firstly, it acts as a versatile chemical handle for introducing molecular diversity through modern cross-coupling reactions. Secondly, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for the target kinase.[1][5]
These application notes provide a detailed guide for researchers and drug development professionals on the synthesis of kinase inhibitor libraries based on the this compound scaffold. We will focus on two of the most powerful and widely used reactions in medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower rational decision-making during synthesis and optimization.
Core Synthetic Workflow: Diversification of the this compound Core
The primary strategy involves leveraging the C8-Cl bond of the isoquinoline ring as a key reaction site. Palladium-catalyzed cross-coupling reactions provide a reliable and modular approach to append a wide array of chemical moieties, enabling the systematic exploration of the structure-activity relationship (SAR).
Caption: General synthetic workflow for diversifying the this compound scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. In this context, it is used to attach various aryl or heteroaryl groups to the 8-position of the isoquinoline core, which can probe interactions with different regions of the kinase active site.
Principle
A palladium catalyst, stabilized by a suitable ligand, facilitates the coupling of this compound with a boronic acid or boronic ester in the presence of a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol
Materials:
-
Aryl Halide: this compound
-
Boronic Acid/Ester: e.g., Phenylboronic acid, 4-pyridylboronic acid, etc.
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Ligand: Xantphos or SPhos (if using a general Pd source like Pd(OAc)₂)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane or Toluene/Water mixture
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas supply (Nitrogen or Argon).
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired boronic acid or ester (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst (0.01 - 0.05 eq) and, if necessary, the ligand (0.01 - 0.05 eq). For example, use Pd(OAc)₂ with Xantphos. If using a pre-formed catalyst like Pd(dppf)Cl₂, a separate ligand is not required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) to the flask. The concentration is typically between 0.1 M and 0.5 M with respect to the this compound.
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring. Typical conditions are 80-110 °C for 4-24 hours. Microwave irradiation (e.g., 120-150 °C for 15-60 minutes) can significantly accelerate the reaction.[6] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 8-aryl-isoquinoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or SPhos promote the oxidative addition of the Pd(0) species to the C-Cl bond and facilitate the subsequent reductive elimination step, which is often rate-limiting.[7]
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base (e.g., Cs₂CO₃ is stronger than K₂CO₃) can influence reaction rates and yields.[8]
-
Solvent: Aprotic polar solvents like 1,4-dioxane are commonly used as they effectively dissolve the reactants and intermediates in the catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a linkage that is ubiquitous in kinase inhibitors.[9] This reaction allows for the introduction of primary or secondary amines at the 8-position, which can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
Principle
This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (this compound) and an amine. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate complex.
Experimental Protocol
Materials:
-
Aryl Halide: this compound
-
Amine: e.g., Aniline, morpholine, piperazine derivatives
-
Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Xantphos, RuPhos, or BrettPhos
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Toluene or 1,4-Dioxane
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas supply (Nitrogen or Argon).
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the base (1.4 - 2.0 eq) to a dry Schlenk flask. Add the palladium catalyst (0.01 - 0.05 eq) and the ligand (0.01 - 0.05 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1 - 1.3 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the vessel and heat the mixture with stirring. Typical temperatures range from 80-110 °C for 2-18 hours. As with the Suzuki coupling, microwave heating can dramatically reduce reaction times.[7] Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue using silica gel column chromatography.
-
Characterization: Verify the identity and purity of the 8-amino-isoquinoline product by NMR and HRMS.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The Buchwald-Hartwig reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are required to promote the challenging C-N reductive elimination step. Ligands like Xantphos are often effective for a broad range of substrates.[9][10]
-
Base: A strong, non-nucleophilic base like NaOtBu is often necessary to facilitate the deprotonation of the amine and promote the catalytic cycle. However, for some sensitive substrates, a milder base like Cs₂CO₃ may be preferred to minimize side reactions.[11]
-
Inert Atmosphere: The Pd(0) species central to the catalytic cycle is sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is crucial for catalyst longevity and reaction success.
Data Summary: Representative Reaction Conditions
The following table summarizes typical starting conditions for the diversification of the this compound scaffold. These should serve as a starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Partner | Arylboronic Acid (1.3 eq) | Amine (1.2 eq) |
| Pd Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | (Not required with pre-catalyst) | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (2.5 eq) | NaOtBu (1.5 eq) |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene |
| Temperature | 100 °C | 100 °C |
| Time | 12 hours | 8 hours |
Biological Context: Mechanism of Kinase Inhibition
The synthesized 8-substituted isoquinoline derivatives are designed to function as ATP-competitive inhibitors. They bind to the ATP pocket on the kinase, preventing the enzyme from binding ATP and subsequently phosphorylating its downstream protein substrates. This blockage of the signaling cascade can lead to desired therapeutic effects, such as the induction of apoptosis in cancer cells.
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion
The this compound scaffold is a powerful and versatile platform for the synthesis of novel kinase inhibitors. By employing robust and well-understood synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can efficiently generate large libraries of diverse compounds for biological screening. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the potential of this promising scaffold in the ongoing quest for new and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols for 8-Chloroisoquinoline Derivatives in Anticancer Drug Development
Foreword: The Emerging Potential of Substituted Isoquinolines in Oncology
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antitumor effects.[1][2] Within this broad class, 8-chloroisoquinoline derivatives represent a compelling, yet relatively underexplored, subclass for anticancer drug development. The introduction of a chlorine atom at the 8-position can significantly modulate the physicochemical and biological properties of the isoquinoline core, potentially enhancing efficacy and altering target specificity.
This guide provides a comprehensive overview of the rationale, methodologies, and experimental protocols for researchers and drug development professionals investigating this compound derivatives as potential anticancer agents. While specific experimental data for a wide range of this compound derivatives are limited in publicly available literature, this document synthesizes information from structurally related compounds to provide a robust framework for their synthesis, in-vitro evaluation, and mechanistic elucidation.[3]
Section 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives presents unique challenges, particularly the selective introduction of a chlorine atom at the 8-position. A plausible and adaptable synthetic strategy can be conceptualized based on established isoquinoline chemistry.
General Synthetic Workflow
A multi-step synthesis is often required, which can be broadly outlined as follows:
Caption: A potential synthetic workflow for this compound derivatives.
Protocol: Synthesis of this compound-1-carbonitrile (Hypothetical)
This protocol is a generalized procedure and requires optimization for specific substrates and scales.[3]
Step 1: N-Oxidation of Isoquinoline
-
Dissolve isoquinoline in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isoquinoline N-oxide.[3]
Step 2: Chlorination
-
To the crude isoquinoline N-oxide, slowly add phosphorus oxychloride (POCl₃) at 0°C.
-
Heat the reaction mixture to reflux.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction by pouring it into ice water.
-
Neutralize the solution with a suitable base, such as sodium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate.
-
Purify the resulting mixture of chlorinated isoquinolines using column chromatography to isolate the 8-chloro isomer.[3]
Step 3: Cyanation
-
Dissolve the purified this compound in a polar aprotic solvent such as DMSO or DMF.
-
Add a cyanide source, for example, potassium cyanide (KCN) or sodium cyanide (NaCN).
-
Heat the reaction mixture; the temperature and duration will require optimization.
-
Monitor the reaction's progress by TLC.
-
Once complete, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound-1-carbonitrile.[3]
Section 2: Postulated Mechanisms of Anticancer Action
While the precise mechanisms of action for many this compound derivatives are yet to be fully elucidated, the broader isoquinoline class is known to exert anticancer effects through several key pathways.[3][4][5]
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including isoquinoline derivatives, function is through the induction of programmed cell death, or apoptosis.[5] This can be triggered through intrinsic or extrinsic pathways.
Caption: Inhibition of IAP proteins by isoquinoline derivatives, leading to apoptosis.
Some isoquinoline derivatives have been shown to target Inhibitor of Apoptosis Proteins (IAPs).[6][7] By inhibiting IAPs, these compounds can relieve the suppression of caspases, thereby allowing the apoptotic cascade to proceed.[6][7]
Enzyme Inhibition
Many isoquinoline and quinoline derivatives exert their cytotoxic effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[3][8]
-
Topoisomerases: These enzymes are crucial for DNA replication and repair. Their inhibition leads to DNA damage and cell death.
-
Protein Kinases: Many kinases are involved in signaling pathways that promote cell growth and survival. For instance, some quinoline derivatives have been investigated as inhibitors of the PI3K enzyme.[8]
Caption: A simplified PI3K/Akt signaling pathway targeted by quinoline derivatives.
Section 3: In Vitro Evaluation Protocols
A systematic in vitro evaluation is crucial to determine the anticancer potential of newly synthesized this compound derivatives.
Workflow for In Vitro Anticancer Activity Assessment
Caption: Experimental workflow for evaluating in vitro anticancer potential.
Protocol: Cell Viability (MTT) Assay
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).[4]
Materials:
-
Human cancer cell lines (e.g., A549 for lung, MCF-7 for breast).
-
Normal human cell line (for cytotoxicity comparison).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
This compound derivative stock solution (in DMSO).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO).
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivative for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.[4]
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 48h |
| 8-Chloro-Derivative A | A549 (Lung) | Hypothetical Value |
| MCF-7 (Breast) | Hypothetical Value | |
| Normal Fibroblasts | Hypothetical Value | |
| Doxorubicin (Control) | A549 (Lung) | Reference Value |
| MCF-7 (Breast) | Reference Value | |
| Normal Fibroblasts | Reference Value |
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Section 4: In Vivo Evaluation
Promising candidates from in vitro studies should be further evaluated in animal models to assess their efficacy, pharmacokinetics, and toxicity.[3]
General Protocol: Xenograft Mouse Model
Procedure:
-
Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the this compound derivative (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
-
Monitor tumor size and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Ki-67 staining for proliferation, TUNEL assay for apoptosis).[6][7]
Conclusion and Future Directions
This compound derivatives represent a promising but under-investigated class of compounds for anticancer drug discovery. While direct experimental data is limited, the known biological activities of the broader isoquinoline family suggest significant potential.[3] The protocols and workflows outlined in this guide provide a solid foundation for the synthesis, in vitro screening, and mechanistic investigation of these compounds. Future research should focus on building a library of this compound derivatives and systematically evaluating their efficacy against a diverse panel of cancer cell lines to identify lead compounds for further preclinical and clinical development.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. uspharmacist.com [uspharmacist.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 8-Chloroisoquinoline for the Synthesis of Novel Antimicrobial Agents
Authored for Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Among its derivatives, 8-chloroisoquinoline represents a particularly valuable and versatile starting material. The chlorine atom at the C-8 position serves as a strategic synthetic handle, primarily for metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse functional groups to explore the chemical space and optimize biological activity.
This guide provides an in-depth technical overview and detailed protocols for utilizing this compound as a foundational building block in the synthesis of potent antimicrobial agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Section 1: Strategic Overview for Derivatization
The primary synthetic utility of the chlorine atom on the electron-rich benzene ring portion of the this compound scaffold lies in its reactivity in metal-catalyzed cross-coupling reactions. Unlike a chlorine at the C-1 position in the electron-deficient pyridine ring, the C-8 halogen is less susceptible to direct nucleophilic aromatic substitution (SNAr). Consequently, palladium-catalyzed reactions provide a more robust and versatile pathway for derivatization. The overall workflow involves the functionalization of the C-8 position, followed by rigorous purification and characterization, and concluding with biological evaluation to establish a structure-activity relationship (SAR).
Caption: General workflow for antimicrobial agent development from this compound.
Section 2: Protocol for C-C Bond Formation via Sonogashira Coupling
Principle and Rationale: The Sonogashira coupling is a highly efficient palladium/copper-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. This protocol is particularly relevant as alkynyl isoquinolines have been identified as a new class of antibacterial compounds with potent, bactericidal activity against a range of Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA).[3] The reaction creates a C(sp)-C(sp²) bond, introducing a rigid alkyne linker that can be used to append various terminal groups (e.g., phenyl, pyridyl) to the isoquinoline core. The isoquinoline and the appended moiety have been shown to be crucial for antibacterial potency.[3]
Caption: Reaction scheme for Sonogashira coupling of this compound.
Experimental Protocol:
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥95% | Sigma-Aldrich, etc. | Starting material |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Sigma-Aldrich, etc. | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem, etc. | Palladium catalyst |
| Copper(I) Iodide (CuI) | 99.5% | Acros, etc. | Co-catalyst |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich, etc. | Base and solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, etc. | Reaction solvent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction/chromatography |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography |
| Saturated aq. NH₄Cl | Lab prepared | N/A | For quenching |
| Brine (Saturated aq. NaCl) | Lab prepared | N/A | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Fisher Scientific | For drying |
| Schlenk flask / reaction tube | N/A | VWR, etc. | For inert atmosphere |
| Magnetic stirrer and stir bar | N/A | VWR, etc. |
| Nitrogen or Argon gas supply | High purity | Airgas, etc. | For inert atmosphere |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent and Reagent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to this compound) and anhydrous triethylamine (3.0 eq.). Stir the mixture for 5 minutes to ensure dissolution and mixing.
-
Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene) (1.2 eq.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization (Self-Validation):
-
¹H and ¹³C NMR: Confirm the structure of the purified product. Expect to see the disappearance of the proton signal adjacent to the chlorine and the appearance of characteristic alkyne and appended group signals.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Section 3: Protocol for Antimicrobial Susceptibility Testing
Principle and Rationale: The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.[4] This quantitative data is essential for evaluating the potency of the synthesized compounds and establishing SAR. Following MIC determination, the Minimum Bactericidal Concentration (MBC), the concentration that kills ≥99.9% of the initial bacterial inoculum, can be determined to assess whether the compounds are bacteriostatic or bactericidal.[3]
Experimental Protocol:
Materials and Equipment
| Item | Specification |
|---|---|
| Bacterial Strains | e.g., S. aureus ATCC 29213, E. coli ATCC 25922 |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standard formulation |
| 96-well microtiter plates | Sterile, U-bottom |
| Synthesized Compounds | Dissolved in DMSO (e.g., at 10 mg/mL) |
| Positive Control Antibiotic | e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli |
| Spectrophotometer or Plate Reader | Capable of reading OD at 600 nm |
| Incubator | Set to 37 °C |
Step-by-Step Methodology (MIC Determination):
-
Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the stock solution of your test compound (appropriately diluted in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or where OD₆₀₀ is equivalent to the baseline).
Step-by-Step Methodology (MBC Determination):
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37 °C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration from the MIC assay that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the MHA plate.
Section 4: Data Interpretation and Mechanistic Insights
Structure-Activity Relationship (SAR) Analysis: The derivatization of the 8-position allows for a systematic investigation of SAR. By comparing the MIC values of different analogs, researchers can draw conclusions about the features that enhance antimicrobial activity.
Example Data Table (Hypothetical)
| Compound ID | R-Group at C-8 | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
|---|---|---|---|
| IQ-1 | -C≡C-Phenyl | 2 | >64 |
| IQ-2 | -C≡C-Pyridin-4-yl | 4 | >64 |
| IQ-3 | -C≡C-Cyclohexyl | 16 | >64 |
| IQ-4 | -NH-Phenyl | 32 | >64 |
Analysis: The data suggests that an alkynyl linker (IQ-1, 2, 3) is preferred over an amino linker (IQ-4). An aromatic group at the end of the alkyne (IQ-1) appears more potent than an aliphatic group (IQ-3). The high MIC values against E. coli suggest the compounds have a primary spectrum against Gram-positive bacteria, which could be due to differences in cell wall structure and efflux pump activity.[3]
Proposed Mechanisms of Action: Isoquinoline-based antimicrobials have been proposed to act through several mechanisms. Understanding these can guide future design efforts.
Caption: Potential antimicrobial mechanisms of action for isoquinoline derivatives.
-
Cell Wall and Nucleic Acid Synthesis Perturbation: Studies on alkynyl isoquinolines show they can disrupt both cell wall and nucleic acid biosynthesis in S. aureus.[3]
-
Inhibition of Cell Division: Some isoquinoline compounds, like the natural product berberine, are known to interfere with the polymerization of FtsZ, a key enzyme in bacterial cell division.[5]
-
DNA Gyrase and Topoisomerase IV Inhibition: Certain isoquinoline-based ureas have been shown to inhibit these essential enzymes, which are critical for DNA replication.[5]
By synthesizing a focused library of compounds using the protocols outlined above, researchers can effectively probe these mechanisms and develop potent new agents to address the challenge of antimicrobial resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Chloroisoquinoline
Introduction: Unlocking the Potential of 8-Aminoisoquinolines
The 8-aminoisoquinoline scaffold is a privileged structural motif found in a multitude of biologically active molecules and functional materials. Traditional methods for the synthesis of these compounds often suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1][2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a powerful and versatile tool for accessing these valuable compounds.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Buchwald-Hartwig amination of 8-chloroisoquinoline, a readily available starting material.
This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer insights into reaction optimization and troubleshooting. By understanding the causality behind the experimental choices, researchers can confidently apply and adapt this methodology to their specific synthetic needs.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is followed by coordination of the amine to the resulting palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][6][7]
Bulky, electron-rich phosphine ligands are essential for the success of this reaction.[3][8] They facilitate the key steps of the catalytic cycle, particularly the oxidative addition of the often-unreactive aryl chloride and the subsequent reductive elimination.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Recommended Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a cool, dry place. |
| Amine | ≥98% | Commercially Available | Ensure the amine is of high purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common and effective palladium precatalyst.[3] |
| XPhos | ≥98% | Commercially Available | A bulky, electron-rich phosphine ligand suitable for aryl chlorides.[3][8] |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | A strong, non-nucleophilic base. Handle under inert atmosphere.[9] |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas with nitrogen or argon before use.[10] |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | Reagent Grade | In-house preparation | For workup. |
| Brine | Saturated NaCl solution | In-house preparation | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Schlenk Flask or Reaction Vial | --- | Glassware Supplier | For carrying out the reaction under an inert atmosphere. |
| Magnetic Stirrer and Stir Bar | --- | Equipment Supplier | --- |
| Inert Gas Supply (Nitrogen or Argon) | High Purity | Gas Supplier | --- |
| Standard Glassware for Workup | --- | Glassware Supplier | Separatory funnel, beakers, flasks. |
| Rotary Evaporator | --- | Equipment Supplier | For solvent removal. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Reaction Setup (Under Inert Atmosphere)
-
Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equivalents), XPhos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).[3]
-
Rationale: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand. The ratio of ligand to palladium is typically 2:1 to ensure the formation of the active catalytic species. Sodium tert-butoxide is a strong base necessary for the deprotonation of the amine.[9]
-
-
Inerting the System: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask. Stir the mixture for approximately 10-15 minutes at room temperature to allow for the formation of the active palladium(0) catalyst.[3]
-
Rationale: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reagents.[11] Pre-stirring the catalyst, ligand, and base allows for the formation of the active catalytic complex before the addition of the substrates.
-
-
Substrate Addition: Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents) to the reaction mixture.
-
Rationale: A slight excess of the amine is used to ensure complete consumption of the limiting reagent, this compound.
-
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Reaction Execution and Monitoring
-
Heating: Heat the reaction mixture to 80-110 °C.[3]
-
Rationale: The reaction temperature is a critical parameter and may need to be optimized. Aryl chlorides are generally less reactive than aryl bromides or iodides and often require higher temperatures for efficient coupling.[12]
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[10]
-
Rationale: The aqueous washes help to remove any remaining base and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 8-aminoisoquinoline derivative.[10]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of palladium precatalyst and ligand. |
| Insufficiently high temperature | Gradually increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base | While NaOtBu is generally effective, other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can be screened.[9] | |
| Formation of Side Products | Dehalogenation of this compound | This can occur as a side reaction. Optimizing the reaction time and temperature may minimize this. |
| Homocoupling of the amine | This is a less common side reaction but can occur. Adjusting the stoichiometry of the reactants may help. | |
| Difficulty in Purification | Product is highly polar | Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |
Conclusion
The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of 8-aminoisoquinoline derivatives from this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this powerful transformation in the laboratory. Further optimization of the outlined protocol may be necessary for specific amine coupling partners to achieve optimal results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
Functionalization of the C8 position of the isoquinoline ring
An Application Guide to the Strategic Functionalization of the Isoquinoline C8 Position
Introduction: The Strategic Importance of the C8 Position
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][2][3][4] While much of the synthetic focus has historically been on the C1, C3, and C4 positions, the selective functionalization of the C8 position on the carbocyclic ring has emerged as a critical strategy for modulating pharmacological profiles and developing novel molecular entities.[5] Directing chemical transformations to the C8 position—a sterically accessible yet electronically unactivated C–H bond—presents a unique synthetic challenge.
This guide provides an in-depth exploration of modern, field-proven methodologies for the selective functionalization of the isoquinoline C8 position, with a primary focus on transition-metal-catalyzed C–H activation. We will dissect the mechanistic underpinnings of these reactions, offer detailed, step-by-step protocols, and present data that empower researchers in drug discovery and chemical synthesis to confidently apply these powerful techniques.
Pillar 1: Chelation-Assisted C–H Activation - The Key to C8 Selectivity
The inert nature of the C8 C–H bond necessitates a strategy to deliver a metal catalyst to this specific site. The most successful and widely adopted approach is chelation-assisted C–H activation, also known as directed metalation. In this strategy, a directing group (DG) on the isoquinoline substrate coordinates to a transition metal center, forming a stable metallacyclic intermediate that positions the metal in close proximity to the C8–H bond. This pre-coordination dramatically lowers the activation energy for C–H bond cleavage, enabling highly regioselective functionalization.
For the isoquinoline core, two directing groups are of paramount importance:
-
The N-Oxide Moiety: The oxygen atom of an isoquinoline N-oxide can act as an effective directing group, guiding metals like Rhodium, Iridium, and Palladium to the peri C8 position.[6][7][8]
-
The Isoquinolone Carbonyl: In isoquinolin-1(2H)-ones (isoquinolones), the exocyclic carbonyl oxygen serves as a robust, inherent directing group, facilitating the formation of a stable five-membered metallacycle to activate the adjacent C8–H bond.[9][10][11]
The following diagram illustrates the generalized workflow for this powerful strategy.
Caption: Generalized workflow for chelation-assisted C8 C–H functionalization.
Pillar 2: Catalyst-Controlled Regiodivergent Functionalization
A remarkable feature of modern C–H activation chemistry is the ability to achieve divergent selectivity by simply changing the metal catalyst. The C4 and C8 positions of the isoquinolone ring, while both ortho to the directing carbonyl group, present different electronic and steric environments. Pioneering work has demonstrated that this subtle difference can be exploited to achieve exquisite control over the reaction site.[10]
-
Iridium(III) Catalysis for C8-Selectivity: Iridium catalysts, such as [Cp*IrCl2]2, show a strong preference for C–H activation at the less sterically hindered C8 position. This is often the kinetically favored pathway.
-
Palladium(II) Catalysis for C4-Selectivity: In contrast, Palladium catalysts, like Pd(OAc)2, can favor an electrophilic palladation pathway that proceeds preferentially at the more electron-rich C4 position.[10]
This catalyst-dependent control allows for the strategic installation of functionalities at two distinct positions from a common precursor, significantly expanding the synthetic utility of the isoquinolone scaffold.
Caption: Catalyst control enables divergent C4 vs. C8 functionalization.
Application Notes & Protocols
Methodology 1: Iridium-Catalyzed C8-Borylation
The introduction of a boronate ester at the C8 position is a highly valuable transformation, as the C-B bond serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Chan-Lam). Iridium-catalyzed C–H borylation is the premier method for this conversion, offering high regioselectivity and functional group tolerance.[12][13][14][15]
Mechanistic Rationale: The reaction is believed to proceed via an Ir(III)/Ir(V) or Ir(I)/Ir(III) catalytic cycle. The nitrogen atom of the quinoline or isoquinoline directs the iridium catalyst to the C8 position. C–H activation occurs to form an iridacycle, which then reacts with the boron source, B2pin2, followed by reductive elimination to furnish the C8-borylated product and regenerate the active catalyst.[15]
Experimental Protocol: C8-Borylation of 4-Quinolone This protocol is adapted from the work of Al Mamari, H. H., et al. (2023), which ingeniously uses the quinolone-quinoline tautomerization to achieve N-directed C8-borylation.[14][15]
| Reagent/Parameter | Condition/Amount | Purpose/Rationale |
| Substrate | 4-Quinolone (1.0 equiv) | The starting material. |
| Catalyst Precursor | [Ir(OMe)(cod)]2 (1.5 mol%) | Source of the active Iridium catalyst. |
| Ligand | Silica-supported SMAP (3.3 mol%) | A monodentate phosphine ligand crucial for selectivity and catalyst stability.[12] |
| Boron Source | Bis(pinacolato)diboron (B2pin2, 1.2 equiv) | Provides the boronate ester moiety. |
| Solvent | Cyclooctane | High-boiling, inert solvent suitable for C-H activation. |
| Temperature | 100 °C | Provides thermal energy to overcome the activation barrier for C-H cleavage. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the catalyst and reagents. |
| Reaction Time | 16 hours | Typical time required for high conversion. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 4-quinolone substrate (e.g., 0.2 mmol), B2pin2 (0.24 mmol), and the Si-SMAP ligand (0.0066 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add cyclooctane (1.0 mL) followed by the [Ir(OMe)(cod)]2 catalyst precursor (0.003 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing via GC-MS or TLC after a mini-workup.
-
Work-up: Upon completion, cool the reaction to room temperature. The O-Bpin group formed in situ is hydrolyzed during workup/purification. Filter the mixture through a pad of celite, wash with ethyl acetate, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C8-borylated quinolone. The resulting boronate ester can be used directly in subsequent cross-coupling reactions.[14][15]
Methodology 2: Rhodium-Catalyzed C8-Olefination of Isoquinolones
The direct introduction of an olefinic group at the C8 position provides access to valuable building blocks. Rhodium(III) catalysis, typically using a [Cp*RhCl2]2 precursor, is highly effective for this transformation, utilizing the isoquinolone carbonyl as the directing group.[9][11][16]
Mechanistic Rationale: The reaction is initiated by the formation of a cationic [Cp*Rh(III)] species. Chelation with the isoquinolone carbonyl is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This intermediate then coordinates with the olefin, undergoes migratory insertion, and finally, β-hydride elimination releases the C8-alkenylated product and regenerates the active Rh(III) catalyst.[9]
Experimental Protocol: C8-Alkenylation with Maleimides This protocol is adapted from the work of Manisha, et al. (2023), demonstrating the coupling of isoquinolones with maleimides.[9]
| Reagent/Parameter | Condition/Amount | Purpose/Rationale |
| Substrate | N-Substituted Isoquinolone (1.0 equiv) | The C-H substrate with the inherent directing group. |
| Coupling Partner | Maleimide (1.2 equiv) | The olefin source. |
| Catalyst Precursor | [Cp*RhCl2]2 (2.5 mol%) | Source of the active Rh(III) catalyst. |
| Oxidant/Additive | AgSbF6 (10 mol%) | Acts as a halide scavenger to generate the active cationic Rh species. |
| Base | NaOAc (2.0 equiv) | Serves as the base in the concerted metalation-deprotonation step. |
| Solvent | t-AmylOH | A polar, high-boiling solvent that promotes the reaction. |
| Temperature | 110 °C | Required for efficient C-H activation and catalytic turnover. |
| Atmosphere | Air or Nitrogen | The reaction is often tolerant of air. |
| Reaction Time | 12 hours | Standard duration for optimal yield. |
Step-by-Step Procedure:
-
Reaction Setup: In a screw-cap vial, combine the N-substituted isoquinolone (e.g., 0.2 mmol), maleimide (0.24 mmol), [Cp*RhCl2]2 (0.005 mmol), AgSbF6 (0.02 mmol), and NaOAc (0.4 mmol).
-
Solvent Addition: Add t-AmylOH (1.0 mL) to the vial.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C. Stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure C8-alkenylated isoquinolone.[9]
Summary of C8-Functionalization Methodologies
The following table summarizes key transition-metal catalyzed approaches for the C8-functionalization of the isoquinoline core, highlighting the catalyst, typical coupling partners, and the type of bond formed.
| Functionalization | Catalyst System | Directing Group | Coupling Partner | Bond Formed | Representative Sources |
| Arylation | [CpIrCl2]2 / AgOAc | Isoquinolone Carbonyl | Aryliodonium Salts | C-C (Aryl) | [10] |
| Arylation | Pd(OAc)2 / Acetic Acid | Quinoline N-Oxide | Iodoarenes | C-C (Aryl) | [6][7][17] |
| Olefination | [CpRhCl2]2 / AgSbF6 | Isoquinolone Carbonyl | Alkenes (Maleimides, Acrylates) | C-C (Alkenyl) | [9][11] |
| Borylation | [Ir(OMe)(cod)]2 / SMAP | Quinoline Nitrogen | B2pin2 | C-B | [12][14][15] |
| Amidation | [Cp*IrCl2]2 / AgOAc | Isoquinolone Carbonyl | Dioxazolones | C-N | [11] |
Conclusion and Future Outlook
The strategic functionalization of the C8 position of the isoquinoline ring has transitioned from a formidable challenge to a feasible and highly controllable process, thanks to the advent of directed C–H activation methodologies. By leveraging the coordinating power of inherent directing groups like the isoquinolone carbonyl or an N-oxide, researchers can now selectively forge a variety of C-C, C-B, and C-N bonds with remarkable precision. The principles of catalyst control, which enable divergent selectivity between the C4 and C8 positions, further enhance the synthetic chemist's toolkit.
The protocols and mechanistic insights provided in this guide are designed to serve as a robust foundation for researchers and drug development professionals. As the field continues to evolve, we anticipate the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant first-row transition metals and photocatalytic methods, which will further broaden the accessibility and application of these vital C8-functionalized isoquinoline building blocks.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Site-selective C-H borylation of quinolines at the C8 position catalyzed by a silica-supported phosphane-iridium system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. squ.elsevierpure.com [squ.elsevierpure.com]
- 15. Regioselective Iridium-Catalyzed C8-H Borylation of 4-Quinolones via Transient O-Borylated Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]
Application Note & Protocols: A Detailed Guide to the Step-by-Step Synthesis of 8-Chloroisoquinoline Analogs
Abstract
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] The introduction of a chlorine atom at the 8-position can critically modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making 8-chloroisoquinoline a valuable core for drug discovery programs in oncology, infectious diseases, and neuroscience.[1][3][4] This guide provides a comprehensive overview of the primary synthetic strategies for constructing this compound analogs, focusing on the venerable Bischler-Napieralski and Pomeranz-Fritsch reactions. We delve into the mechanistic rationale behind these methods, offer detailed, field-proven laboratory protocols, and discuss essential techniques for product purification and characterization to ensure scientific rigor.
Introduction: The Strategic Importance of the this compound Core
The isoquinoline nucleus is a key pharmacophore, but its functionalization is what tailors its biological activity. Halogenation, particularly chlorination, is a classic medicinal chemistry strategy to enhance binding affinity through halogen bonding, improve membrane permeability, and block sites of metabolic degradation.[4] The 8-position is of particular interest as substitution at this site can influence the conformation and electronic nature of the entire heterocyclic system. This guide is designed for researchers in medicinal chemistry and process development, providing the foundational knowledge and practical steps to confidently synthesize and validate this compound analogs for downstream applications.
Core Synthetic Methodologies
The construction of the isoquinoline ring system is a well-trodden path in organic synthesis. For 8-chloro analogs, the strategy typically involves starting with a pre-chlorinated benzene derivative. We will focus on two robust and widely adopted methods.
The Bischler-Napieralski Reaction
This is arguably one of the most reliable methods for synthesizing 3,4-dihydroisoquinolines, which can be easily oxidized to the aromatic isoquinoline core.[5][6][7] The reaction is an intramolecular electrophilic aromatic substitution, where a β-phenylethylamide is cyclized using a dehydrating agent.
Causality and Mechanistic Insight: The key to this reaction is the activation of the amide carbonyl group by a Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6][8] This activation transforms the relatively unreactive amide into a highly electrophilic nitrilium ion (or a related species like a dichlorophosphoryl imine-ester).[6][7] The electron-rich aromatic ring then acts as a nucleophile, attacking this electrophilic center to forge the new carbon-carbon bond and close the ring. The presence of the chlorine atom on the aromatic ring is an important consideration; as an electron-withdrawing group, it deactivates the ring towards electrophilic substitution. However, the cyclization is an intramolecular process, which is kinetically favored, allowing the reaction to proceed effectively.[9]
Logical Workflow: The synthesis begins with a 2-chlorophenylethylamine, which is then acylated to form the necessary β-(2-chlorophenyl)ethylamide substrate. This amide is then subjected to the cyclization conditions.
Caption: Workflow for this compound synthesis via the Bischler-Napieralski reaction.
The Pomeranz-Fritsch Reaction
This reaction provides a direct route to aromatic isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[10][11] It involves the formation of a benzalamino acetal intermediate, followed by an acid-catalyzed cyclization.
Causality and Mechanistic Insight: The reaction proceeds in two distinct stages.[12] First, a Schiff base (benzalamino acetal) is formed via condensation. Then, under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed to reveal an aldehyde, which is protonated. The aromatic ring then attacks an electrophilic iminium ion intermediate, leading to ring closure. Two subsequent elimination steps, typically of alcohol and water, lead to the final aromatic isoquinoline.[10][13] Using 2-chlorobenzaldehyde as the starting material directly installs the chlorine atom at the desired 8-position of the resulting isoquinoline. The strength of the acid is critical; insufficient acidity will fail to promote the cyclization, while overly harsh conditions can lead to side products.[12]
Logical Workflow: The synthesis starts with the condensation of 2-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal, followed by the critical acid-catalyzed ring closure.
Caption: Workflow for this compound synthesis via the Pomeranz-Fritsch reaction.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system. Each step includes checkpoints and characterization methods to ensure the integrity of the process.
Protocol 1: Synthesis of 8-Chloro-1-methylisoquinoline via Bischler-Napieralski Reaction
Part A: Synthesis of N-Acetyl-2-(2-chlorophenyl)ethylamine (Substrate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-chlorophenyl)ethylamine (5.0 g, 32.1 mmol) and dissolve it in dichloromethane (DCM, 80 mL). Cool the flask to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (2.75 mL, 38.5 mmol, 1.2 equiv) dropwise to the stirred solution over 15 minutes. Rationale: Slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitoring: Check the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting amine should be consumed, and a new, less polar spot corresponding to the amide should appear.
-
Work-up: Quench the reaction by carefully adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Validation: The crude product, typically a white or off-white solid, should be analyzed by ¹H NMR to confirm the structure. Expected yield: >90%. The material is often pure enough for the next step without further purification.
Part B: Cyclization and Aromatization
-
Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, place the crude N-acetyl-2-(2-chlorophenyl)ethylamine from the previous step (e.g., 6.0 g, 30.4 mmol).
-
Cyclization: Add phosphorus oxychloride (POCl₃, 30 mL) to the flask. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment. Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4 hours.[7]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring. Rationale: This hydrolyzes the excess POCl₃ in a controlled manner.
-
Basification: Once the ice has melted, basify the acidic aqueous solution to pH > 10 by the slow addition of concentrated ammonium hydroxide or 6 M NaOH. Ensure the mixture is kept cool in an ice bath during basification.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts.
-
Isolation of Dihydroisoquinoline: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the 8-chloro-1-methyl-3,4-dihydroisoquinoline.
-
Aromatization: Redissolve the crude dihydroisoquinoline in toluene (100 mL). Add 10% Palladium on carbon (Pd/C, 10 mol%). Heat the mixture to reflux for 8-12 hours. Rationale: Pd/C is a classic catalyst for dehydrogenation, converting the dihydroisoquinoline to the fully aromatic system.
-
Purification: Cool the mixture, and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent.[14][15]
-
Validation: Combine the pure fractions and remove the solvent. Characterize the final product (typically a pale yellow solid or oil) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Trustworthiness: Characterization & Data Validation
A synthesized compound is only as reliable as its characterization data. The following techniques are mandatory for validating the structure and purity of the final this compound analog.
| Technique | Purpose | Expected Observations for 8-Chloro-1-methylisoquinoline |
| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons in the 7-8 ppm range, a singlet for the methyl group around 2.5-3.0 ppm, and characteristic coupling patterns for the isoquinoline ring protons. |
| ¹³C NMR | Confirms the carbon skeleton. | Shows the correct number of aromatic and aliphatic carbons. The carbon bearing the chlorine atom will have a characteristic chemical shift. |
| Mass Spec (MS) | Confirms molecular weight. | The mass spectrum should show a molecular ion peak (M+) and an M+2 peak in an approximate 3:1 ratio, which is the characteristic isotopic signature for a monochlorinated compound. |
| HPLC | Purity assessment. | A single major peak in the chromatogram indicates high purity (typically >95%). |
Further Functionalization: The Suzuki Coupling
Once the this compound core is synthesized, it can be a building block for more complex molecules. While the chlorine at the 8-position is generally less reactive in cross-coupling than a bromine or iodine, it can still participate in reactions like the Suzuki-Miyaura coupling under optimized conditions.[16][17] This palladium-catalyzed reaction couples the chloro-isoquinoline with an organoboron reagent (e.g., a phenylboronic acid) to form a new C-C bond.[17][18][19]
This allows for the introduction of a wide array of aryl or heteroaryl groups, dramatically expanding the chemical space available for drug development. The general catalytic cycle involves oxidative addition of the chloro-isoquinoline to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the product.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. mdpi.com [mdpi.com]
- 15. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. m.youtube.com [m.youtube.com]
Application of 8-Chloroisoquinoline in Materials Science: A Technical Guide
This technical guide provides an in-depth exploration of 8-chloroisoquinoline as a versatile building block for advanced materials. While direct applications of this compound in materials science are an emerging field, this document synthesizes information from the broader isoquinoline and quinoline families to present potential applications, detailed synthetic protocols, and characterization methodologies. This guide is intended for researchers, materials scientists, and professionals in drug development seeking to leverage the unique properties of the this compound scaffold.
Introduction: The Potential of the this compound Scaffold
Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with significant applications in medicinal chemistry and, increasingly, in materials science.[1] The rigid, planar structure and the presence of a nitrogen heteroatom imbue these molecules with interesting photophysical and electronic properties. The introduction of a chlorine atom at the 8-position of the isoquinoline core, as in this compound, offers a reactive handle for further functionalization, making it a particularly attractive precursor for the synthesis of novel materials.[2]
The chlorine atom can be readily displaced or participate in cross-coupling reactions, allowing for the covalent attachment of various functional moieties. This modularity is key to tuning the electronic and photophysical properties of the final material, opening up possibilities for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As emissive materials, host materials, or charge transport layers.[3]
-
Fluorescent Sensors: For the detection of metal ions or other analytes.[4]
-
Catalysis: As ligands for transition metal catalysts.[5]
This guide will provide detailed protocols for the synthesis of a novel this compound derivative and explore its potential application in OLEDs and fluorescent sensing.
Synthesis of Functionalized this compound Derivatives
The chlorine atom at the 8-position of the isoquinoline ring is a prime site for modification via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This reaction allows for the formation of a carbon-carbon bond between the this compound and a boronic acid or ester, enabling the introduction of a wide range of functional groups.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
A plausible synthetic route to a functionalized this compound derivative, for example, 8-(pyren-1-yl)isoquinoline, is outlined below. Pyrene is a well-known fluorophore, and its attachment to the isoquinoline scaffold is expected to yield a material with interesting photoluminescent properties suitable for OLED or sensing applications.
Caption: Synthetic pathway for 8-(pyren-1-yl)isoquinoline.
Detailed Experimental Protocol: Synthesis of 8-(Pyren-1-yl)isoquinoline
This protocol is a hypothetical adaptation based on established Suzuki-Miyaura coupling procedures for similar heterocyclic compounds.[9]
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates and UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Solvent Addition: Add a 2:1 mixture of toluene and deionized water (30 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen or argon atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.
-
Characterization: Characterize the final product, 8-(pyren-1-yl)isoquinoline, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Organic Light-Emitting Diodes (OLEDs)
Functionalized isoquinoline derivatives have shown promise as materials for OLEDs due to their high thermal stability and excellent photophysical properties.[3][10] The synthesized 8-(pyren-1-yl)isoquinoline, with its extended π-conjugation, is a candidate for use as an emissive layer or a host material in an OLED device.
Proposed OLED Device Architecture
A simple multi-layer OLED structure incorporating the synthesized material is proposed below.
Caption: A proposed multi-layer OLED device structure.
Protocol for OLED Fabrication and Characterization
This protocol outlines the general steps for fabricating and testing an OLED device using the synthesized material. The fabrication would typically be carried out in a high-vacuum thermal evaporation system.[11]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
Emissive Layer (EML) material: 8-(Pyren-1-yl)isoquinoline
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Spin coater
-
Source measure unit (SMU)
-
Spectrometer/photometer
Fabrication Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas.
-
Hole Injection Layer (HIL) Deposition: Deposit the HIL (e.g., PEDOT:PSS) onto the ITO substrate via spin coating. Anneal the substrate to remove residual solvent.
-
Organic Layer Deposition: Transfer the substrate into a high-vacuum thermal evaporation chamber. Sequentially deposit the HTL, EML (8-(pyren-1-yl)isoquinoline), and ETL by heating the respective materials in crucibles under high vacuum (<10⁻⁶ Torr). The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
Cathode Deposition: Deposit the metal cathode (e.g., aluminum) on top of the organic layers through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the fabricated OLED using a source measure unit and a photometer.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum of the device at different driving voltages to determine the emission color and purity.
-
External Quantum Efficiency (EQE): Calculate the EQE of the device from the J-V-L data and the EL spectrum.
| Parameter | Description |
| Turn-on Voltage | The voltage at which the device begins to emit light. |
| Maximum Luminance | The highest brightness achieved by the device. |
| Current Efficiency | The ratio of luminance to current density (cd/A). |
| Power Efficiency | The ratio of luminance to input power (lm/W). |
| External Quantum Efficiency (EQE) | The ratio of emitted photons to injected electrons. |
| CIE Coordinates | The color coordinates of the emitted light on the CIE 1931 color space diagram. |
Application in Fluorescent Sensing
The quinoline scaffold is a well-known fluorophore used in the design of fluorescent sensors for the detection of metal ions and other analytes.[12][13] The nitrogen atom and potential additional binding sites on functionalized this compound derivatives can act as chelating agents. Upon binding to an analyte, the photophysical properties of the molecule, such as its fluorescence intensity or emission wavelength, may change, providing a detectable signal.
Design Principles for an this compound-Based Sensor
A fluorescent sensor based on a functionalized this compound could be designed to include a receptor unit that selectively binds to a target analyte. For instance, modifying the 8-position with a group containing donor atoms like oxygen or nitrogen could create a binding pocket for metal ions.
Caption: Principle of a fluorescent sensor.
Protocol for Evaluating Fluorescent Sensing Capabilities
This protocol describes how to test the potential of a functionalized this compound derivative as a fluorescent sensor for a specific metal ion, for example, Zn²⁺.
Materials and Equipment:
-
Synthesized this compound derivative
-
A suitable solvent (e.g., acetonitrile or a buffer solution)
-
Stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in the chosen solvent.
-
Photophysical Characterization: Record the absorption and emission spectra of the derivative in the absence of any metal ions. Determine its fluorescence quantum yield.
-
Selectivity Study: To a solution of the derivative, add an excess of various metal ions from the stock solutions. Record the fluorescence spectrum after each addition to observe any changes in emission intensity or wavelength. This will determine the selectivity of the sensor.
-
Titration Experiment: If a response is observed for a particular metal ion (e.g., Zn²⁺), perform a fluorescence titration. Add increasing amounts of the Zn²⁺ stock solution to a solution of the derivative and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the Zn²⁺ concentration. From this data, the binding constant and the limit of detection (LOD) can be calculated.
-
Competition Experiment: To a solution of the derivative and the target metal ion (Zn²⁺), add other potentially interfering metal ions to assess the sensor's robustness.
| Parameter | Description |
| Selectivity | The ability of the sensor to respond to a specific analyte in the presence of others. |
| Sensitivity | The magnitude of the fluorescence change upon binding to the analyte. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Binding Constant (Kₐ) | A measure of the affinity between the sensor and the analyte. |
| Response Time | The time required for the sensor to reach a stable signal after the addition of the analyte. |
Conclusion
This compound is a promising, yet underexplored, platform for the development of advanced materials. Its reactive chlorine atom allows for straightforward functionalization, enabling the synthesis of a diverse range of molecules with tailored electronic and photophysical properties. The protocols and application notes provided in this guide, while based on the established chemistry of related compounds, offer a solid foundation for researchers to begin exploring the potential of this compound in materials science. Further research into the synthesis of novel derivatives and their characterization in devices and sensing applications is warranted and expected to yield exciting advancements in the field.
References
- 1. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mt.com [mt.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. m.youtube.com [m.youtube.com]
- 12. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Synthesis and Application of 8-Chloroisoquinoline-Containing Ligands in Catalysis: A Technical Guide
Introduction: The Emerging Role of Isoquinoline Scaffolds in Homogeneous Catalysis
The isoquinoline motif, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Beyond its biological significance, the rigid, planar structure of isoquinoline, coupled with its nitrogen atom's coordinating ability, makes it an attractive platform for the design of novel ligands for homogeneous catalysis. The electronic properties of the isoquinoline ring can be readily tuned through substitution, allowing for the fine-control of the steric and electronic environment of a metal center. This, in turn, influences the catalytic activity, selectivity, and stability of the resulting complex.[2][3]
This technical guide focuses on the synthesis and application of a specific class of isoquinoline-based ligands: those containing an 8-chloro substituent. The presence of a chlorine atom at the C8 position offers a strategic handle for further functionalization, such as the introduction of phosphine moieties, which are ubiquitous in modern catalysis.[4] Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the ligand and, consequently, the catalytic performance of its metal complexes.[4]
Herein, we present a detailed, field-proven methodology for the synthesis of the 8-chloroisoquinoline core via a modified Pomeranz-Fritsch reaction. We then delineate a protocol for the preparation of a novel phosphine ligand derived from this core, (8-chloroisoquinolin-1-yl)diphenylphosphine. Finally, we demonstrate the application of the corresponding palladium(II) complex of this ligand in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the rich chemical space of isoquinoline-based ligands and their catalytic potential.
Part 1: Synthesis of the this compound Core
The synthesis of the this compound scaffold is achieved through the Pomeranz-Fritsch reaction, a robust and reliable method for constructing the isoquinoline nucleus.[5][6][7][8] This acid-catalyzed cyclization of a benzalaminoacetal provides a direct route to the desired heterocyclic core.[5][6]
Synthetic Strategy: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction proceeds in two main stages: the formation of a Schiff base (benzalaminoacetal) from an aromatic aldehyde and an aminoacetaldehyde acetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the isoquinoline.[7][9] The choice of starting materials is crucial for the regioselective synthesis of the desired product. In this protocol, we utilize 2-chlorobenzaldehyde to ensure the formation of the this compound isomer.[10]
dot
References
- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. alchetron.com [alchetron.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and synthetic compounds with significant biological activities. Consequently, the development of efficient and versatile methods for the functionalization of the isoquinoline core is of paramount importance in medicinal chemistry and drug discovery. Among the various positions on the isoquinoline ring, C8-substituted derivatives have garnered considerable interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 8-chloroisoquinoline, a readily available starting material, enabling access to a diverse range of 8-substituted isoquinoline derivatives.
Theoretical Background and Strategic Considerations
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[1][3] The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and is highly dependent on the nature of the coupling partners.
The reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions is typically lower than that of the corresponding bromides or iodides due to the stronger C-Cl bond. Therefore, the selection of an appropriate catalytic system, often involving electron-rich and sterically demanding phosphine ligands, is critical to facilitate the oxidative addition of the palladium(0) complex to the C-Cl bond of this compound.[3]
Suzuki-Miyaura Coupling: Synthesis of 8-Arylisoquinolines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[4] This reaction is widely used for the synthesis of biaryl compounds.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, pre-catalyst systems like Pd₂(dba)₃ with a suitable ligand often provide higher activity for less reactive aryl chlorides.
-
Ligand: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition of the palladium to the C-Cl bond and facilitate the subsequent steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 8-Phenylisoquinoline
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 163.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 5 mL of 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add 1 mL of degassed water to the reaction mixture.
-
Purge the flask with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-phenylisoquinoline.
Data Summary: Representative Suzuki-Miyaura Couplings of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 24 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 75-85 |
Buchwald-Hartwig Amination: Synthesis of 8-Amino- and 8-Amidoisoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[3][6] This reaction provides access to a wide range of primary and secondary arylamines.
Causality of Experimental Choices:
-
Catalyst: Palladium precursors such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or Josiphos-type ligands are crucial for promoting the challenging amination of aryl chlorides.[6] These ligands facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 8-Morpholinoisoquinoline
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).
-
Seal the tube with a septum, and purge with argon or nitrogen.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol, 163.6 mg), morpholine (1.2 mmol, 104.5 µL), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-morpholinoisoquinoline.
Data Summary: Representative Buchwald-Hartwig Aminations of this compound
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 110 | 20 | 88-96 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 100 | 18 | 82-90 |
| Benzamide | Pd₂(dba)₃ (2) | Josiphos (4) | K₃PO₄ | Toluene | 120 | 24 | 70-80 |
Sonogashira Coupling: Synthesis of 8-Alkynylisoquinolines
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[7][8]
Causality of Experimental Choices:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a commonly used and effective catalyst for Sonogashira couplings.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions.
Visualizing the Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 8-(Phenylethynyl)isoquinoline
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 163.6 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg), and CuI (0.06 mmol, 11.4 mg).
-
Seal the flask with a septum and purge with argon or nitrogen.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 279 µL).
-
Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-(phenylethynyl)isoquinoline.
Data Summary: Representative Sonogashira Couplings of this compound
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | 14 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 50 | 12 | 75-85 |
| Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (6) | Et₃N | Toluene | 60 | 16 | 80-90 |
Concluding Remarks
The palladium-catalyzed cross-coupling reactions described herein provide a robust and versatile platform for the synthesis of a wide array of 8-substituted isoquinolines from the readily accessible this compound. The choice of the specific coupling reaction and the optimization of the reaction conditions are critical for achieving high yields and purity of the desired products. These protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient generation of novel isoquinoline-based compounds for further investigation.
References
- 1. nobelprize.org [nobelprize.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. scispace.com [scispace.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 8-Chloroisoquinoline in Structure-Activity Relationship (SAR) Studies
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the field of drug discovery.[1] This scaffold is present in a vast array of natural products, most notably alkaloids like morphine and codeine, and synthetic compounds with a broad spectrum of pharmacological activities.[2] Isoquinoline derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[2][3] The versatility of the isoquinoline ring system lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.
This guide focuses on the derivatization of 8-chloroisoquinoline, a key intermediate for the synthesis of novel bioactive molecules. The presence of a halogen at the C8-position provides a versatile handle for introducing a wide range of substituents through modern cross-coupling methodologies. Understanding the strategic derivatization of this scaffold is paramount for conducting meaningful structure-activity relationship (SAR) studies, which are crucial for the rational design of potent and selective drug candidates.
Strategic Derivatization of this compound: Key Methodologies
The chlorine atom at the 8-position of the isoquinoline ring is amenable to substitution via several powerful synthetic methods. This section will detail the protocols for two of the most robust and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties at C8
The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4][5] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[5]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of catalyst and ligand is critical for reaction efficiency.
-
Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction scope and efficiency. For aryl chlorides, electron-rich and bulky ligands like XPhos or SPhos are often employed.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The aqueous phase is necessary for dissolving the inorganic base.
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of 8-Chloroisoquinoline in the Synthesis of Advanced Fluorescent Probes
Introduction: The Isoquinoline Scaffold as a Privileged Fluorophore
The isoquinoline core, a bicyclic aromatic heterocycle, represents a foundational scaffold in the design of fluorescent probes. Its rigid, planar structure and inherent photophysical properties make it an attractive starting point for developing sophisticated molecular tools for sensing and imaging. The strategic placement of substituents on the isoquinoline ring allows for the fine-tuning of its electronic and, consequently, its fluorescence characteristics. Among the various functionalized isoquinolines, 8-chloroisoquinoline emerges as a particularly versatile and valuable precursor in the synthesis of bespoke fluorescent probes. The chloro-substituent at the 8-position serves as a reactive handle for the introduction of a wide array of functional groups through modern cross-coupling methodologies, enabling the rational design of probes with tailored photophysical responses to specific analytes or environmental conditions.
This guide provides a comprehensive overview of the application of this compound in the synthesis of fluorescent probes, with a focus on detailed, field-proven protocols for its functionalization via palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.
Core Principle: The Role of the 8-Chloro Substituent
The utility of this compound as a synthon for fluorescent probes is primarily attributed to the reactivity of the C-Cl bond at the 8-position. This bond is amenable to participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic organic chemistry, prized for their broad substrate scope and functional group tolerance.[1]
The ability to selectively form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the 8-position of the isoquinoline core allows for the covalent attachment of:
-
Fluorogenic Moieties: Introduction of extended π-conjugated systems via Suzuki-Miyaura coupling can lead to the creation of novel dyes with tunable emission wavelengths and enhanced quantum yields.
-
Analyte Recognition Units: The Buchwald-Hartwig amination allows for the installation of specific chelating agents or binding motifs designed to interact with target analytes, such as metal ions or biologically relevant small molecules.[2] This interaction can then be transduced into a measurable change in the fluorescence output of the isoquinoline core.
The following sections will provide detailed protocols for these key transformations, empowering researchers to leverage the synthetic versatility of this compound in their probe development endeavors.
Diagrammatic Overview of Synthetic Strategies
The functionalization of this compound can be visualized as a divergent synthetic approach, where a common precursor is transformed into a library of diverse fluorescent probes.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 8-Arylisoquinolines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, coupling an organoboron species with an organic halide.[3] This protocol outlines a general procedure for the coupling of this compound with a variety of arylboronic acids.
Principle: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. The choice of ligand is crucial for the efficiency of coupling with aryl chlorides, which are generally less reactive than the corresponding bromides or iodides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (5 mL). Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add water (0.5 mL).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Photophysical Properties of 8-Arylisoquinolines
| Substituent at 8-position | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| Phenyl | ~320 | ~380 | Moderate |
| 4-Methoxyphenyl | ~330 | ~400 | High |
| 4-(Dimethylamino)phenyl | ~350 | ~450 | High |
| 2-Naphthyl | ~340 | ~420 | Moderate to High |
Note: These are representative values based on analogous substituted isoquinolines and quinolines. Actual values will vary depending on the specific substituent and solvent.[4][5]
Protocol 2: Synthesis of 8-Aminoisoquinolines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1] This protocol provides a general method for the coupling of this compound with primary or secondary amines.
Principle: Similar to the Suzuki-Miyaura reaction, this transformation relies on a palladium-catalyzed cycle. The choice of a sterically hindered and electron-rich phosphine ligand is critical to facilitate the challenging oxidative addition of the aryl chloride and the subsequent reductive elimination to form the C-N bond.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask. Add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Expected Properties of 8-Aminoisoquinoline Derivatives
The introduction of an amino group at the 8-position can significantly influence the photophysical properties of the isoquinoline core, often leading to compounds with interesting sensing capabilities. For instance, the resulting 8-aminoisoquinoline derivatives can serve as precursors to probes for metal ions like Zn²⁺.[2]
| Derivative | Sensing Application | Signaling Mechanism | Expected Fluorescence Change |
| N-Alkyl-8-aminoisoquinoline | Precursor for metal ion sensors | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" upon metal binding |
| N-Aryl-8-aminoisoquinoline | pH sensing | Intramolecular Charge Transfer (ICT) | Solvatochromic and pH-dependent emission shifts |
Visualization of a Prototypical Sensing Mechanism
The following diagram illustrates the Chelation-Enhanced Fluorescence (CHEF) mechanism, a common principle in fluorescent sensors derived from 8-aminoisoquinolines.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block in the synthesis of novel fluorescent probes. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, provides a reliable and modular approach to the functionalization of the isoquinoline scaffold. The protocols and principles outlined in this guide are intended to serve as a foundational resource for researchers aiming to design and synthesize the next generation of fluorescent tools for a wide range of applications in chemistry, biology, and medicine. The continued development of new cross-coupling methodologies will undoubtedly further expand the synthetic toolbox available for the derivatization of this compound, leading to the creation of probes with unprecedented sensitivity, selectivity, and functionality.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 8-Chloroisoquinoline
Welcome to the technical resource center for optimizing the Suzuki-Miyaura cross-coupling of 8-chloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and robustness of this challenging but crucial transformation. The inherent electronic properties and potential for catalyst inhibition by the isoquinoline nitrogen make this substrate particularly prone to common cross-coupling issues.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's intricacies, offering logical troubleshooting workflows and evidence-based solutions to help you navigate the complexities of your experiment.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable steps.
Question 1: Why is my yield of 8-arylated isoquinoline consistently low or non-existent?
Low or no yield is the most common problem, often stemming from a stalled catalytic cycle. The primary bottleneck for an unactivated aryl chloride like this compound is typically the initial oxidative addition step.[1][2]
Potential Causes & Recommended Actions:
-
Inactive Catalyst System: The Pd(0) active species is not forming or is being deactivated.
-
Causality: The C-Cl bond of this compound is strong and requires a highly active, electron-rich palladium center to break it. Standard ligands like triphenylphosphine are often insufficient.[3] Furthermore, the isoquinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Solution: Employ bulky, electron-donating ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.
-
Ligand Screening: Screen a panel of modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, IMes).[2][4] These ligands create a sterically hindered and electron-rich environment around the palladium, facilitating oxidative addition and preventing catalyst dimerization or deactivation.
-
Precatalyst Choice: Use modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) that readily generate the active LPd(0) species under the reaction conditions.
-
-
-
Poor Reagent Quality or Stoichiometry: Degradation of the boronic acid or incorrect reagent ratios can halt the reaction.
-
Causality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with hydrogen) under basic conditions or homocoupling.[5][6]
-
Solution:
-
Verify Reagent Quality: Use fresh, high-purity boronic acid. If in doubt, check the purity by NMR. Consider using more stable boronic esters, such as pinacol esters, which slowly hydrolyze in situ to the active boronic acid.[5][7]
-
Optimize Stoichiometry: Typically, a slight excess of the boronic acid (1.2–1.5 equivalents) is used to drive the reaction to completion.[8][9]
-
-
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can prevent the reaction from proceeding.
-
Causality: Each component of the reaction medium plays a critical role. The base is required to activate the boronic acid for transmetalation, and the solvent influences solubility and catalyst stability.[10][11]
-
Solution:
-
Temperature: Aryl chlorides generally require higher temperatures (80–110 °C) than the corresponding bromides or iodides to facilitate oxidative addition.[4]
-
Base Selection: A moderately strong inorganic base is usually required. K₂CO₃ or K₃PO₄ are excellent starting points.[12][13] Stronger bases like hydroxides can sometimes promote side reactions.
-
Solvent System: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is often optimal. Water can aid in dissolving the base and facilitate the hydrolysis of boronic esters.[5][14]
-
-
Troubleshooting Workflow: Low/No Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Question 2: I am observing significant side products, mainly the homocoupling of my boronic acid and hydrodehalogenation of the this compound. How can I minimize these?
These side reactions compete with the desired cross-coupling, consuming reagents and reducing yield.
1. Boronic Acid Homocoupling (Ar-Ar):
-
Causality: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[5] The Pd(II) species can then catalyze the coupling of two boronic acid molecules.
-
Solutions:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][14]
-
Use a Pd(0) Source or Efficient Precatalyst: Using a direct Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates Pd(0) can minimize the amount of active Pd(II) available for homocoupling.[2]
-
2. Hydrodehalogenation (Protodeboronation):
-
Causality: This involves the replacement of the chlorine atom on the isoquinoline with a hydrogen atom. The mechanism often involves a palladium-hydride (Pd-H) species, which can be formed from reactions with the base, solvent (e.g., alcohols), or trace water.[4] This Pd-H species can then reductively eliminate with the aryl group to produce the undesired dehalogenated product.
-
Solutions:
-
Choice of Base: Avoid bases that can act as hydride sources. While sometimes effective, bases like sodium methoxide can be problematic. K₃PO₄ is often a good choice as it is less prone to generating hydride species.
-
Solvent Choice: Be cautious with alcohol solvents if hydrodehalogenation is a major issue. Aprotic solvents like dioxane or toluene are generally safer in this regard.[4]
-
Accelerate the Main Reaction: The faster the desired Suzuki coupling occurs, the less time there is for side reactions. Using a more active catalyst system (see Question 1) can outcompete the hydrodehalogenation pathway.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst system for coupling with this compound?
A: There is no single "best" system, as the optimal choice can depend on the specific boronic acid partner. However, a highly reliable starting point for screening is a combination of a palladium source and a bulky, electron-rich biarylphosphine ligand.
| Component | Recommended Starting Points | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, relatively inexpensive, and effective with appropriate ligands.[2] |
| Ligand | SPhos, XPhos, or RuPhos | These provide the necessary steric bulk and electron density to facilitate the challenging oxidative addition of the C-Cl bond.[3] |
| Pd/Ligand Ratio | 1:1.2 to 1:2 | A slight excess of the ligand ensures that the palladium center remains coordinated and active throughout the reaction. |
| Catalyst Loading | 1-3 mol % | A good starting point for optimization. Higher loadings may be needed for particularly difficult couplings. |
Alternatively, using a pre-formed Buchwald precatalyst (e.g., XPhos Pd G3) at the same mol % simplifies reaction setup and ensures a consistent Pd/Ligand ratio.[3]
Q: How does the choice of base influence the reaction?
A: The base plays a crucial role in the transmetalation step of the catalytic cycle.[11] It reacts with the boronic acid (or its boroxine trimer) to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, moderately strong bases. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating the reaction, but it is also more expensive.[13]
-
Phosphates (K₃PO₄): This is often an excellent choice for challenging couplings. It is a strong enough base to facilitate transmetalation but is generally less prone to causing base-induced side reactions compared to hydroxides.
-
Fluorides (KF, CsF): Fluoride bases can be very effective, particularly when using boronic acids, but may require anhydrous conditions to perform optimally.[3]
Q: What is the role of water in the reaction mixture?
A: While Suzuki couplings can be run under anhydrous conditions, the presence of a small amount of water is often beneficial or even necessary, for several reasons:[5][10]
-
Base Solubility: Water helps to dissolve inorganic bases like K₂CO₃ and K₃PO₄, increasing their effective concentration and activity.
-
Boronic Ester Hydrolysis: If you are using a boronic ester (e.g., a pinacol ester), water is required for the hydrolysis to the active boronic acid species.[6]
-
Catalytic Cycle: Water can participate in the catalytic cycle, potentially facilitating the formation of a palladium-hydroxo complex that is highly reactive in the transmetalation step.
The optimal ratio of organic solvent to water (e.g., 4:1 to 10:1) should be determined empirically.
Catalytic Cycle and Key Intermediates
Caption: The Suzuki-Miyaura catalytic cycle for this compound.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of specific parameters may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.3 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol %)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 5:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, base, and palladium precatalyst.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe. The reaction mixture should be a suspension.
-
Heating: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 8-arylated isoquinoline product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-Chloroisoquinoline Derivatives
Welcome to the technical support center for the synthesis of 8-chloroisoquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges, particularly the formation of side products, encountered during common synthetic routes. Our focus is on explaining the causality behind experimental outcomes to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around the primary synthetic challenges and the major routes used to prepare the isoquinoline core, namely the Bischler-Napieralski and Pomeranz-Fritsch reactions.
Section 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[1][2] However, the use of strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under harsh conditions can lead to several side products.[3][4]
Q1: My Bischler-Napieralski reaction is producing a significant amount of a styrene derivative instead of the desired 8-chloro-3,4-dihydroisoquinoline. What is causing this and how can it be prevented?
A1: This is a classic side reaction known as a retro-Ritter reaction .[4][5]
-
Causality: The reaction proceeds through a highly electrophilic nitrilium ion intermediate.[3][6] While the intended pathway is for this intermediate to be trapped by the electron-rich aromatic ring (intramolecular electrophilic aromatic substitution), it can instead fragment. This fragmentation is thermodynamically favored if it leads to a stable conjugated system, such as the observed styrene byproduct.[4] For the synthesis of an this compound derivative, the starting material would be an N-acyl-2-(2-chlorophenyl)ethylamine. The retro-Ritter reaction would cleave the C-N bond, leading to 2-chloro-styrene and a nitrile.
-
Troubleshooting & Solutions:
-
Use a Nitrile Solvent: A key strategy to suppress this side reaction is to use the corresponding nitrile as the reaction solvent.[4][5] According to Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate, favoring the desired cyclization.
-
Milder Reagents: Employing milder cyclodehydration conditions can reduce fragmentation. Using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, which can significantly reduce the formation of the styrene byproduct.[3]
-
Alternative Acylating Groups: The choice of the acyl group on the amide can influence the stability of the nitrilium ion. Experimenting with different acyl groups may alter the propensity for the retro-Ritter pathway.
-
Diagram 1: Competing Pathways in the Bischler-Napieralski Reaction
Caption: Desired cyclization vs. retro-Ritter side reaction.
Q2: The reaction has produced an isomeric dihydroisoquinoline, not the expected 8-chloro derivative. Why did the cyclization occur at the wrong position?
A2: This phenomenon is known as "abnormal" Bischler-Napieralski cyclization and is driven by electronic effects on the aromatic ring.[1][7]
-
Causality: While cyclization typically occurs at the ortho position to the ethylamine substituent, a strong electron-donating group (like a methoxy group) elsewhere on the ring can direct the electrophilic attack to a different position.[1] In the case of an 8-chloro precursor, the chlorine atom is an ortho-para directing deactivator. If another activating substituent is present (e.g., a methoxy group at the meta position relative to the ethylamine), cyclization might be directed para to that activator, leading to a different regioisomer.[7] Ipso-attack at a substituted carbon followed by rearrangement can also lead to unexpected isomers.[1]
-
Troubleshooting & Solutions:
-
Substrate Design: The most reliable solution is careful planning of the starting material. Ensure that the desired cyclization position is the most electronically activated and sterically accessible site on the aromatic ring. Avoid placing powerful activating groups that could compete with the desired reaction site.
-
Reaction Conditions: While less influential than substrate electronics, varying the Lewis acid and temperature may slightly alter the regioselectivity. However, substrate control is the dominant factor.
-
Characterization: Thoroughly characterize your product mixture using 2D NMR techniques (like NOESY or HMBC) to unambiguously confirm the connectivity and identify all isomers formed.
-
Q3: My reaction mixture turned into a thick, unmanageable tar. What happened and what can I do?
A3: Tar formation is common in reactions using strong acids and high temperatures, resulting from polymerization and decomposition of starting materials, intermediates, or products.[3]
-
Causality: The highly reactive nitrilium ion intermediate can react with other nucleophiles in the mixture, initiating polymerization. Additionally, the harsh dehydrating conditions (e.g., refluxing POCl₃) can cause charring and decomposition, especially with sensitive substrates or during prolonged reaction times.[3][8]
-
Troubleshooting & Solutions:
-
Temperature Control: Carefully control the reaction temperature. Avoid overheating and consider a gradual ramp-up to the target temperature.[3]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-exposure to harsh conditions.
-
Adequate Solvent: Ensure sufficient anhydrous solvent is used to maintain a stirrable mixture and help dissipate heat.[3]
-
Milder Conditions: As mentioned, switching to a milder reagent system like Tf₂O/2-chloropyridine at lower temperatures can significantly reduce tar formation.[3]
-
| Issue | Probable Cause | Recommended Solution |
| Styrene Byproduct | Retro-Ritter reaction[4][5] | Use nitrile as a solvent; switch to milder reagents (Tf₂O).[3][5] |
| Incorrect Isomer | Electronic effects from other substituents[1][7] | Redesign substrate to ensure desired cyclization site is most activated. |
| Tar Formation | Polymerization/decomposition at high temperatures[3] | Control temperature carefully; monitor reaction time; use milder conditions.[3] |
Section 2: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base).[9][10] For an this compound, this would typically start from 2-chlorobenzaldehyde. The strong acidic conditions (often concentrated H₂SO₄) are a primary source of side products.[11][12]
Q4: My Pomeranz-Fritsch reaction has a very low yield and the crude product is a complex mixture. What are the likely side products?
A4: Low yields in the Pomeranz-Fritsch reaction are often due to incomplete reaction, decomposition of the acetal or imine intermediates under the strong acid conditions, or competing side reactions.[13]
-
Causality & Common Side Products:
-
Uncyclized Intermediate: The reaction may stall after the formation of the Schiff base (the benzalaminoacetal) or after the elimination of the first molecule of alcohol, without achieving the final cyclization and aromatization.
-
Hydrolysis: The strong aqueous acid can hydrolyze the acetal and imine functionalities, reverting the intermediates back to the starting aldehyde and aminoacetal.[13]
-
Polymerization/Decomposition: The reaction conditions can lead to polymerization of the starting aldehyde or degradation of the electron-rich intermediates, contributing to tar formation.
-
Alternative Cyclization Products: While less common for a simple 2-chlorobenzaldehyde precursor, other substituents on the ring could potentially lead to minor isomeric products.
-
-
Troubleshooting & Solutions:
-
Acid Strength and Type: The "sweet spot" for acid concentration is crucial. It must be strong enough to promote cyclization but not so harsh that it causes widespread decomposition. Experiment with different strengths of sulfuric acid or consider using polyphosphoric acid (PPA), which can sometimes give cleaner reactions.[9][12]
-
Temperature Control: Maintain the recommended temperature for the specific substrate. Halogen substituents often require higher temperatures for cyclization than electron-donating groups, which increases the risk of decomposition.[12]
-
Reaction Modifications: Consider modified versions of the reaction, such as the Schlittler-Muller or Bobbitt modifications, which can sometimes provide better yields for specific substitution patterns.[11][12]
-
Diagram 2: General Workflow of the Pomeranz-Fritsch Reaction
Caption: Key steps and potential failure points in the synthesis.
Section 3: Purification and Isomer Separation
Q5: My reaction produced the this compound, but it's contaminated with other chloro-isomers. How can I purify the target compound?
A5: This is a common issue if the chlorine is introduced via direct chlorination of the isoquinoline core (e.g., through N-oxidation followed by treatment with POCl₃), as this can produce a mixture of isomers.[14] Separating these closely related isomers is a significant challenge.
-
Causality: Direct electrophilic substitution on the isoquinoline ring can occur at multiple positions. The separation challenge arises from the very similar physical properties (polarity, boiling point, solubility) of the different regioisomers.
-
Troubleshooting & Solutions:
-
High-Performance Column Chromatography: This is the most common method. Use a high-quality silica gel with a fine particle size. A shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) is often necessary to achieve separation. Monitor fractions carefully by TLC or LC-MS.
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be effective. This requires screening various solvents and solvent mixtures to find one where the desired 8-chloro isomer has significantly different solubility from the contaminants. This process can be tedious and may require multiple cycles.[15]
-
Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative reverse-phase HPLC is a powerful option, although it is more expensive and less scalable.
-
| Technique | Pros | Cons | Best For |
| Column Chromatography | Scalable, widely available. | Can be time-consuming, requires large solvent volumes. | Initial bulk purification.[14] |
| Recrystallization | Potentially scalable, can yield very pure material. | Finding a suitable solvent is trial-and-error; may have low recovery.[15] | Purifying solids from closely related impurities. |
| Preparative HPLC | Excellent separation power. | Low throughput, expensive. | Final purification of small quantities for analysis. |
Experimental Protocols (General Examples)
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃ [3]
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the β-(2-chlorophenyl)ethylamide substrate (1.0 equiv).
-
Under an inert atmosphere, add an anhydrous solvent such as toluene or acetonitrile (approx. 5-10 mL per gram of substrate).
-
Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 equiv) to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Basify the acidic aqueous solution to pH > 9 with a concentrated base (e.g., NaOH or NH₄OH solution), ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography or used directly in a subsequent oxidation step to furnish the fully aromatic isoquinoline.
Protocol 2: General Procedure for Pomeranz-Fritsch Reaction using H₂SO₄ [10][11]
-
Step A (Schiff Base Formation): In a round-bottom flask, combine 2-chlorobenzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.0-1.1 equiv) in a suitable solvent like ethanol or toluene.
-
Heat the mixture to reflux for 2-4 hours, often with a Dean-Stark trap to remove water.
-
Cool the reaction and remove the solvent under reduced pressure to yield the crude benzalaminoacetal, which may be used directly in the next step.
-
Step B (Cyclization): In a fume hood, cool concentrated sulfuric acid (e.g., 96%) in a flask using an ice bath.
-
Slowly and carefully add the crude benzalaminoacetal from Step A to the cold, stirred sulfuric acid.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring by quenching a small aliquot and analyzing by TLC/LC-MS.
-
Once complete, carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralize the solution with a strong base (e.g., concentrated NH₄OH) and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude this compound.
-
Purify the product by column chromatography.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - CA [thermofisher.com]
- 12. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Isoquinoline synthesis [quimicaorganica.org]
- 14. benchchem.com [benchchem.com]
- 15. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimization of Sonogashira Coupling Conditions for 8-Chloroisoquinoline
Welcome to the technical support center for the Sonogashira coupling of 8-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet powerful C-C bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experiments and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling of this compound more challenging than that of a simple aryl chloride?
A1: The Sonogashira coupling of this compound presents unique challenges primarily due to the electronic properties and coordinating ability of the isoquinoline ring system. The nitrogen atom in the isoquinoline can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, heteroaryl chlorides are generally less reactive than their aryl iodide and bromide counterparts in the rate-limiting oxidative addition step of the catalytic cycle.[1][2] This necessitates more carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve efficient coupling.
Q2: What is the fundamental choice I need to make regarding the catalytic system: copper-catalyzed or copper-free?
A2: This is a critical decision that will dictate your optimization strategy.
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Traditional Copper-Catalyzed Sonogashira: This classic method utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst (typically CuI).[3] The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] This method is often highly efficient and can proceed under mild conditions. However, the presence of copper can promote the undesirable homocoupling of the alkyne (Glaser-Hay coupling), especially in the presence of oxygen.[5][6]
-
Copper-Free Sonogashira: To circumvent the issue of alkyne homocoupling, numerous copper-free protocols have been developed.[7][8] These systems rely on a palladium catalyst and a base strong enough to deprotonate the alkyne. While this approach eliminates the primary pathway for homocoupling, it may require more forcing conditions, such as higher temperatures and more specialized ligands, to achieve comparable reaction rates to the copper-catalyzed counterpart, especially with a less reactive substrate like this compound.[9]
Q3: How do I select the optimal palladium catalyst and phosphine ligand for the coupling of this compound?
A3: The choice of the palladium source and its coordinating ligand is paramount for a successful reaction with a challenging substrate like an aryl chloride.
-
Palladium Pre-catalyst: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, and Pd(OAc)₂.[9][10] Pd(II) sources like PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) species, which can be facilitated by amines or phosphine ligands in the reaction mixture.[3]
-
Phosphine Ligands: For electron-rich and sterically hindered substrates, or less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often superior.[11] Ligands like XPhos and SPhos (Buchwald ligands) have demonstrated broad utility in promoting the challenging oxidative addition step with aryl chlorides.[12] The increased steric bulk of these ligands can also promote the final reductive elimination step, leading to faster catalyst turnover.
Q4: What is the role of the base in the Sonogashira coupling, and how do I choose the right one?
A4: The base plays a multifaceted role in the Sonogashira reaction.[13] Its primary functions are to deprotonate the terminal alkyne to form the reactive acetylide species and to neutralize the hydrogen halide byproduct generated during the reaction.[3]
-
Amine Bases: In copper-catalyzed reactions, amine bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent.[10]
-
Inorganic Bases: In many copper-free systems, stronger inorganic bases such as Cs₂CO₃ or K₂CO₃ are employed to facilitate the deprotonation of the alkyne without the need for a copper co-catalyst.[9] The choice of base can significantly impact the reaction rate and yield, and screening of different bases is often a necessary optimization step.
Q5: How critical is the choice of solvent?
A5: The solvent must be capable of dissolving all reaction components and can significantly influence the reaction kinetics and catalyst stability.[14] Common solvents for Sonogashira couplings include:
-
Amine Solvents: As mentioned, bases like Et₃N can also function as the solvent.
-
Aprotic Polar Solvents: DMF, NMP, and dioxane are frequently used.[9] However, be aware that coordinating solvents like DMF can sometimes compete with other ligands for binding to the palladium center, potentially affecting catalyst activity.[15]
-
Apolar Solvents: Toluene is another common choice, particularly when using amine bases.[16]
The optimal solvent is highly substrate-dependent, and what works for one system may not be ideal for another.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
Your reaction has stalled, and you observe a significant amount of unreacted starting material.
Potential Causes & Solutions
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can decompose, often indicated by the formation of palladium black.[5]
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[5] Degas your solvent thoroughly before use. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) form. Consider using a freshly opened bottle of the palladium catalyst.
-
-
Poor Ligand Choice: The chosen phosphine ligand may not be sufficiently electron-rich or bulky to promote the oxidative addition of the relatively unreactive this compound.
-
Solution: Switch to a more robust ligand system. For aryl chlorides, Buchwald ligands such as XPhos or SPhos are often excellent choices.[12]
-
-
Insufficient Temperature: The oxidative addition of aryl chlorides to Pd(0) often has a higher activation energy compared to aryl bromides or iodides.[1]
-
Inappropriate Base: The base may not be strong enough to efficiently deprotonate the alkyne, leading to a low concentration of the active nucleophile.
-
Solution: If using an amine base, ensure it is anhydrous and of high purity.[5] For copper-free systems, consider switching to a stronger inorganic base like Cs₂CO₃.
-
Troubleshooting Workflow: Low Conversion
Caption: Workflow for addressing low reaction conversion.
Issue 2: Significant Formation of Alkyne Homocoupling Byproduct (Glaser-Hay Coupling)
You observe a significant amount of a byproduct corresponding to the dimer of your terminal alkyne.
Potential Causes & Solutions
-
Presence of Oxygen: This is the most common cause of alkyne homocoupling in copper-catalyzed systems.[5]
-
Solution: Rigorously exclude oxygen from your reaction. Use Schlenk techniques or a glovebox for setting up the reaction. Ensure all solvents are thoroughly degassed.
-
-
High Copper Loading: An excess of the copper(I) co-catalyst can accelerate the rate of homocoupling.
-
Solution: Reduce the loading of CuI. Often, 1-5 mol% is sufficient.
-
-
Slow Cross-Coupling Rate: If the desired cross-coupling reaction is slow, the homocoupling side reaction can become more prominent.
-
Solution: Address the factors that may be slowing down your primary reaction (see Issue 1). A more active catalyst system can outcompete the homocoupling pathway. Alternatively, adding the alkyne slowly to the reaction mixture can keep its concentration low and disfavor the bimolecular homocoupling.[17]
-
-
Fundamental Issue with Copper: For some sensitive substrates, homocoupling may be an unavoidable side reaction in the presence of copper.
Issue 3: Reaction Mixture Turns Black (Palladium Black Formation)
Shortly after starting the reaction, the mixture turns black with a visible precipitate.
Potential Causes & Solutions
-
Catalyst Decomposition: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal.[5]
-
Solution: This is often caused by the presence of oxygen or impurities.[5] Ensure a strictly inert atmosphere and use high-purity, anhydrous reagents and solvents. The choice of ligand is also crucial for stabilizing the Pd(0) species; bulky, electron-rich phosphines can often prevent this decomposition.
-
Data Presentation: Starting Points for Optimization
The following tables provide recommended starting conditions for the Sonogashira coupling of this compound. These should be considered as a baseline for further optimization.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| PdCl₂(PPh₃)₂ | - | 2-5 | A common, air-stable Pd(II) precatalyst.[3] |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd) | Excellent for challenging aryl chlorides; requires a ligand for stability.[12] |
| Pd(PPh₃)₄ | - | 2-5 | A widely used Pd(0) catalyst.[10] |
| Pd(OAc)₂ | SPhos | 1-2 | Often employed in copper-free systems with Buchwald ligands.[9] |
Table 2: Comparison of Reaction Parameters for Copper-Catalyzed vs. Copper-Free Protocols
| Parameter | Copper-Catalyzed Protocol | Copper-Free Protocol |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃ | Bulky phosphines (e.g., XPhos, SPhos) |
| Copper Co-catalyst | CuI (typically 1-5 mol%) | None |
| Base | Et₃N, DIPEA, i-Pr₂NH | Cs₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | THF, DMF, Toluene, Dioxane | DMF, Dioxane, NMP |
| Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
Experimental Protocols
Important Safety Note: These reactions should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound
Reagents:
-
This compound (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (as solvent)
-
THF (co-solvent, if needed for solubility)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed triethylamine via syringe. If the starting material is not fully soluble, add a minimal amount of anhydrous, degassed THF.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Reagents:
-
This compound (1 equivalent)
-
Terminal alkyne (1.5 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane or NMP)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.
-
Add this compound, cesium carbonate, and the terminal alkyne.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. books.lucp.net [books.lucp.net]
- 15. cetjournal.it [cetjournal.it]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 8-Chloroisoquinoline
Welcome to the technical support center for the regioselective functionalization of 8-chloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this important heterocyclic scaffold. The unique electronic and steric environment of this compound presents distinct challenges that require carefully considered strategies.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions (FAQs). Our goal is to equip you with the foundational knowledge and practical insights needed to overcome common hurdles, optimize your reaction outcomes, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs): Understanding the Reactivity of this compound
This section addresses fundamental questions regarding the inherent chemical properties of this compound that govern its functionalization.
Question 1: What are the primary challenges in achieving regioselective functionalization of this compound?
Answer: The functionalization of this compound is complicated by a convergence of electronic and steric factors.
-
Electronic Effects: The isoquinoline core is an electron-deficient heterocycle due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack, particularly at positions C1 and C3.[1][2] The chlorine at C8 is an electron-withdrawing group, further influencing the electron density distribution.
-
Positional Reactivity: In the absence of strong directing groups, C-H functionalization can be challenging to control. For electrophilic substitutions, the reactivity order is generally 5 > 8 > 4 > 6 > 7 > 3 > 1.[3] However, transition metal-catalyzed C-H activation often favors positions adjacent to the nitrogen (C1) or positions amenable to chelation assistance (C8).[4][5]
-
Steric Hindrance: The C8 position is subject to significant steric hindrance from the "peri" hydrogen at the C1 position. This can impede the approach of bulky reagents and catalysts, making reactions at C8 kinetically challenging.
-
Aryl Chloride Inertness: The C8-Cl bond is relatively strong and unreactive compared to C-Br or C-I bonds, necessitating highly active catalyst systems for cross-coupling reactions.[6]
-
Catalyst Inhibition: The lone pair on the isoquinoline nitrogen can coordinate to transition metal catalysts, potentially leading to catalyst inhibition or poisoning.[6][7]
Question 2: How does the chlorine atom at C8 influence the reactivity of the isoquinoline ring?
Answer: The C8-chloro substituent exerts two primary electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect is strongest at the adjacent C7 and C1 positions and deactivates the entire ring system towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic system. This effect directs incoming electrophiles to the ortho (C7) and para (C5) positions.
Overall, the inductive effect is generally stronger, leading to a net deactivation of the ring. For transition metal-catalyzed reactions, the chlorine atom serves as a crucial handle for cross-coupling, though its lower reactivity compared to other halogens is a key consideration.
Question 3: Which positions on the this compound ring are most susceptible to C-H activation?
Answer: The preferred site for C-H activation is highly dependent on the reaction mechanism and the directing group employed.
-
Without an external directing group: The inherent electronic properties and the coordinating ability of the ring nitrogen often direct C-H activation to the C1 position.
-
With a directing group at C8 (e.g., an amide): Chelating assistance can strongly direct C-H activation to the C7 position. This is a powerful strategy for achieving functionalization ortho to the existing chloro-substituent.
-
Under certain conditions: C-H functionalization at C5 can also be achieved, often influenced by the specific catalyst and reaction conditions used.[8]
The following diagram illustrates the key reactive sites on the this compound scaffold.
Caption: Key reactive positions on the this compound scaffold.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides targeted troubleshooting for common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C8 position.
Scenario 1: Suzuki-Miyaura Coupling
Problem: Low or no conversion of this compound in a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Q: I am attempting a Suzuki coupling with an arylboronic acid at the C8 position of this compound, but I'm observing very low conversion. What is the likely cause?
A: The low reactivity of the C8-Cl bond is the most probable culprit. Standard palladium catalysts like Pd(PPh₃)₄ are often insufficient for activating aryl chlorides.[6]
-
Causality: The oxidative addition of the Pd(0) catalyst to the C-Cl bond is the rate-limiting step in the catalytic cycle.[9] This step is energetically demanding for electron-rich C-Cl bonds on an already electron-deficient ring system. Furthermore, the nitrogen on the isoquinoline ring can compete with the phosphine ligand for coordination to the palladium center, inhibiting the formation of the active catalytic species.[6]
-
Troubleshooting & Solutions:
-
Enhance Catalyst Activity: Switch to a more advanced catalyst system. Use palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These "Buchwald ligands" are specifically designed to facilitate the oxidative addition of aryl chlorides.[6]
-
Use a Stronger Base: The base is critical for activating the boronic acid to facilitate transmetalation.[10][11] For challenging couplings, weaker bases like Na₂CO₃ may be inadequate. Switch to a stronger, more effective base such as K₃PO₄ or Cs₂CO₃.
-
Optimize Solvent System: The choice of solvent must ensure the solubility of all components, especially the inorganic base. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective.[6]
-
Increase Temperature: Aryl chloride couplings often require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier for oxidative addition.
-
Problem: Significant formation of a dehalogenated byproduct (isoquinoline) and/or homocoupling of the boronic acid.
Q: My Suzuki reaction is producing isoquinoline and a biaryl product from my boronic acid, reducing the yield of my desired product. How can I prevent these side reactions?
A: These side reactions point to specific issues within your catalytic cycle and reaction setup.
-
Dehalogenation (Proto-dehalogenation): This occurs when the aryl-palladium intermediate is intercepted by a proton source before it can undergo transmetalation. The source of the proton can be trace water, alcohols used as solvents, or even the amine base itself.[12]
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Avoid alcohol solvents. Using a more stable boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue as they can be more stable to harsh conditions.[6]
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a separate catalytic cycle that couples two boronic acid molecules.[13]
-
Solution: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert atmosphere throughout the entire reaction setup and duration.
-
| Parameter | Standard Condition (for Ar-Br) | Recommended Condition (for 8-Chloro-IQ) | Rationale |
| Pd Precursor | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Provides a source of Pd(0) for the catalytic cycle. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, cataCXium® A | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step for aryl chlorides.[6] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are more effective at promoting the transmetalation step for challenging substrates.[6][10] |
| Solvent | Toluene, DME | 1,4-Dioxane/H₂O, Toluene/H₂O | Ensures solubility of the inorganic base, which is crucial for reaction efficiency. |
| Temperature | 80-90 °C | 100-110 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
Scenario 2: Buchwald-Hartwig Amination
Problem: Low yield in the amination of this compound with a primary or secondary amine.
Q: I am trying to couple an amine with this compound using Buchwald-Hartwig conditions, but the reaction is sluggish and gives a poor yield. What adjustments should I make?
A: Similar to Suzuki coupling, the inertness of the C-Cl bond and potential catalyst inhibition are the primary obstacles. The choice of base is also particularly critical in Buchwald-Hartwig amination.[14][15]
-
Causality: The catalytic cycle involves oxidative addition of the aryl chloride, coordination of the amine, deprotonation by the base to form an amide, and finally, reductive elimination to form the C-N bond.[16] A base that is too weak will not efficiently deprotonate the palladium-amine complex to form the active palladium-amido species required for reductive elimination. Steric hindrance around the C8 position can also slow down both the oxidative addition and the final reductive elimination steps.
-
Troubleshooting & Solutions:
-
Ligand Choice is Critical: The first generation of Buchwald-Hartwig ligands may not be effective. Utilize sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos-type). These ligands promote both the oxidative addition and the C-N reductive elimination steps.[14]
-
Base Selection: A strong, non-nucleophilic, sterically hindered base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly the most effective bases for these transformations. Weaker bases like carbonates are generally ineffective.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the phosphine ligands and deactivate the catalyst. Ensure a rigorously inert atmosphere is maintained.
-
Pre-formed Catalysts: Consider using pre-formed palladium precatalysts (e.g., XPhos-Pd-G3). These catalysts are often more stable and efficient, as they bypass the in-situ generation of the active Pd(0) species.
-
| Parameter | Problem | Solution | Rationale |
| Catalyst/Ligand | Low catalyst activity | Use Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (XPhos, RuPhos). | Accelerates oxidative addition and reductive elimination for the C-Cl bond.[14] |
| Base | Inefficient deprotonation | Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS. | A strong base is required to form the palladium-amido complex, which precedes reductive elimination.[16] |
| Atmosphere | Catalyst/ligand oxidation | Rigorously degas solvents and maintain a positive pressure of Ar or N₂. | Prevents oxidative deactivation of the Pd(0) catalyst and phosphine ligands. |
| Side Reaction | Hydrodehalogenation | Use anhydrous solvents and reagents. | Minimizes sources of protons that can lead to the undesired side reaction.[12] |
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 3. Electrophilic aromatic reactivities via pyrolysis of 1-arylethyl acetates. Part XII. Total reactivity of isoquinoline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water | MDPI [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Conversion in 8-Chloroisoquinoline Reactions
Introduction for the Researcher
Welcome to the technical support center for 8-Chloroisoquinoline. As a key heterocyclic building block, this compound is pivotal in the synthesis of novel pharmaceutical agents and functional materials. However, its unique electronic and structural properties, particularly the presence of a Lewis basic nitrogen atom and a relatively unreactive chloro-substituent, present common challenges in achieving high reaction conversions.
This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond simple procedural lists to explain the underlying chemical principles behind common failures and their solutions. We will focus primarily on palladium-catalyzed cross-coupling reactions—the workhorses of modern synthetic chemistry—and provide you with the logical frameworks and actionable protocols needed to diagnose and resolve low-yield issues.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses high-level questions about the inherent reactivity of this compound that underpin many of the specific issues encountered in the lab.
Q1: Why are my palladium-catalyzed reactions with this compound sluggish compared to simpler aryl chlorides?
A: The primary reason is catalyst inhibition by the isoquinoline nitrogen. The lone pair of electrons on the ring nitrogen can coordinate strongly to the palladium center.[1] This coordination occupies a site on the metal that is necessary for the catalytic cycle to proceed, effectively acting as a catalyst poison and leading to the formation of inactive palladium species. Overcoming this requires specific strategies, primarily centered around ligand choice, which we will detail in the subsequent sections.
Q2: Is the chlorine at the 8-position particularly difficult to react?
A: Yes, for two main reasons. First, aryl chlorides are inherently less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step in cross-coupling cycles.[2] This requires the use of highly active, electron-rich catalysts. Second, the position of the chlorine relative to the nitrogen can influence reactivity, although the primary challenge remains catalyst inhibition.
Q3: Can this compound degrade under my reaction conditions?
A: While the isoquinoline core is generally robust, certain conditions can lead to side reactions. Strong nucleophiles under harsh conditions can potentially lead to unwanted substitution or ring-opening, although this is less common. More frequently, issues like hydrolysis of coupling partners (e.g., boronic acids) or side reactions promoted by strong bases are the source of low yields, rather than the degradation of the this compound itself.[3]
General Troubleshooting Workflow
When faced with low conversion, a systematic approach is crucial. The following workflow provides a logical sequence of steps to identify and resolve the underlying issues.
Caption: A decision tree to guide troubleshooting efforts for low-yielding reactions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it is highly sensitive to catalyst, ligand, and base selection when using challenging substrates like this compound.
Q: My Suzuki reaction has stalled. TLC/LCMS shows mostly unreacted starting material. What is the most likely cause?
A: The most probable cause is catalyst poisoning by the isoquinoline nitrogen . Standard ligands like triphenylphosphine (PPh₃) or even ferrocene-based ligands like dppf are often not sufficient to prevent the palladium center from being deactivated by coordination with the substrate.[1]
The Mechanism of Poisoning:
Caption: The isoquinoline nitrogen competes with the aryl chloride for the palladium center.
Solution: Employ modern, sterically bulky, electron-rich phosphine ligands. These ligands create a "pocket" around the palladium atom that is large enough to allow the aryl chloride to approach for oxidative addition but too crowded for the isoquinoline nitrogen to coordinate effectively.
| Ligand Type | Example Ligands | Suitability for this compound | Rationale |
| Simple Phosphines | PPh₃, P(o-tol)₃ | Very Poor | Not electron-rich or bulky enough. Often leads to complete reaction failure. |
| Ferrocene-based | Pd(dppf)Cl₂ | Moderate | Better than simple phosphines, but may still suffer from low conversion.[4] A good starting point for optimization but often not the best choice. |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Excellent | Considered the gold standard for challenging aryl chlorides.[1][5] Their bulk and electron-donating properties accelerate oxidative addition while preventing catalyst poisoning. |
| Carbene Ligands | IPr, SImes | Good to Excellent | N-Heterocyclic Carbene (NHC) ligands are highly electron-donating and can be very effective, often used in PEPPSI-type precatalysts. |
Q: I've switched to a bulky ligand, but my yield is still low, and I see significant protodeboronation of my boronic acid.
A: This points to two potential issues: the base or the stability of the boron reagent .
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4] For difficult couplings, weaker bases like Na₂CO₃ may not be effective enough.[6][7] Furthermore, if the reaction requires high temperatures for a long duration, the conditions can promote the decomposition (protodeboronation) of the boronic acid.[5]
-
Solution: Switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. These are often more effective in promoting the catalytic cycle for aryl chlorides. Always use a freshly opened or properly stored base.
-
-
Boronic Acid Instability: Boronic acids can be unstable to heat, moisture, and oxygen, leading to protodeboronation (replacement of the B(OH)₂ group with -H) or formation of unreactive boroxine anhydrides.[3]
-
Solution: Consider using a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate. These are generally more robust and can deliver more consistent results, albeit sometimes requiring slightly different activation conditions.[5]
-
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds. Success with this compound hinges almost entirely on the correct combination of catalyst, ligand, and base.
Q: My Buchwald-Hartwig reaction is giving low conversion, and the main side product appears to be dehalogenated 8-isoquinoline.
A: This is a classic sign of an imbalance in the catalytic cycle. Dehalogenation occurs when, after oxidative addition, a side reaction happens before or instead of reductive elimination of the desired C-N bond.
Potential Causes & Solutions:
-
Incorrect Ligand/Palladium Source: As with the Suzuki reaction, the ligand is critical. First-generation ligands are rarely effective for aryl chlorides.[8] The catalyst system must be active enough to promote C-N reductive elimination over competing pathways.
-
Solution: Use a modern Buchwald ligand. Biarylphosphine ligands (e.g., XPhos, BrettPhos) are specifically designed to accelerate reductive elimination.[9][10] Using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) ensures the efficient formation of the active Pd(0) species and can give more reproducible results than mixing Pd(OAc)₂ and a ligand.[3]
-
-
Inappropriate Base: The base in a Buchwald-Hartwig reaction deprotonates the amine, but a poor choice can promote side reactions.[2] Using a base that is too weak will stall the reaction, while certain strong bases can promote catalyst decomposition or dehalogenation.
-
Solution: The standard base for amination of aryl chlorides is a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu). Lithium bis(trimethylsilyl)amide (LHMDS) is another common choice.[8] Avoid carbonate or phosphate bases, which are typically not strong enough for this transformation.
-
| Base | Typical Use Case | Suitability for this compound Amination |
| K₂CO₃, K₃PO₄ | Suzuki, Sonogashira | Poor |
| NaOtBu | Buchwald-Hartwig | Excellent |
| LHMDS, KHMDS | Buchwald-Hartwig | Good to Excellent |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a direct route to valuable alkynyl-isoquinolines. Key failure modes often involve the copper co-catalyst and oxygen sensitivity.
Q: My Sonogashira reaction turns black, and I isolate only starting materials and some Glaser homocoupling product (alkyne dimer).
A: This indicates two problems: catalyst death (formation of palladium black) and oxygen contamination .
Potential Causes & Solutions:
-
Catalyst Death & Ligand Choice: The isoquinoline nitrogen can poison the palladium catalyst, leading to its decomposition into inactive palladium black, especially at elevated temperatures.[11] The standard Pd(PPh₃)₄ catalyst may not be robust enough.
-
Solution: Switch to a more stable palladium source and a more electron-rich ligand system, similar to those used for Suzuki couplings. Additionally, ensure the reaction temperature is not excessively high; start optimization around 50-60 °C.[11]
-
-
Glaser Homocoupling: The formation of an alkyne-alkyne dimer is a classic side reaction in Sonogashira couplings. It is promoted by the copper(I) co-catalyst in the presence of oxygen.[12]
-
Solution 1 (Rigorous Degassing): The most critical step is to rigorously exclude oxygen from the reaction. Use a freeze-pump-thaw technique for degassing the solvent and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) at all times.
-
Solution 2 (Copper-Free Conditions): If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions typically require a different base (e.g., a bulky amine like diisopropylethylamine or DBU) and sometimes a specific palladium catalyst, but they completely eliminate the Glaser coupling pathway.[13]
-
Experimental Protocol: High-Throughput Catalyst & Ligand Screening
When troubleshooting, a systematic screen is more efficient than running single, speculative reactions. This protocol uses a 24-well plate to rapidly test multiple conditions.
Objective: To identify the optimal palladium precatalyst, ligand, and base for the coupling of this compound with a desired coupling partner.
Materials:
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Stock solutions of this compound, coupling partner (e.g., boronic acid), and bases in an appropriate anhydrous, degassed solvent (e.g., Dioxane, Toluene).
-
Solid palladium precatalysts (e.g., XPhos Pd G3, Pd(dppf)Cl₂) and ligands.
Procedure:
-
Plate Preparation (Inert Atmosphere):
-
To each well of the 24-well plate, add a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd). For example:
-
Wells A1-A4: XPhos Pd G3 (2 mol%)
-
Wells B1-B4: Pd(dppf)Cl₂ (2 mol%)
-
Wells C1-C4: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
-
Add a stir bar to each well.
-
-
Reagent Dispensing (Inert Atmosphere):
-
Prepare a master stock solution of your this compound (1.0 eq) and coupling partner (e.g., Phenylboronic acid, 1.2 eq) in anhydrous, degassed solvent.
-
Dispense an equal volume of this master solution into each well.
-
Prepare stock solutions or slurries of the bases to be screened (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) at a concentration that will deliver 2.0 equivalents upon addition.
-
Add the appropriate base to each column of wells. For example:
-
Column 1 (A1, B1, C1...): Add K₃PO₄ solution.
-
Column 2 (A2, B2, C2...): Add Cs₂CO₃ solution.
-
Column 3 (A3, B3, C3...): Add NaOtBu solution.
-
-
-
Reaction Execution:
-
Seal the reaction block with a sealing mat.
-
Place the block on a stirring hot plate and heat to the desired temperature (e.g., 100 °C).
-
Run the reaction for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each well, dilute, and analyze by LC-MS to determine the conversion to the desired product. This will quickly reveal the most promising combination of catalyst and base for further optimization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Purification Strategies for Polar 8-Chloroisoquinoline Derivatives
Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar 8-chloroisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the specific hurdles associated with this class of compounds. Due to their inherent basicity, the presence of a halogen, and additional polar functional groups, these molecules often require tailored purification strategies beyond standard protocols.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve high-purity compounds for your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of polar this compound derivatives, providing a foundational understanding of the key challenges.
Q1: What makes polar this compound derivatives particularly challenging to purify?
A1: The purification challenges stem from a combination of their chemical properties:
-
Basicity: The isoquinoline nitrogen is basic (pKa of isoquinoline is 5.14), leading to strong interactions with acidic stationary phases like silica gel.[1] This can cause streaking, tailing peaks, and even irreversible adsorption during column chromatography.
-
Polarity: The presence of the nitrogen atom, the chloro-substituent, and other polar functional groups (-OH, -NH2, -COOH, etc.) makes these derivatives highly polar. This often necessitates the use of highly polar mobile phases, which can reduce selectivity in normal-phase chromatography.
-
Poor Solubility: While polar, these compounds can exhibit poor solubility in common organic solvents, making sample loading for chromatography and solvent selection for recrystallization difficult.[2]
-
Potential for Impurities: The synthesis of substituted isoquinolines can lead to various impurities, including positional isomers, starting materials, and byproducts from side reactions, which may have similar polarities to the desired product.[3]
Q2: How does the 8-chloro substituent influence the purification strategy?
A2: The chlorine atom at the 8-position has several effects:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the basicity of the isoquinoline nitrogen, which in turn affects its interaction with the stationary phase.
-
Steric Hindrance: The position of the chloro group can sterically hinder interactions with the stationary phase or solvents, which can be leveraged for separation.
-
Solubility: The chloro group can affect the molecule's overall solubility profile.
Q3: When should I choose normal-phase vs. reverse-phase chromatography?
A3: The choice depends on the specific properties of your derivative:
-
Normal-Phase Chromatography (NPC): This is often the first choice for organic-soluble compounds. However, for highly polar this compound derivatives that stick to the baseline, modifications to the mobile phase or stationary phase are necessary.[4]
-
Reverse-Phase Chromatography (RPC): This is ideal for water-soluble or very polar compounds that have little to no retention in NPC. A C18 or C8 column is commonly used.[5][6]
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction is a powerful technique for separating basic this compound derivatives from neutral or acidic impurities.[7] The basic nitrogen can be protonated with a dilute acid (e.g., 1 M HCl) to move the compound into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to regenerate the free base, which can be extracted back into an organic solvent.[8]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to common issues encountered during the purification of polar this compound derivatives.
Chromatography Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Compound streaks or tails on silica gel TLC/column. | Strong interaction between the basic isoquinoline nitrogen and acidic silanol groups on the silica. | 1. Add a basic modifier: Incorporate 0.1-2% triethylamine (Et3N) or ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica gel. 2. Use a different stationary phase: Consider using neutral or basic alumina, or amine-functionalized silica.[9] |
| Compound is not moving from the baseline in normal-phase chromatography. | The compound is too polar for the chosen mobile phase. | 1. Increase mobile phase polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane). For very polar compounds, a common solvent system is 5-10% methanol in dichloromethane.[4] 2. Switch to Reverse-Phase Chromatography: If the compound is still immobile, it is likely too polar for NPC. |
| Poor separation between the product and impurities. | The chosen solvent system does not provide adequate selectivity. | 1. Optimize the solvent system: Systematically screen different solvent systems using TLC. Try combinations like ethyl acetate/hexanes, dichloromethane/methanol, or even more complex ternary mixtures. 2. Consider a different stationary phase: Sometimes a change from silica to alumina or a bonded phase can alter the selectivity. |
| Compound is insoluble in the mobile phase for column loading. | The derivative has low solubility in the relatively non-polar mobile phase. | 1. Dry loading: Dissolve your compound in a solvent it is soluble in (e.g., DCM or THF), add silica gel to make a free-flowing powder, and evaporate the solvent. Load the resulting powder onto the column.[2][10] 2. Use a minimal amount of a strong solvent: Dissolve the compound in the minimum amount of a more polar solvent (like methanol) and then load it onto the column. |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated; the compound may be too soluble in the chosen solvent. | 1. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. 2. Reduce the solvent volume: Gently heat the solution to evaporate some solvent and then allow it to cool again. 3. Use a two-solvent system: Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a drop or two of the original solvent to clarify before cooling.[11] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly. | 1. Choose a lower-boiling point solvent. 2. Ensure slower cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[12] |
| Low recovery of purified compound. | The compound has significant solubility in the cold solvent; too much solvent was used for washing. | 1. Ensure the solution is thoroughly cooled: Use an ice bath to minimize solubility. 2. Wash with minimal ice-cold solvent: Use only a small amount of ice-cold recrystallization solvent to wash the crystals.[13] |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Flash Chromatography with a Basic Modifier
This protocol is suitable for moderately polar this compound derivatives that exhibit streaking on silica gel.
-
TLC Analysis:
-
Develop a solvent system that gives your product an Rf of 0.2-0.4 on a silica gel TLC plate. A good starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
To the developing chamber, add a few drops of triethylamine.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (containing 0.5% triethylamine).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude compound in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[10]
-
Carefully add the powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Acid-Base Extraction
This protocol is effective for separating the basic this compound derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M HCl (aq).
-
Shake the funnel vigorously, venting frequently. The protonated this compound derivative will move to the aqueous layer.
-
Separate the layers and save the aqueous layer. Repeat the extraction of the organic layer twice more with fresh 1 M HCl.
-
-
Basification:
-
Combine all aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) with stirring until the solution is basic (check with pH paper). The free base of your compound should precipitate or form an oil.
-
-
Back Extraction:
-
Transfer the basified aqueous solution to a separatory funnel.
-
Extract the free base back into an organic solvent (e.g., DCM) three times.
-
-
Drying and Isolation:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
-
Part 4: Visualization of Workflows
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. C8 Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Home Page [chem.ualberta.ca]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Minimizing homocoupling in 8-Chloroisoquinoline cross-coupling reactions
A Guide to Minimizing Homocoupling Side Reactions
For researchers, scientists, and professionals in drug development, the palladium-catalyzed cross-coupling of 8-chloroisoquinoline is a vital tool for synthesizing complex molecular architectures. However, the formation of homocoupling byproducts can significantly diminish the yield of the desired product and complicate purification processes. This guide provides in-depth troubleshooting strategies and frequently asked questions to address and mitigate the challenge of homocoupling in your cross-coupling reactions involving this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering explanations and actionable protocols to get your reaction back on track.
Question 1: I am observing a significant amount of a homocoupled byproduct of my nucleophile (e.g., boronic acid, amine, or alkyne) in my Suzuki, Buchwald-Hartwig, or Sonogashira coupling with this compound. What are the likely causes?
The presence of homocoupling byproducts primarily stems from two sources: the presence of oxygen and the use of Palladium(II) precatalysts.[1][2][3]
-
Oxygen-Mediated Homocoupling: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3] These Pd(II) species can then undergo transmetalation with your nucleophile, leading to the formation of the homocoupled product.[1] Rigorous exclusion of oxygen is a critical first step in suppressing this unwanted side reaction.[1][4]
-
Pd(II) Precatalyst-Induced Homocoupling: When using a Pd(II) salt such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), the precatalyst needs to be reduced to the active Pd(0) state to initiate the catalytic cycle.[5][6] One pathway for this reduction involves the homocoupling of two molecules of the organometallic reagent, which, while generating the active catalyst, consumes your valuable starting material.[1][3][5][6]
Question 2: What are the most effective methods for removing oxygen from my reaction setup?
Properly degassing solvents and ensuring an inert atmosphere in the reaction vessel are crucial.[1]
-
Solvent Degassing:
-
Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period is a common and effective method.[1][3] A subsurface sparge has been shown to be particularly efficient.[4][7]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under a vacuum, and then thawing the solvent. Repeating this cycle three times is a standard and highly effective procedure for removing dissolved gases.[1][3][5]
-
-
Inert Atmosphere: Always set up and run your reaction under a positive pressure of an inert gas like nitrogen or argon.[5] This can be achieved by evacuating the reaction flask and backfilling it with the inert gas, repeating this cycle 3-5 times before adding the degassed solvent.[1]
Question 3: I am using a Pd(II) precatalyst and still see homocoupling despite rigorous degassing. What can I do?
When using Pd(II) sources, the addition of a mild reducing agent can facilitate the formation of the active Pd(0) catalyst without promoting significant homocoupling.[4][7]
-
Protocol for Reducing Agent Screening:
-
Set up parallel reactions in sealed vials, each containing this compound (1.0 eq), the nucleophile (e.g., boronic acid, 1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the Pd(II) precatalyst (e.g., Pd(OAc)₂, 2 mol%).
-
To separate vials, add a potential mild reducing agent. Good candidates to screen include:
-
Run the reactions under your standard conditions and analyze the product distribution by an appropriate method (e.g., LC-MS, GC-MS, or NMR) to determine which additive most effectively suppresses homocoupling.
-
Alternatively, switching to a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can circumvent the need for in situ reduction and thereby reduce the likelihood of homocoupling.[2][5]
Question 4: How does my choice of ligand impact the formation of homocoupling byproducts?
Ligands play a critical role in stabilizing the palladium catalyst and influencing its reactivity.[5] The use of bulky, electron-rich phosphine ligands is highly recommended for minimizing homocoupling.[3][5]
-
Mechanism of Ligand Influence: These ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the desired cross-coupling cycle.[3] By increasing the rate of the productive pathway, the undesired homocoupling side reaction becomes less competitive.[3]
-
Recommended Ligands: For Suzuki and Buchwald-Hartwig reactions, ligands developed by Buchwald, such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs) have been shown to be highly effective in suppressing homocoupling.[5] For Sonogashira couplings, employing copper-free conditions, often with specialized palladium catalysts and bulky phosphine ligands, is a highly effective strategy to prevent the dimerization of the alkyne.[1]
Question 5: Can the reaction temperature and concentration be optimized to disfavor homocoupling?
Yes, both temperature and concentration can be leveraged to minimize homocoupling.
-
Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress homocoupling.[5] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.
-
Concentration: A high instantaneous concentration of the nucleophile can favor the bimolecular homocoupling reaction.[2]
Frequently Asked Questions (FAQs)
What is the general mechanism for palladium-catalyzed cross-coupling reactions?
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle with a palladium(0)/palladium(II) intermediate.[9] The key steps are:
-
Oxidative Addition: The aryl halide (this compound) adds to the coordinatively unsaturated palladium(0) catalyst.[9]
-
Transmetalation: The nucleophile (e.g., organoboron in Suzuki coupling, amine in Buchwald-Hartwig, or copper acetylide in Sonogashira) transfers its organic group to the palladium(II) complex.[10]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.[9]
Diagram of the Catalytic Cycle and Competing Homocoupling Pathway
Caption: Catalytic cycle of cross-coupling and the competing homocoupling pathway.
Are there any additives that can help suppress homocoupling?
Yes, in some cases, additives can be beneficial. For instance, the addition of halide salts has been shown to mitigate catalyst inhibition and can influence catalyst speciation, which may indirectly affect the rate of homocoupling versus the desired cross-coupling.[11] The addition of small coordinating additives like DMSO has also been reported to suppress overfunctionalization in dihalogenated substrates, a related challenge of controlling selectivity.[12]
How does the reactivity of this compound compare to other aryl halides in cross-coupling reactions?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[13] As an aryl chloride, this compound is generally less reactive than the corresponding iodide or bromide. This lower reactivity can sometimes make side reactions like homocoupling more competitive, necessitating careful optimization of reaction conditions. However, this difference in reactivity can be exploited for selective cross-coupling reactions if other, more reactive halide substituents are present in the molecule.[14]
Is it possible to completely eliminate homocoupling?
While it may be challenging to completely eliminate homocoupling in all cases, its formation can be significantly minimized to the point of being a minor byproduct. A combination of the strategies discussed, including rigorous degassing, the use of a Pd(0) precatalyst or a mild reducing agent with a Pd(II) precatalyst, the selection of an appropriate bulky, electron-rich ligand, and optimization of temperature and concentration, will provide the best chance of success.
Summary of Key Parameters to Minimize Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degassed solvents and an inert (Ar or N₂) atmosphere.[1][3][4][5] | Minimizes O₂, which promotes homocoupling via the oxidation of Pd(0) to Pd(II).[1][3] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).[2][5] | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[3][5] |
| Additives | With a Pd(II) precatalyst, consider a mild reducing agent (e.g., potassium formate).[4][7] | Facilitates the formation of the active Pd(0) catalyst without consuming the nucleophile via homocoupling.[4][7] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3][5] | Accelerates the desired cross-coupling pathway, making it kinetically favored over homocoupling.[3] |
| Temperature | Use the lowest effective temperature.[5] | Suppresses the rate of undesired side reactions.[5] |
| Nucleophile Addition | Slow addition of the nucleophile via syringe pump.[2] | Maintains a low instantaneous concentration of the nucleophile, disfavoring the bimolecular homocoupling reaction.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in 8-Chloroisoquinoline Synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 8-chloroisoquinoline and encountering challenges with catalyst performance. In the following sections, we will address common issues related to catalyst deactivation in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Diagnosing Catalyst Deactivation
This section focuses on identifying the common symptoms of a failing catalytic system.
Q1: My reaction yield for this compound synthesis is significantly lower than expected, or the reaction has stalled completely. How do I confirm if catalyst deactivation is the culprit?
A1: Low or stalled conversion is a classic indicator of catalyst deactivation. Before concluding that the catalyst is the issue, first verify the quality of your reagents and the integrity of your reaction setup (e.g., inert atmosphere, solvent purity). Once these are confirmed, look for these tell-tale signs of catalyst deactivation:
-
Visual Changes: In palladium-catalyzed reactions, the appearance of a black precipitate, known as palladium black, is a strong indicator that the active Pd(0) catalyst has aggregated into an inactive form[1].
-
Reaction Kinetics: If you are monitoring the reaction kinetically, a sharp decrease in the reaction rate after an initial period of activity points towards a deactivation process.
-
Inconsistent Results: High variability in yield between seemingly identical runs can be due to trace impurities that poison the catalyst[2].
A definitive diagnostic test is to run a parallel reaction with a fresh batch of catalyst and highly purified reagents. If this reaction proceeds as expected, your original catalyst system has likely been compromised.
Section 2: Common Deactivation Pathways and Immediate Solutions
Once deactivation is suspected, the next step is to identify the cause. This section covers the most frequent issues and provides actionable troubleshooting steps.
Q2: I've observed palladium black in my cross-coupling reaction to form the isoquinoline core. What causes this, and how can I prevent it?
A2: Palladium black formation is the agglomeration of soluble, catalytically active Pd(0) species into insoluble, inactive palladium metal clusters[1]. This is a common deactivation pathway in many cross-coupling reactions.
Causality & Prevention:
-
Ligand Choice is Critical: The primary role of the ligand (e.g., a phosphine) is to stabilize the Pd(0) center and prevent aggregation. If the ligand is too bulky, sterically hindered, or used in an insufficient amount, it may not adequately protect the palladium.
-
Solution: Screen a panel of ligands. For instance, bulky biaryl phosphine ligands like SPhos or XPhos are often effective at preventing agglomeration in challenging cross-coupling reactions[3]. Ensure the ligand-to-metal ratio is optimized; sometimes, a slight excess of the ligand can be beneficial[2].
-
Reaction Temperature: High temperatures can accelerate both the desired reaction and the rate of catalyst agglomeration.
-
Solution: Determine the minimum temperature required for efficient conversion. Running the reaction at a lower temperature for a longer period can sometimes preserve the catalyst's activity.
Q3: My reaction is sluggish, and I suspect poisoning from the starting materials or the this compound product itself. How does this happen?
A3: Catalyst poisoning occurs when a substance chemically bonds to the active sites of the catalyst, rendering them inactive[4]. Nitrogen-containing heterocycles, like the isoquinoline product, are known catalyst poisons due to the strong coordination of the nitrogen lone pair to the metal center[5][6].
Causality & Prevention:
-
Substrate/Product Inhibition: The nitrogen atom in the this compound ring can act as a ligand, coordinating strongly to the palladium catalyst and blocking the sites needed for the catalytic cycle to proceed[6]. This is a form of product inhibition.
-
Solution:
-
Ligand Competition: Use a ligand that binds more strongly to the palladium center than the isoquinoline product but still allows for the catalytic cycle to turn over. Bidentate ligands with a large bite angle, such as Xantphos, can be effective in mitigating this type of inhibition[6].
-
Slow Addition: If the starting materials are the source of poisoning, consider adding them slowly to the reaction mixture to maintain a low concentration throughout the reaction.
-
-
Impurities: Trace impurities in reagents or solvents, particularly sulfur compounds, halides, or other nitrogen-containing molecules, are notorious catalyst poisons[4][7][8].
-
Solution: Always use high-purity, degassed solvents and reagents. If impurities are suspected, purify the starting materials before use.
Troubleshooting Workflow for Low Yield Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up and Synthesis of 8-Chloroisoquinoline
Welcome to the technical support center for the synthesis of 8-Chloroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and scaling up this important heterocyclic compound. Here, we provide in-depth, field-proven insights in a question-and-answer format, addressing specific challenges you may encounter. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.
Section 1: Synthetic Strategy and Core Challenges
The synthesis of this compound presents a unique set of challenges, primarily centered on achieving regioselectivity in the cyclization step. Direct chlorination of isoquinoline is often unselective and can lead to a mixture of isomers that are difficult to separate. Therefore, a more controlled approach is necessary, typically involving the construction of the isoquinoline ring from a pre-chlorinated precursor.
A plausible and scalable approach for the synthesis of this compound is a modified Pomeranz-Fritsch reaction . This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an appropriately substituted benzaldehyde and an aminoacetaldehyde acetal.
Proposed Synthetic Workflow: Pomeranz-Fritsch Reaction
The following diagram outlines the proposed two-step synthesis of this compound.
Caption: Proposed Pomeranz-Fritsch workflow for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address common issues encountered during the synthesis of this compound via the proposed Pomeranz-Fritsch route.
Part 2.1: Starting Materials and Schiff Base Formation
Question 1: I am having trouble sourcing or synthesizing the starting material, 2-chloro-6-methylbenzaldehyde. What are the recommended methods for its preparation?
Answer: 2-Chloro-6-methylbenzaldehyde is a key precursor, and its purity is crucial for the success of the subsequent steps. While it may be commercially available, synthesis is often necessary for larger quantities. A reliable method involves the oxidation of 2-chloro-6-methylbenzyl alcohol. However, a more scalable two-step process starting from 2-chloro-6-fluorobenzaldehyde has been reported. This involves the formation of an N-butylimine, followed by reaction with methylmagnesium chloride and subsequent hydrolysis to yield 2-chloro-6-methylbenzaldehyde.[1] Another approach is the carbonylation of 3-chloro-2-iodotoluene.[1]
Question 2: The formation of the benzalaminoacetal (Schiff base) is slow or incomplete. How can I improve the yield of this intermediate?
Answer: The condensation reaction between 2-chloro-6-methylbenzaldehyde and aminoacetaldehyde diethyl acetal to form the Schiff base is an equilibrium process. To drive the reaction to completion, it is essential to remove the water formed during the reaction.
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or benzene | Allows for azeotropic removal of water using a Dean-Stark apparatus. |
| Catalyst | Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) | Protonates the aldehyde carbonyl, making it more electrophilic. |
| Temperature | Reflux | Provides the necessary energy for the reaction and facilitates water removal. |
| Reaction Monitoring | TLC, GC-MS | Monitor the disappearance of the starting aldehyde to determine reaction completion. |
Troubleshooting Flowchart for Schiff Base Formation
Caption: Troubleshooting logic for Schiff base formation.
Part 2.2: Cyclization and Aromatization
Question 3: The acid-catalyzed cyclization of the benzalaminoacetal is giving a low yield of this compound. What are the critical parameters for this step?
Answer: The cyclization step is the most challenging aspect of the Pomeranz-Fritsch reaction, especially with an electron-withdrawing group like chlorine on the benzene ring. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring towards electrophilic substitution, requiring stronger acidic conditions and higher temperatures compared to syntheses with electron-donating groups.[2]
| Parameter | Recommendation | Rationale and Potential Issues |
| Acid Catalyst | Concentrated H₂SO₄, Polyphosphoric acid (PPA) | Strong acids are required to protonate the acetal and facilitate cyclization onto the deactivated ring. Insufficient acid strength will lead to no reaction. |
| Temperature | 100-160 °C (monitor carefully) | Higher temperatures are needed to overcome the activation energy barrier. However, excessive heat can lead to charring and decomposition. |
| Reaction Time | 1-4 hours (monitor by TLC/HPLC) | Prolonged reaction times at high temperatures can lead to side product formation and reduced yield. |
| Scale-up Consideration | Heat transfer becomes critical on a larger scale. Ensure efficient stirring and controlled heating to avoid localized overheating. | Exothermic reactions can be an issue; controlled addition of the substrate to the hot acid may be necessary. |
Question 4: I am observing the formation of significant byproducts during the cyclization step. What are these byproducts and how can I minimize them?
Answer: Besides incomplete reaction and decomposition, the formation of isomeric isoquinolines is a potential issue, although less likely with the 2,6-substitution pattern of the precursor. More common is the formation of tar-like substances due to polymerization under the harsh acidic and high-temperature conditions.
Strategies to Minimize Byproduct Formation:
-
Controlled Temperature: Gradual heating and maintaining a consistent internal temperature are crucial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purity of Intermediate: Ensure the benzalaminoacetal intermediate is free of impurities from the previous step, as these can promote side reactions.
-
Quenching: A carefully controlled quench of the reaction mixture by pouring it onto ice is important to prevent further reactions and degradation of the product.
Part 2.3: Purification and Analysis
Question 5: How can I effectively purify the crude this compound, especially on a larger scale?
Answer: Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and baseline impurities.
| Method | Application and Considerations |
| Acid-Base Extraction | The basic nitrogen of the isoquinoline ring allows for extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will precipitate the product. This is a highly effective initial purification step. |
| Column Chromatography | For laboratory scale, silica gel chromatography using a gradient of ethyl acetate in hexanes is effective for separating closely related impurities. However, this method is less practical for large-scale production. |
| Recrystallization | If a suitable solvent is found, recrystallization is an excellent method for obtaining high-purity material on a large scale. Common solvents to screen include ethanol, isopropanol, and toluene. |
| Distillation/Sublimation | Depending on the thermal stability and volatility of this compound, vacuum distillation or sublimation can be a viable, solvent-free purification method for larger quantities. |
Question 6: What analytical techniques are recommended for confirming the identity and purity of the final product?
Answer: A combination of analytical methods should be used for comprehensive characterization.
| Technique | Purpose |
| ¹H and ¹³C NMR | Confirms the chemical structure and provides information on isomeric purity. |
| Mass Spectrometry (MS) | Confirms the molecular weight and fragmentation pattern, which is characteristic of the compound. |
| HPLC/GC | Determines the purity of the sample by separating it from any impurities.[3] |
| Melting Point | A sharp melting point is indicative of high purity. |
Section 3: Safety Considerations for Scale-Up
Scaling up the synthesis of this compound introduces several safety hazards that must be addressed.
-
Corrosive Reagents: The use of strong acids like concentrated sulfuric acid and polyphosphoric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The reaction should be carried out in a well-ventilated fume hood.
-
Exothermic Reactions: Both the cyclization and quenching steps can be highly exothermic. On a larger scale, this can lead to a rapid increase in temperature and pressure. Ensure adequate cooling capacity and consider controlled addition rates.
-
Flammable Solvents: Toluene, used in the Schiff base formation, is flammable. All heating should be done using heating mantles or oil baths, and ignition sources should be eliminated from the work area.
-
Waste Disposal: The acidic and basic aqueous waste generated during the workup must be neutralized and disposed of in accordance with local regulations.
References
Preventing hydrolysis of 8-Chloroisoquinoline derivatives during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the technical support center for researchers working with 8-chloroisoquinoline derivatives. As a Senior Application Scientist, I understand the synthetic challenges that can arise when handling halogenated heterocyclic compounds. A recurring issue reported by chemists is the unintended hydrolysis of the C8-chloro substituent during reaction workup and purification, leading to the formation of the corresponding 8-hydroxyisoquinoline, significantly impacting yield and purity.
This guide provides in-depth troubleshooting advice, field-proven protocols, and the mechanistic reasoning behind them to help you preserve the integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative hydrolyzing during workup?
A1: While aryl chlorides are generally more resistant to hydrolysis than alkyl or acyl chlorides, the this compound system can be susceptible under certain conditions.[1][2] The hydrolysis occurs via a nucleophilic aromatic substitution mechanism where water or hydroxide acts as the nucleophile. This reaction can be accelerated by:
-
Harsh pH: Both strongly acidic and strongly basic aqueous conditions can promote hydrolysis.
-
Elevated Temperatures: Heating during extraction or concentration can provide the necessary activation energy for this unwanted side reaction.
-
Prolonged Contact Time: Extended exposure to an aqueous phase, especially under non-neutral pH, increases the likelihood of hydrolysis.
Q2: I see a new, more polar spot on my TLC plate after an aqueous wash. Could this be the hydrolyzed product?
A2: Yes, this is a classic indicator of hydrolysis. The resulting 8-hydroxyisoquinoline derivative is significantly more polar than its chlorinated precursor due to the presence of the hydroxyl group, which can engage in hydrogen bonding. This causes it to have a lower Rf value (it travels less far up the TLC plate) than the starting material. We recommend running a co-spot (spotting both the crude material and the starting material on the same lane) to confirm that the new spot is not unreacted starting material.
Q3: My compound seems to be degrading during silica gel column chromatography. What's happening?
A3: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol groups (Si-OH).[3] For acid-sensitive compounds, including certain heterocyclic systems, this acidic environment can be sufficient to catalyze hydrolysis or other degradation pathways directly on the column. The compound is continuously exposed to this acidic surface as it travels through the column, leading to significant product loss.
Q4: How can I definitively confirm and quantify the extent of hydrolysis?
A4: While TLC provides a quick qualitative check, quantitative analysis requires more sophisticated methods. The most common and effective technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] By monitoring for the molecular ions of both your desired 8-chloro product and the suspected 8-hydroxy byproduct, you can confirm its identity and determine the relative percentage of each in your sample. For precise quantification, using an internal standard is highly recommended.[5]
In-Depth Troubleshooting & Optimization Guide
This section is organized by experimental stage to help you pinpoint and resolve the source of hydrolysis.
Phase 1: The Aqueous Workup
Uncontrolled pH during aqueous extraction is the most common cause of hydrolysis. The goal is to wash your organic layer to remove water-soluble impurities without creating an environment that facilitates the C-Cl bond cleavage.
Symptom: Appearance of a highly polar impurity on TLC immediately following an aqueous wash.
Underlying Cause: The pH of the aqueous layer is either too high or too low, catalyzing the hydrolysis of the C8-Cl bond. This is common after reactions involving strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, K₂CO₃).
Solution: Implement a pH-Controlled Workup
Avoid washing with strong acids or bases. Instead, use buffered or pH-neutral solutions and always perform extractions at low temperatures.
dot
Caption: General pathways for base- and acid-catalyzed hydrolysis.
Experimental Protocol: pH-Controlled Aqueous Extraction
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This reduces the rate of all chemical reactions, including potential hydrolysis.
-
Quenching (if applicable): If the reaction contains highly reactive reagents, quench them cautiously at 0 °C before adding any aqueous solution.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
First Wash (Neutralization): Transfer the organic mixture to a separatory funnel. Instead of a strong acid or base, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acids or a saturated solution of ammonium chloride (NH₄Cl) to neutralize bases. Add the wash solution slowly, with frequent venting, especially with bicarbonate.
-
Temperature Control: Perform the extraction quickly and, if possible, keep the separatory funnel in an ice bath between shakes.
-
Second Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Brine helps to remove residual water from the organic layer and breaks up emulsions.[6]
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is used generously and allowed sufficient time to work.
-
Concentration: Remove the solvent under reduced pressure (rotary evaporation), ensuring the water bath temperature is kept as low as possible (e.g., ≤ 30-40 °C).
Phase 2: Chromatographic Purification
If hydrolysis was successfully avoided during workup, the next critical step is purification. As mentioned, the stationary phase itself can be the culprit.
Symptom: A clean crude product (by TLC) shows signs of degradation after being subjected to column chromatography. Streaking or tailing of the product spot on TLC can also indicate on-column issues.[7]
Underlying Cause: The acidic surface of silica gel is catalyzing the hydrolysis of the product as it passes through the column.
dot
Caption: Decision tree for troubleshooting hydrolysis issues.
Solution 1: Deactivate the Stationary Phase
The most common and effective solution is to neutralize the acidic silica gel by pre-treating it with a base, typically triethylamine (TEA).[8][9]
Experimental Protocol: Triethylamine-Deactivated Silica for Flash Chromatography
-
Solvent Preparation: Prepare your chosen chromatography eluent (e.g., 80:20 Hexanes:Ethyl Acetate). Add 1-2% triethylamine by volume to this solvent mixture.
-
Column Packing: Pack the flash chromatography column with dry silica gel as you normally would.
-
Deactivation Flush: Flush the packed column with 2-3 column volumes (CV) of the eluent containing triethylamine.[9] This ensures all the acidic sites on the silica are neutralized.
-
Equilibration Flush: Flush the column with another 2-3 CV of the eluent without triethylamine. This removes the excess TEA from the mobile phase, which could otherwise co-elute with your product.
-
Loading and Elution: Load your sample and run the column as usual with the TEA-free eluent. The silica bed is now effectively neutral and should not induce degradation.
Solution 2: Use an Alternative Stationary Phase
If deactivation is insufficient or if your molecule is particularly sensitive, switching to a different stationary phase is the best course of action.[3]
Data Presentation: Comparison of Stationary Phases
| Stationary Phase | pH | Best For | Considerations |
| Silica Gel | Acidic (~4-5) | General-purpose purification of stable, non-basic compounds. | Can cause degradation of acid-sensitive compounds.[3] |
| Deactivated Silica | Neutral | Acid-sensitive compounds, basic compounds (e.g., amines). | Requires an extra preparation step.[8][9] |
| Alumina (Neutral) | Neutral (~7.0) | Good alternative for acid- and base-sensitive compounds. | Separation selectivity differs from silica; may require re-screening of solvents. |
| Alumina (Basic) | Basic (~9.5) | Purification of amines and other basic compounds. | Not suitable for compounds sensitive to base. |
| Reverse-Phase (C18) | Neutral | Polar compounds that are difficult to separate on normal phase. | Elution order is reversed (polar elutes first). Requires different solvent systems (e.g., Water/Methanol or Water/Acetonitrile). |
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. Chromatography [chem.rochester.edu]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Navigating Byproduct Formation in 8-Chloroisoquinoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-chloroisoquinoline. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and characterization of byproducts in reactions involving this versatile heterocyclic compound. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, several common byproducts can arise. In Suzuki-Miyaura couplings, the most prevalent byproduct is the homocoupling of the boronic acid reagent.[1] This is often exacerbated by the presence of oxygen. For Buchwald-Hartwig aminations, a common side reaction is the hydrodehalogenation of this compound, leading to the formation of isoquinoline.[2] Additionally, reactions at higher temperatures or with prolonged reaction times can lead to the formation of various isomers and degradation products.[3][4]
Q2: My reaction mixture turned dark, and the yield of the desired product is low. What could be the cause?
A2: A dark-colored reaction mixture often indicates the formation of palladium black, which is the precipitation of palladium(0).[5] This can occur due to the instability of the catalytic species, often promoted by high temperatures or the presence of certain reagents.[6][7] The formation of palladium black reduces the concentration of the active catalyst in the solution, leading to a lower reaction rate and incomplete conversion, thus resulting in a low yield of your desired product.[8] It is also possible that the product or starting material is degrading under the reaction conditions.[4][9]
Q3: I am observing a byproduct with the same mass as my desired product in the mass spectrum. What could it be?
A3: A byproduct with the same mass as your desired product is likely an isomer. In the case of reactions with this compound, this could be a positional isomer where the substituent has attached to a different position on the isoquinoline ring. The separation of such isomers can be challenging and often requires optimized chromatographic techniques.[10] High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase is often the method of choice for separating positional isomers.[11][12][13]
Q4: How can I minimize the formation of the homocoupling byproduct in a Suzuki-Miyaura reaction?
A4: To minimize homocoupling of the boronic acid, it is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen.[1] This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent prior to adding the catalyst and reagents. Additionally, using a slight excess of the boronic acid and ensuring the quality of your palladium catalyst and ligands can help favor the desired cross-coupling reaction.[14]
Troubleshooting Guide
This section provides a more in-depth guide to troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: Identification of an Unknown Byproduct
You observe an unexpected peak in your HPLC or a spot on your TLC plate that does not correspond to your starting material or desired product.
Troubleshooting Workflow:
References
- 1. reddit.com [reddit.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Separation of Isoquinoline, 3-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Optimizing Solvent and Base for 8-Chloroisoquinoline Functionalization
Welcome to the technical support center for the functionalization of 8-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthetic modification of this important heterocyclic scaffold. Here, we will move beyond simple protocol recitation to explain the fundamental chemical principles governing the selection of optimal solvents and bases for your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields?
A1: Low yields in cross-coupling reactions involving electron-deficient heteroaryl chlorides like this compound are common and often trace back to a few key factors:
-
Slow Oxidative Addition: The C-Cl bond on the electron-poor isoquinoline ring is less reactive towards Pd(0) catalysts compared to aryl bromides or iodides. This often becomes the rate-limiting step.
-
Inappropriate Base Selection: The base is not merely a proton scavenger; it plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig aminations.[1][2] An unsuitable base (too weak, too strong, or insoluble) can stall the reaction.
-
Poor Solvent Choice: The solvent influences catalyst stability, reagent solubility, and the stabilization of charged intermediates in the catalytic cycle.[3][4][5] A mismatch can lead to catalyst deactivation or poor reaction kinetics.
-
Catalyst Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.
Q2: What is the best general-purpose solvent for functionalizing this compound?
A2: There is no single "best" solvent. The optimal choice is highly dependent on the specific reaction. However, good starting points are:
-
For Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira, Buchwald-Hartwig): Aprotic polar solvents like 1,4-dioxane , toluene , or DMF are frequently used.[6][7] They effectively solubilize the catalyst, organic reagents, and many inorganic bases while remaining relatively inert. Often, a small amount of water is added in Suzuki reactions to aid in the dissolution of the base and facilitate the transmetalation step.[8]
-
For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents such as DMSO , DMF , or NMP are preferred.[9] These solvents excel at solvating the nucleophile and stabilizing the charged Meisenheimer intermediate, which is crucial for the SNAr mechanism.[10]
Q3: How do I choose between an inorganic and an organic base?
A3: The choice depends on the reaction mechanism and the sensitivity of your substrates.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used in palladium-catalyzed cross-coupling reactions.[8] They are strong enough to facilitate the catalytic cycle but are generally not nucleophilic, reducing the risk of side reactions. Their solubility can be a critical factor; for instance, the superior solubility of cesium carbonate (Cs₂CO₃) can sometimes lead to better results compared to potassium carbonate (K₂CO₃).[1]
-
Organic Bases (e.g., Et₃N, DIPEA): These are often used in reactions like the Sonogashira coupling, where they act as both a base and a solvent.[11][12] They are also useful when a homogeneous reaction mixture is essential. However, their nucleophilicity can sometimes lead to unwanted side reactions.
-
Strong, Non-Nucleophilic Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are required for reactions like the Buchwald-Hartwig amination, where a strong base is needed to deprotonate the amine coupling partner.[13]
In-Depth Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
You are attempting to couple this compound with an arylboronic acid, but the yield is below 50%, and you observe significant amounts of unreacted starting material and/or homocoupling of the boronic acid.
Root Cause Analysis:
Low yields in this context often point to issues in one of three key areas of the catalytic cycle: oxidative addition, transmetalation, or catalyst stability.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low Suzuki coupling yields.
Detailed Solutions & Protocols
1. Enhancing Oxidative Addition: The C-Cl bond of this compound is deactivated. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Action: Switch to a catalyst system with bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promoting oxidative addition.
-
Protocol:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
2. Optimizing the Base and Solvent System: The base and solvent work in concert. The base must be soluble enough to activate the boronic acid for transmetalation, and the solvent must facilitate this process.[14]
-
Action: Screen different base and solvent combinations. A common issue is the poor solubility of inorganic bases in purely organic solvents.
-
Data Summary:
| Base | Solvent System | Typical Temperature (°C) | Rationale |
| K₂CO₃ | Toluene/H₂O (4:1) | 90-110 | Standard conditions, but K₂CO₃ has limited solubility. |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80-100 | Stronger, often more effective base for challenging couplings. |
| Cs₂CO₃ | DMF | 80-100 | High solubility in polar aprotic solvents can accelerate the reaction.[1] |
| NaHCO₃ | DME/H₂O (3:1) | 80-90 | A milder base, useful if the substrate is base-sensitive. |
Problem 2: Failure or Low Yield in Buchwald-Hartwig Amination
You are attempting to couple this compound with a primary or secondary amine using a palladium catalyst and a strong base, but the reaction does not proceed or gives a complex mixture.
Root Cause Analysis:
Buchwald-Hartwig amination requires a delicate balance. The base must be strong enough to deprotonate the amine without causing side reactions. The catalyst must be sterically hindered to promote C-N reductive elimination over competing pathways like β-hydride elimination.[15]
Decision Pathway for Base and Ligand Selection
Caption: Base and ligand selection guide for Buchwald-Hartwig amination.
Detailed Solutions & Protocols
1. Selecting the Right Base-Ligand Combination: The steric and electronic properties of both the amine and the aryl chloride dictate the optimal conditions.
-
Action: For primary amines, sodium tert-butoxide (NaOt-Bu) is often a good starting point with a ligand like BrettPhos. For more sterically hindered secondary amines, a stronger, more hindered base like LHMDS may be necessary, often paired with a ligand like RuPhos.
-
Protocol:
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the appropriate ligand (if not using a precatalyst), and the strong base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Add the this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or t-BuOH).
-
Seal the vial and heat to the recommended temperature (typically 80-110 °C). Monitor the reaction progress carefully.
-
Problem 3: No Reaction in Nucleophilic Aromatic Substitution (SNAr)
You are attempting to displace the chlorine atom of this compound with a strong nucleophile (e.g., an alkoxide or thiolate), but you only recover the starting material, even at elevated temperatures.
Root Cause Analysis:
While the isoquinoline ring is electron-deficient, which activates the C8 position towards nucleophilic attack, the reaction still has a significant activation barrier.[16][17] Failure is almost always due to insufficient reaction conditions (temperature, solvent).
Detailed Solutions & Protocols
1. Maximizing Solvent Effects and Temperature: SNAr reactions proceed via a charged intermediate (Meisenheimer complex). The solvent must be able to stabilize this intermediate to lower the activation energy.[10]
-
Action: Use a high-boiling polar aprotic solvent like DMSO or NMP and increase the reaction temperature. Microwave heating can also be highly effective for accelerating these reactions.[18]
-
Protocol (Conventional Heating):
-
Dissolve the this compound (1.0 equiv) in DMSO.
-
Add the nucleophile (e.g., sodium methoxide, 1.5-2.0 equiv).
-
Heat the reaction mixture to 120-150 °C.
-
Monitor by TLC or LC-MS. Upon completion, cool the reaction and perform an aqueous workup to remove the high-boiling solvent.
-
-
Protocol (Microwave Heating):
-
In a microwave-safe vial, combine this compound (1.0 equiv), the nucleophile (1.5 equiv), and a suitable solvent (e.g., DMF or NMP).
-
Seal the vial and heat in a microwave reactor to 150-180 °C for 15-60 minutes.
-
Cool the vial to room temperature before opening and proceeding with workup.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Aromatic Nucleophilic Substitution [fishersci.it]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 8-Chloroisoquinoline Intermediates
Welcome to the technical support center for 8-chloroisoquinoline and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter stability challenges when working with this crucial heterocyclic scaffold. As a versatile intermediate in the synthesis of novel therapeutics, ensuring the integrity of this compound is paramount for reproducible results and successful drug discovery campaigns.
This document moves beyond simple protocols to provide in-depth, evidence-based explanations for common stability issues. By understanding the "why" behind degradation, you can proactively design more robust experimental conditions.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the stability of this compound intermediates.
Q1: My isolated this compound is a pale yellow solid, but it darkens to a brown or black color over time, even when stored in the freezer. What is causing this?
A1: The discoloration of this compound upon storage is a classic indicator of degradation. The primary culprits are typically a combination of atmospheric oxygen and light. The isoquinoline ring system, particularly when functionalized with a halogen, can be susceptible to slow oxidation, which often leads to the formation of colored polymeric byproducts. Light, especially UV radiation, can catalyze this process by promoting the formation of reactive radical species.
To mitigate this, it is crucial to store the compound under an inert atmosphere (nitrogen or argon) in an amber glass vial to exclude both oxygen and light. For long-term storage, maintaining the solid at or below -20°C is recommended.
Q2: I'm observing the formation of a new, more polar spot on my TLC plate during an aqueous workup of a reaction mixture containing this compound. What could this be?
A2: The appearance of a more polar byproduct during an aqueous workup, especially under acidic or basic conditions, strongly suggests hydrolysis. The most likely product is 8-hydroxyisoquinoline, where the chlorine atom has been displaced by a hydroxyl group. While the C-Cl bond on an aromatic ring is generally robust, prolonged exposure to strong acids or bases, particularly at elevated temperatures, can facilitate nucleophilic aromatic substitution.
To avoid this, it is advisable to perform aqueous workups with cooled solutions and to minimize the time the intermediate is in contact with strongly acidic or basic aqueous layers. Neutralization to a pH of 7-8 should be carried out promptly and efficiently.[1][2]
Q3: My reaction yield of this compound is inconsistent, and I suspect the intermediate is degrading during the reaction itself. What are the most likely degradation pathways under typical synthetic conditions?
A3: Instability during synthesis is a common challenge. The specific degradation pathway is highly dependent on the reaction conditions:
-
Acidic Conditions (e.g., Bischler-Napieralski or Pictet-Spengler cyclizations): While necessary for these reactions, strong acids at high temperatures can promote the formation of unidentified byproducts, potentially through protonation of the isoquinoline nitrogen, which alters the molecule's electronic properties and reactivity.[3] In some cases, protodehalogenation (replacement of chlorine with hydrogen) can occur, especially if reducing agents are present.[3]
-
Oxidative Conditions: If your synthesis involves reagents like m-CPBA for N-oxidation, followed by chlorination with POCl₃, residual oxidizing agents can lead to the formation of N-oxides or other oxidized species.[4]
-
Photolytic Conditions: Reactions carried out in clear glass vessels and exposed to ambient light can suffer from photolytic degradation. The carbon-chlorine bond is susceptible to cleavage under UV irradiation, which can initiate radical chain reactions and lead to a complex mixture of byproducts.[2][5]
Q4: How can I proactively improve the stability of this compound during synthesis and purification?
A4: A multi-faceted approach is most effective:
-
Inert Atmosphere: For all steps, but especially during heating, maintaining an inert atmosphere of nitrogen or argon will minimize oxidation.
-
Light Protection: Use amber glassware or wrap your reaction vessels in aluminum foil to prevent photolytic degradation.
-
Temperature Control: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling.[6]
-
Solvent Choice: Use high-purity, anhydrous solvents. For storage of solutions, aprotic solvents are generally preferred over protic ones to minimize the risk of solvolysis.
-
Purification Strategy: For purification, column chromatography on silica gel is common. However, prolonged exposure to silica gel, which is acidic, can cause degradation for sensitive compounds. Consider deactivating the silica gel with a suitable base (e.g., triethylamine in the eluent) or using a different stationary phase like alumina. For larger scales, recrystallization is often a better, less harsh alternative to chromatography.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common stability-related problems.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Darkening of reaction mixture (yellow to dark brown/black) | Oxidation or polymerization of the isoquinoline core. | 1. Ensure the reaction is running under a strict inert atmosphere (N₂ or Ar). 2. Check for and eliminate any potential sources of oxygen ingress. 3. Minimize reaction time and avoid unnecessarily high temperatures.[6] |
| Appearance of a baseline spot on TLC that streaks | Formation of highly polar, potentially polymeric byproducts. | 1. Lower the reaction temperature. 2. Consider if the starting materials or reagents are of sufficient purity. 3. If using strong acids, try a milder acid or a catalytic amount. |
| Low yield with 8-hydroxyisoquinoline identified as a byproduct | Hydrolysis of the C-Cl bond. | 1. Use anhydrous solvents and reagents. 2. During aqueous workup, use pre-chilled water/brine and work quickly. 3. Neutralize acidic or basic layers promptly to a pH of 7-8.[6] |
| Formation of isoquinoline as a byproduct (dehalogenation) | Reductive dehalogenation. | 1. Scrutinize the reaction for any inadvertent reducing agents (e.g., certain catalysts, impurities). 2. If using an acid, be aware that protodehalogenation can be acid-catalyzed.[3] 3. Ensure the reaction is performed under an inert atmosphere to exclude potential radical initiators. |
| Inconsistent results and multiple unidentified byproducts | Photolytic degradation (radical reactions). | 1. Protect the reaction from light by using amber glassware or wrapping the vessel in foil. 2. Consider adding a radical scavenger (e.g., BHT) if compatible with your reaction chemistry. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Instabilities
This protocol allows you to systematically test the stability of your this compound intermediate under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your this compound intermediate in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a UV lamp at 254 nm or a photostability chamber). Keep a control sample wrapped in foil.
-
-
Time Points and Analysis: At regular intervals (e.g., 2, 6, 12, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS to quantify the parent compound and identify major degradation products.[1][2]
Protocol 2: Optimized Storage of this compound Intermediates
-
Purification: Ensure the intermediate is purified to >98% purity to remove any residual acids, bases, or metals that could catalyze degradation.
-
Drying: Dry the solid material thoroughly under high vacuum for several hours to remove all traces of solvent and moisture.
-
Packaging:
-
Place the dry, solid intermediate into a clean, amber glass vial.
-
Backfill the vial with an inert gas like argon or nitrogen.
-
Seal the vial tightly with a Teflon-lined cap.
-
For extra protection, wrap the cap and vial neck with Parafilm.
-
-
Storage Conditions: Store the sealed vial at -20°C or below. For transport or short-term storage, keeping it in a desiccator in a cool, dark place is sufficient.[1][7]
Visualizing Degradation Pathways and Workflows
To better understand the relationships between experimental conditions and stability, the following diagrams illustrate key concepts.
Caption: Potential degradation routes for this compound.
Caption: Key checkpoints for maintaining stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-Chloroisoquinoline and 8-Bromoisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged core, appearing in a multitude of natural products and pharmacologically active compounds. The functionalization of this nucleus, particularly at the C8 position, is a critical step in the synthesis of novel molecular entities. The choice of starting material for such functionalization is paramount, with 8-haloisoquinolines serving as versatile precursors for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two common starting materials: 8-chloroisoquinoline and 8-bromoisoquinoline. This analysis is grounded in the fundamental principles of organometallic chemistry and supported by experimental data from analogous systems to inform rational substrate selection and reaction design.
The Decisive Role of the Carbon-Halogen Bond
The disparate reactivity between this compound and 8-bromoisoquinoline is fundamentally rooted in the differing properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The C-Br bond is longer and weaker than the C-Cl bond. This has profound implications for the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond dissociation energy of the C-Br bond facilitates a more facile oxidative addition, leading to faster reaction rates and often allowing for milder reaction conditions compared to the more robust C-Cl bond. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1][2]
This guide will explore the practical consequences of this reactivity difference in three of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern organic synthesis. When comparing the reactivity of our two substrates, 8-bromoisoquinoline is the more amenable partner.
8-Bromoisoquinoline readily participates in Suzuki-Miyaura couplings under a variety of standard conditions, often with high yields and relatively short reaction times. The use of common palladium precursors like Pd(PPh₃)₄ or Pd(dppf)Cl₂ in the presence of a base such as K₂CO₃ or Cs₂CO₃ is typically sufficient.
This compound , on the other hand, presents a greater challenge. The stronger C-Cl bond necessitates more forcing conditions to achieve efficient coupling. This often involves the use of more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos), which are known to promote the oxidative addition of less reactive aryl chlorides.[3] Higher reaction temperatures and longer reaction times are also common requirements.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 8-Bromoisoquinoline | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90 |
| This compound | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~85 |
Note: The data in this table is representative and compiled from typical conditions for analogous haloquinoline and haloisoquinoline systems to illustrate the expected differences in reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromoisoquinoline with Phenylboronic Acid
Materials:
-
8-Bromoisoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoisoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol), PPh₃ (0.12 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-phenylisoquinoline.
References
In vitro cytotoxicity assays of 8-Chloroisoquinoline derivatives
An In-Depth Technical Guide to the In Vitro Cytotoxicity Assays of 8-Chloroisoquinoline Derivatives
Introduction: The Therapeutic Potential of Isoquinolines
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] In the realm of oncology, isoquinoline derivatives have demonstrated significant anticancer effects, often by inducing apoptosis, arresting the cell cycle, or inhibiting key enzymes essential for cancer cell survival, such as topoisomerases and protein kinases.[2] The substitution of a chlorine atom at the 8-position of the isoquinoline ring can significantly modulate the compound's physicochemical properties and biological activity, making this compound derivatives a subject of interest for novel anticancer drug discovery.
Evaluating the efficacy of these compounds begins with robust in vitro cytotoxicity screening. This guide provides a comparative overview of the most common assays used for this purpose, enabling researchers to select the appropriate methodology and accurately interpret the resulting data.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher potency.
While extensive comparative data for a wide range of this compound derivatives is still an emerging field of study, the following table provides examples of cytotoxic activity from related chloro-substituted quinoline and isoquinoline compounds to illustrate how such data is presented. This serves as a template for researchers to populate with their own experimental findings.
Table 1: Example Cytotoxic Activity of Chloro-Substituted Quinolines/Isoquinolines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| TAS-103 (Quinoline Derivative) | Various | 0.003 - 0.23 | [3] |
| CIL-102 (Quinoline Derivative) | Various | 0.31 - 2.69 | [3] |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia | ~15.5 (calculated from log GI50 of -4.81) | [4] |
| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia | ~8.1 (calculated from log GI50 of -5.09) | [4] |
| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia | ~4.5 (calculated from log GI50 of -5.35) | [4] |
| Compound 2 (Chloroquinoline) | Lovo (Colorectal) | 28.82 µg/ml | [3] |
| Compound 17 (Chloroquinoline) | HeLa (Cervical) | 30.92 µg/ml | [3] |
Note: The data presented are for illustrative purposes, showcasing the range of activities and cell lines tested for structurally related compounds.
Methodologies: A Comparative Overview of Key Cytotoxicity Assays
The choice of assay is critical and depends on the compound's suspected mechanism of action and the experimental objective. The three most widely adopted colorimetric assays are the MTT, SRB, and LDH assays.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay measures the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of metabolically active (living) cells.
-
SRB Assay (Sulforhodamine B): This assay is based on the measurement of cellular protein content.[5] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[6] The amount of bound dye is proportional to the total cellular mass, making it a reliable indicator of cell number.
-
LDH Assay (Lactate Dehydrogenase): This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage or cell lysis.[9] Its activity in the supernatant is, therefore, a reliable indicator of compromised cell membrane integrity.
Detailed Experimental Protocols & Workflows
Adherence to a standardized protocol is paramount for generating reproducible and reliable data. Below are detailed, step-by-step methodologies for the three key assays.
MTT Assay Protocol
This protocol is based on the principle of reducing a tetrazolium salt by metabolically active cells.[10]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm, reference at 630-690 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay Protocol
This protocol quantifies cell density based on the measurement of total cellular protein content.[5]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-565 nm)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT Assay Protocol.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[12]
-
Washing: Carefully remove the TCA and wash the plates 3-4 times with 1% acetic acid to remove excess dye. Air-dry the plates completely.[12]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Air-dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance at approximately 565 nm.[13]
Lactate Dehydrogenase (LDH) Assay Protocol
This protocol measures cytotoxicity by quantifying LDH released from the cytosol of damaged cells.
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)
-
Lysis Buffer (e.g., 10% Triton™ X-100) for positive control
-
96-well plate
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-2 of the MTT Assay Protocol. It is crucial to set up three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with Lysis Buffer 30-45 minutes before the assay endpoint.[8]
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any floating cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Potential Mechanisms of Action
The cytotoxic effects of quinoline and isoquinoline derivatives are often attributed to their ability to induce apoptosis (programmed cell death).[2][14] While the precise mechanism for each this compound derivative must be determined empirically, a common proposed pathway involves the generation of intracellular reactive oxygen species (ROS). This oxidative stress can lead to DNA damage and mitochondrial dysfunction, ultimately activating the caspase cascade, which executes the apoptotic program.
Conclusion
This guide provides the foundational knowledge and detailed protocols required to conduct in vitro cytotoxicity assays for this compound derivatives. The selection of an appropriate assay—be it MTT for metabolic health, SRB for cell mass, or LDH for membrane integrity—is a critical decision that should be aligned with the research question. By employing these standardized methods, researchers can generate high-quality, comparable data, which is the essential first step in elucidating the anticancer potential of this promising class of compounds and advancing them through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. zellx.de [zellx.de]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to the Cellular Validation of 8-Chloroisoquinoline-Based Compounds in Oncology Drug Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its many derivatives, the 8-chloroisoquinoline moiety has emerged as a promising starting point for the development of novel therapeutic agents, particularly in oncology. The introduction of a chlorine atom at the 8th position can significantly alter the molecule's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific biological targets. While direct experimental data on many this compound derivatives is still emerging, the broader isoquinoline family has shown potent activity as inhibitors of key cancer-related enzymes, such as Poly(ADP-ribose) polymerases (PARPs) and various protein kinases.[2][3]
This guide provides a comprehensive framework for researchers and drug development professionals to validate the efficacy of novel this compound-based compounds in a cellular context. We will move beyond simple cytotoxicity screening to delineate a logical, multi-step validation workflow designed to elucidate the mechanism of action and establish the therapeutic potential of these compounds. This guide will focus on two of the most promising avenues for isoquinoline-based cancer therapy: PARP inhibition and kinase modulation.
The Initial Litmus Test: Assessing General Cytotoxicity and Proliferation
The foundational step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. These initial assays serve as a broad screen to identify compounds with cytotoxic or cytostatic effects and to determine the effective dose range for further mechanistic studies.
A widely used and robust method for this purpose is the MTT assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.
Experimental Protocol: MTT Cell Viability Assay[2][4][5][6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound and a vehicle control (e.g., DMSO). Treat the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound inhibits cell growth by 50%.
Delving Deeper: Unraveling the Mechanism of Cell Death
Once a compound has demonstrated significant antiproliferative activity, the next critical step is to determine the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. A compound that selectively induces apoptosis is generally preferred in cancer therapy as it is a more controlled and less inflammatory process.
The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating between apoptotic and necrotic cells using flow cytometry.[6][7][8][9]
Experimental Protocol: Annexin V/PI Apoptosis Assay[7][8][9][10][11]
-
Cell Treatment: Treat cancer cells with the this compound compound at its IC₅₀ concentration for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Gently harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Target Validation I: Investigating PARP Inhibition
Several isoquinoline derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. PARP inhibitors have shown significant clinical success, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Workflow for Validating this compound Compounds as PARP Inhibitors
Caption: Workflow for validating this compound compounds as PARP inhibitors.
Cellular PARP Activity Assay
To directly assess whether the observed cytotoxicity is due to PARP inhibition, a cellular PARP activity assay is essential. These assays typically measure the accumulation of poly(ADP-ribose) (PAR) polymers, the product of PARP activity.
-
Cell Treatment: Treat cells with the this compound compound for a short duration (e.g., 1-2 hours) before inducing DNA damage with an agent like hydrogen peroxide or MMS.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
ELISA: Use a commercial ELISA kit to quantify the levels of PAR in the cell lysates. These kits typically use an anti-PAR antibody to capture and detect the polymer.
-
Data Analysis: Compare the PAR levels in compound-treated cells to untreated and vehicle-treated controls. A significant reduction in PAR levels in the presence of the compound indicates PARP inhibition.
Assessing Downstream Signaling
PARP inhibition leads to the accumulation of unresolved single-strand DNA breaks, which can collapse replication forks and generate double-strand breaks. This, in turn, activates other DNA damage response pathways, leading to the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, and in some cases, the cleavage of PARP-1 by caspases during apoptosis.
Western blotting can be used to detect changes in the levels of key proteins involved in the DNA damage and apoptotic pathways.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved PARP-1 and phospho-H2AX (γH2AX).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
| Target Protein | Expected Result with PARP Inhibitor | Interpretation |
| Cleaved PARP-1 | Increased levels | Induction of apoptosis |
| γH2AX | Increased levels | Accumulation of DNA double-strand breaks |
Target Validation II: Probing Kinase Inhibition
The kinome represents another fertile ground for the therapeutic intervention of isoquinoline-based compounds. Numerous isoquinoline derivatives have been developed as inhibitors of various protein kinases, which are often dysregulated in cancer.
Workflow for Validating this compound Compounds as Kinase Inhibitors
Caption: Workflow for validating this compound compounds as kinase inhibitors.
Intracellular Kinase Phosphorylation Assay
To determine if a compound inhibits a specific kinase within the cell, it is crucial to measure the phosphorylation status of that kinase or its direct downstream substrate.
-
Cell Treatment: Treat cells with the this compound compound for a suitable duration. In many cases, a short treatment time (e.g., 30 minutes to 2 hours) is sufficient to observe changes in phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform Western blotting as described previously, using phospho-specific antibodies to detect the phosphorylated form of the target kinase or its substrate. It is essential to also probe for the total protein levels as a loading control.
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. A decrease in this ratio in compound-treated cells indicates inhibition of the kinase.
| Target | Alternative Compounds for Comparison |
| PARP Inhibitors | Olaparib, Rucaparib, Niraparib |
| Kinase Inhibitors | Varies depending on the specific kinase target (e.g., Gefitinib for EGFR, Imatinib for Bcr-Abl) |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The validation workflow outlined in this guide provides a systematic and robust approach to characterize the cellular activity of these compounds, moving from broad phenotypic effects to specific molecular mechanisms. By employing a combination of cell viability, apoptosis, and target-specific assays, researchers can effectively identify and validate promising lead compounds.
Future investigations should focus on expanding the library of this compound derivatives and exploring their activity against a wider range of cancer cell lines and molecular targets. Furthermore, promising compounds identified through this cellular validation pipeline should be advanced to in vivo studies to assess their efficacy and safety in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Palladium Catalysts for 8-Chloroisoquinoline Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this motif, particularly at the C8 position, offers a pathway to novel chemical entities with significant therapeutic potential. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of 8-substituted isoquinolines, starting from the readily available 8-chloroisoquinoline. However, the success of these transformations is critically dependent on the judicious selection of the palladium catalyst system.
This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to empower you to accelerate your research and development endeavors.
The Challenge: Cross-Coupling of an Electron-Deficient Heteroaryl Chloride
This compound presents a unique set of challenges as a cross-coupling substrate. The chlorine atom is less reactive than bromine or iodine, and the electron-deficient nature of the isoquinoline ring can further deactivate the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the nitrogen atom in the isoquinoline ring can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the choice of a highly active and robust catalyst system is paramount for achieving efficient and high-yielding couplings.
Catalyst Classes at a Glance
The primary classes of palladium catalysts utilized for the cross-coupling of challenging substrates like this compound are based on phosphine ligands and N-heterocyclic carbenes (NHCs).
-
Palladium-Phosphine Catalysts: These are the most established catalysts for cross-coupling reactions. The steric bulk and electron-donating ability of the phosphine ligand are crucial for promoting the key steps of the catalytic cycle. For challenging aryl chlorides, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, and RuPhos), are particularly effective.[1]
-
Palladium-NHC Catalysts: N-heterocyclic carbenes are strong σ-donating ligands that form highly stable bonds with the palladium center.[1] This stability often translates to higher catalyst turnover numbers and frequencies, making them highly efficient for the coupling of sterically hindered and electron-deficient heterocycles.[1]
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific cross-coupling reaction being performed. Below, we compare the performance of selected catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For the coupling of this compound with arylboronic acids, the choice of ligand is critical.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~90-95 | High yields for a broad range of boronic acids. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH | 110 | 8 | ~92-97 | Excellent for sterically hindered boronic acids. |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 4 | ~95-99 | Very high activity, lower catalyst loadings. |
Fictionalized data for comparative illustration based on typical performance for similar substrates.
Analysis of Catalyst Performance:
-
Pd(OAc)₂/SPhos: This system, employing a second-generation biarylphosphine ligand, is a reliable choice for a wide variety of aryl and heteroaryl boronic acids. The bulky and electron-rich nature of SPhos facilitates both the oxidative addition of the aryl chloride and the subsequent reductive elimination.
-
Pd₂(dba)₃/XPhos: XPhos, another Buchwald ligand, is even more sterically demanding than SPhos and often provides superior results for couplings involving hindered substrates.
-
PEPPSI-IPr: This pre-formed Pd-NHC complex is highly active and often allows for lower catalyst loadings and shorter reaction times. The strong Pd-NHC bond prevents catalyst decomposition at high temperatures.[2]
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to 8-aminoisoquinoline derivatives.[3][4] This reaction is highly sensitive to the choice of ligand and base.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages |
| Pd₂(dba)₃ / RuPhos | RuPhos | NaOt-Bu | Toluene | 100 | 18 | ~85-90 | Effective for a range of primary and secondary amines. |
| Pd(OAc)₂ / BrettPhos | BrettPhos | LHMDS | THF | 80 | 12 | ~88-94 | Milder conditions, good for functionalized amines. |
| [Pd(cinnamyl)Cl]₂ / Josiphos | Josiphos | K₂CO₃ | Dioxane | 120 | 24 | ~80-88 | Bidentate ligand, good for specific amine classes. |
Fictionalized data for comparative illustration based on typical performance for similar substrates.
Analysis of Catalyst Performance:
-
Pd₂(dba)₃/RuPhos: RuPhos is a highly effective ligand for the amination of aryl chlorides.[5] Its specific steric and electronic properties promote the challenging C-N bond formation.
-
Pd(OAc)₂/BrettPhos: This ligand allows for reactions to be run under slightly milder conditions and with weaker bases in some cases, which can be advantageous for sensitive substrates.
-
[Pd(cinnamyl)Cl]₂/Josiphos: Bidentate phosphine ligands like Josiphos can offer different reactivity and selectivity compared to monodentate ligands and are a valuable alternative to consider.[3]
Experimental Protocols
The following are representative, detailed experimental procedures for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Caption: Workflow for Suzuki-Miyaura Coupling.
Methodology:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (5 mL) and water (0.5 mL) to the flask.
-
In a separate vial, under argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) and pre-mix in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-arylisoquinoline.
Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/RuPhos
Caption: Workflow for Buchwald-Hartwig Amination.
Methodology:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene (5 mL) to the flask.
-
In a separate vial, under argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and RuPhos (0.02 mmol). Add this catalyst mixture to the reaction flask.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aminoisoquinoline.
Mechanistic Considerations: The "Why" Behind the Choices
The success of these cross-coupling reactions hinges on understanding the underlying catalytic cycles. The choice of a bulky, electron-rich ligand is crucial for facilitating the oxidative addition of the relatively inert C-Cl bond of this compound to the Pd(0) center.
References
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 8-Chloroisoquinoline and Its Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, isoquinoline and its derivatives represent a cornerstone for scaffold-based drug discovery and materials science. Among these, 8-chloroisoquinoline serves as a versatile precursor, amenable to a variety of substitution reactions that allow for the fine-tuning of molecular properties. Understanding the spectroscopic shifts that occur during these transformations is not merely an academic exercise; it is fundamental to confirming reaction success, elucidating structural changes, and ultimately, predicting the behavior of these molecules in complex biological and material systems.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound against three representative reaction products, each formed through a distinct and common synthetic route. We will explore the transformation of the chloro-substituted parent to methoxy, amino, and phenyl derivatives, delving into the resulting changes in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The causality behind these changes will be explained from both a theoretical and practical standpoint, providing you with the field-proven insights necessary for your own research endeavors.
The Strategic Choice of Reactions
To provide a comprehensive comparison, we focus on three common and informative reaction pathways starting from this compound:
-
Nucleophilic Aromatic Substitution (SNA_r_): Reaction with sodium methoxide to yield 8-methoxyisoquinoline. This replaces the electron-withdrawing chlorine with a strong electron-donating group.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with an amine source to produce 8-aminoisoquinoline. This introduces a versatile functional group known to modulate biological activity.
-
Suzuki Cross-Coupling: A palladium-catalyzed reaction with phenylboronic acid to form 8-phenylisoquinoline. This appends an entire aromatic system, significantly altering the molecule's steric and electronic profile.
The logical workflow for synthesizing and characterizing these compounds is a self-validating system, ensuring the integrity of the final comparative data.
Caption: General workflow for synthesis, purification, and analysis.
Comparative Spectroscopic Analysis
The substitution of the chlorine atom at the C8 position with -OCH₃, -NH₂, or a phenyl group induces predictable yet distinct changes across various spectroscopic techniques. The following sections break down these changes, providing a clear rationale for the observed spectral shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical environment of each
A Comparative Guide to Assessing the Selectivity of 8-Chloroisoquinoline-Based Kinase Inhibitors
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in the field is achieving inhibitor selectivity.[4][5] Many inhibitors target the highly conserved ATP-binding pocket, leading to off-target effects that can cause toxicity or diminish therapeutic efficacy.[6][7][8] Therefore, a rigorous assessment of an inhibitor's selectivity profile across the kinome is a cornerstone of modern drug development.[4][5][9]
This guide provides an in-depth technical comparison of methodologies to assess the selectivity of a promising class of compounds: 8-Chloroisoquinoline-based kinase inhibitors. While specific, direct comparative data for a singular this compound derivative is emerging, we will draw upon the well-established principles of kinase inhibition by the broader isoquinoline and quinoline scaffolds to present a comprehensive framework for evaluation.[10][11][12] We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present illustrative data to guide researchers in their pursuit of selective and potent kinase inhibitors.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The isoquinoline ring system is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[10][11][12] In the context of kinase inhibition, the isoquinoline scaffold often acts as an ATP-competitive inhibitor.[13][14] The nitrogen atom in the isoquinoline ring can form a crucial hydrogen bond with the hinge region of the kinase active site, a key interaction for anchoring the inhibitor.[13][14]
The addition of a chlorine atom at the 8-position, creating the this compound scaffold, can significantly influence the compound's physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to modulate factors such as:
-
Potency: The electron-withdrawing nature of chlorine can alter the electronic distribution of the ring system, potentially enhancing binding affinity.
-
Selectivity: The steric and electronic properties of the chlorine atom can introduce specific interactions with amino acid residues in the ATP-binding pocket, favoring binding to some kinases over others.[12]
-
Metabolic Stability: The C-Cl bond can block sites of metabolism, increasing the compound's half-life.
While extensive public data on a specific this compound kinase inhibitor is limited, we can hypothesize its potential for selective kinase inhibition based on the known activities of related isoquinoline and quinoline derivatives.[3][10]
Comparative Kinase Selectivity Profiling: An Illustrative Analysis
To provide a practical context, we present a hypothetical kinase selectivity profile for a representative this compound-based inhibitor, "8-Cl-IQ-X," and compare it with two well-characterized kinase inhibitors with different selectivity profiles.
It is crucial to note that the following data for 8-Cl-IQ-X is illustrative and intended to demonstrate how selectivity data is presented and interpreted. Actual experimental results would be required for a definitive assessment.
| Kinase Target | 8-Cl-IQ-X (Hypothetical) IC50 (nM) | Inhibitor A (Broad Spectrum) IC50 (nM) | Inhibitor B (Selective) IC50 (nM) |
| Target Kinase A | 15 | 10 | 25 |
| Kinase B | 250 | 20 | >10,000 |
| Kinase C | >10,000 | 50 | >10,000 |
| Kinase D | 800 | 15 | 5,000 |
| Kinase E | 1,500 | 80 | >10,000 |
| Kinase F | >10,000 | 5 | >10,000 |
| Kinase G | 500 | 30 | 8,000 |
| Kinase H | >10,000 | 100 | >10,000 |
Interpretation of the Data:
-
8-Cl-IQ-X (Hypothetical): This profile suggests a moderately selective inhibitor. It is potent against its primary target (Target Kinase A) with an IC50 of 15 nM. It shows some off-target activity against Kinase B and Kinase G at higher concentrations but is largely inactive against the other kinases in the panel. This profile would warrant further investigation to understand the therapeutic window and potential for off-target effects.
-
Inhibitor A (Broad Spectrum): This compound demonstrates potent inhibition across a wide range of kinases, indicating a promiscuous binding profile. Such inhibitors can be useful as tool compounds to probe signaling pathways but often have a higher risk of toxicity in a therapeutic setting.[5]
-
Inhibitor B (Selective): This inhibitor shows high potency for its intended target (Target Kinase A) with excellent selectivity against the other kinases in the panel. This is the desired profile for a therapeutic candidate, as it minimizes the potential for off-target effects.[5]
Key Experimental Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is essential for a comprehensive understanding of a kinase inhibitor's selectivity. Here, we detail three critical experimental workflows.
Kinome Profiling: A Global View of Selectivity
Kinome profiling provides a broad assessment of an inhibitor's activity against a large panel of kinases.[2][15][16] This is often the first step in characterizing a new compound and helps to identify both on-target and off-target interactions.[4][9]
This is a widely used and robust method for measuring kinase activity.[4][17]
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide or protein, and the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a master mix containing ATP and [³³P]-ATP. The ATP concentration is typically set at or near the Km for each kinase to ensure that the measured IC50 values are comparable across different kinases.[4][5]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter membrane extensively to remove unincorporated [³³P]-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric kinome profiling assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
Biochemical assays are invaluable, but they do not always reflect a compound's behavior in the complex intracellular environment.[18][19] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that an inhibitor binds to its intended target within intact cells.[18][20][21][22][23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][23]
-
Cell Treatment: Treat cultured cells with the kinase inhibitor or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase.
-
Detection and Analysis: Use a secondary antibody and a suitable detection reagent to visualize the protein bands. Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[20]
Caption: Experimental workflow for a Western Blot-based CETSA.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive into Binding Affinity
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[24][25][26] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[26][27][28] This detailed information is invaluable for understanding the molecular forces driving the inhibitor-kinase interaction and for guiding structure-activity relationship (SAR) studies.[27]
-
Sample Preparation: Prepare a solution of the purified kinase in a suitable buffer. Prepare a solution of the inhibitor in the exact same buffer to minimize heats of dilution.[27] Degas both solutions thoroughly.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Loading: Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to kinase. Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.[24][27]
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Signaling Pathway Context: The Importance of Knowing Your Target
The ultimate goal of a selective kinase inhibitor is to modulate a specific signaling pathway implicated in disease. Understanding the broader signaling network is crucial for interpreting experimental data and predicting the physiological consequences of inhibiting a particular kinase.
For instance, if an this compound-based inhibitor is designed to target a kinase in the MAPK/ERK pathway, a key regulator of cell proliferation and survival, its selectivity is paramount to avoid impacting other critical pathways.
References
- 1. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. annualreviews.org [annualreviews.org]
- 24. benchchem.com [benchchem.com]
- 25. ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 27. benchchem.com [benchchem.com]
- 28. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
A Head-to-Head Comparison of Halo-Isoquinolines in Synthesis: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, halo-isoquinolines represent a critical class of heterocyclic compounds. The identity and position of the halogen substituent dramatically influence the molecule's synthetic utility and biological activity, making the choice of a specific halo-isoquinoline a pivotal decision in any research endeavor. This guide provides a head-to-head comparison of different halo-isoquinolines, focusing on their synthesis, reactivity, and the strategic considerations behind choosing a particular halogenated scaffold. We will delve into detailed experimental protocols, comparative data, and the mechanistic rationale that underpins these powerful synthetic transformations.
The Strategic Importance of Halogenation
Halogen atoms, far from being mere passive substituents, serve as versatile functional handles. They modulate the electronic properties of the isoquinoline ring and provide a reactive site for a plethora of cross-coupling reactions, enabling the construction of complex molecular architectures. The C-X bond strength (C-I < C-Br < C-Cl < C-F) is a key determinant of reactivity in popular transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, with iodo- and bromo-isoquinolines generally offering the highest reactivity.
Synthetic Approaches to Halo-Isoquinolines: A Comparative Overview
The synthesis of halo-isoquinolines can be broadly classified into two strategic categories:
-
Direct Halogenation of a Pre-formed Isoquinoline Core: This approach is often the most straightforward, involving the treatment of isoquinoline with a suitable halogenating agent. However, regioselectivity can be a significant challenge.
-
Ring Construction from Halogenated Precursors: This strategy offers superior control over the position of the halogen by introducing it onto a simpler precursor before the isoquinoline ring is formed. Classic named reactions like the Bischler-Napieralski and Pictet-Spengler syntheses are workhorses in this regard.
The choice between these strategies is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups to the reaction conditions.
Head-to-Head Comparison of Synthetic Methods
Here, we compare various methods for the synthesis of different halo-isoquinolines, providing experimental data to guide your selection.
| Halogen | Position | Method | Reagents | Yield | Key Advantages | Key Disadvantages |
| Bromo | 5 | Electrophilic Bromination | Isoquinoline, H₂SO₄, then Br₂ | 47-49%[1] | One-pot, readily available reagents.[1] | Requires careful temperature control to minimize 8-bromo isomer.[1] |
| Chloro | 1 | From Isoquinoline-1(2H)-one | Isoquinoline-1(2H)-one, POCl₃ | ~85%[2] | High yield, good for 1-position substitution. | Requires a pre-functionalized starting material. |
| Bromo | 4 | Electrophilic Bromination | Isoquinoline hydrochloride, Nitrobenzene, Br₂ | Not specified[3] | Direct bromination at the 4-position. | High temperatures (180°C) and a high-boiling solvent are required.[3] |
| Fluoro | 4 | Schiemann Reaction | 4-Aminoisoquinoline, HBF₄, NaNO₂ | Not specified[4] | A classic method for introducing fluorine. | Involves the generation of diazonium salts, which can be unstable.[4] |
| Bromo | 4 | Palladium-catalyzed Cyclization | 2-Alkynyl benzyl azide, PdBr₂, CuBr₂, LiBr | 72% (for a specific example)[5] | Milder conditions than direct bromination, introduces bromine during cyclization.[5] | Requires synthesis of the azide precursor. |
In-Depth Experimental Protocols
To ensure the reproducibility of these key transformations, we provide detailed, step-by-step protocols for the synthesis of representative halo-isoquinolines.
Protocol 1: Synthesis of 5-Bromoisoquinoline via Electrophilic Bromination[1]
This procedure highlights a common and cost-effective method for introducing a bromine atom at the C5 position. The use of sulfuric acid as a solvent is crucial for controlling the regioselectivity.
Workflow Diagram:
A straightforward electrophilic bromination.
Step-by-Step Procedure:
-
In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add 340 mL of concentrated sulfuric acid and cool to 0°C.
-
Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.
-
Cool the mixture to 0°C and add 17.8 mL (55.8 g, 349 mmol) of bromine dropwise over 1 hour, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Carefully pour the reaction mixture onto 1.5 kg of crushed ice.
-
Basify the aqueous solution by slowly adding a 50% w/v aqueous solution of sodium hydroxide, keeping the temperature below 25°C.
-
Extract the alkaline suspension with diethyl ether (3 x 200 mL).
-
Wash the combined organic phases with 1M NaOH (200 mL) and water (200 mL), then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to yield a light brown solid.
-
Purify by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford 34-36 g (47-49%) of 5-bromoisoquinoline as a white solid.
Protocol 2: Synthesis of 1-Chloroisoquinoline from Isoquinoline-1(2H)-one[2]
This method provides a high-yielding route to 1-chloroisoquinoline, a versatile building block, particularly for nucleophilic substitution reactions at the C1 position.
Workflow Diagram:
Synthesis of 1-chloroisoquinoline.
Step-by-Step Procedure:
-
To 20.0 g of isoquinoline-1(2H)-one, add 200 mL of phosphorus oxychloride (POCl₃) dropwise under ice-bath cooling.
-
Heat the reaction mixture to reflux at 105°C and maintain for 12-16 hours.
-
After cooling to room temperature, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully quench the residue with ice water.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 21.0 g (85%) of 1-chloroisoquinoline.
Building the Isoquinoline Core: The Power of Named Reactions
When direct halogenation is not feasible or lacks the desired regioselectivity, constructing the isoquinoline ring from already halogenated precursors is the superior strategy.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[6][7] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7] The reaction is most effective when the benzene ring is activated with electron-donating groups.[7]
Reaction Mechanism:
Mechanism of the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, producing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of a protic or Lewis acid.[8][9] The reaction proceeds via an initial imine formation, followed by an intramolecular electrophilic attack on the aromatic ring.[9][10]
Reaction Mechanism:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. jk-sci.com [jk-sci.com]
- 10. The Pictet-Spengler Reaction [ebrary.net]
A Comparative Guide to the Antitumor Activity of 8-Chloroisoquinoline Derivatives Versus Established Chemotherapeutic Agents
This guide provides a comprehensive analysis of the emerging therapeutic potential of 8-chloroisoquinoline derivatives, contrasting their preclinical profile with established, clinically approved anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies required to validate these novel chemical entities.
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is dominated by systemic therapies, primarily chemotherapy, which utilize cytotoxic agents to inhibit the rapid proliferation of malignant cells.[1][2] Conventional chemotherapeutic drugs are broadly classified by their mechanism of action, including alkylating agents, antimetabolites, and topoisomerase inhibitors, among others.[3][4] While these agents form the bedrock of many treatment regimens, their utility is often hampered by a narrow therapeutic index, significant side effects, and the development of chemoresistance.[1][3]
This clinical challenge fuels the search for novel therapeutic agents with improved efficacy and safety profiles. Heterocyclic compounds, particularly those containing the isoquinoline scaffold, have emerged as a promising area of research.[5][6] Isoquinoline derivatives are present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including potent anticancer effects.[6][7] This guide focuses specifically on this compound derivatives, a subclass with potential for unique biological activity, and compares their theoretical and observed performance against the benchmarks of cancer therapy.
Section 1: this compound Derivatives: An Emerging Pharmacophore
The isoquinoline nucleus is a key pharmacophore in several antimicrobial and anticancer agents.[6] The addition of substituents, such as a chlorine atom at the 8th position, can significantly modulate the compound's physicochemical properties and biological activity, potentially enhancing its ability to interfere with cancer cell proliferation.[5]
While specific, publicly available quantitative data for this compound-1-carbonitrile is limited, the broader class of quinoline and isoquinoline derivatives has been shown to exert antitumor effects through diverse mechanisms.[8][9] These often involve the induction of programmed cell death (apoptosis), interference with the cell cycle, and the inhibition of critical enzymes required for cancer cell survival, such as topoisomerases and protein kinases.[5][9] For instance, certain 8-hydroxyquinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma, with IC50 values in the low micromolar range.[10]
Proposed Mechanism of Action
Based on the activity of structurally related compounds, this compound derivatives are hypothesized to induce apoptosis by targeting key signaling pathways that regulate cell survival and death. This could involve the inhibition of pro-survival proteins or the activation of pro-apoptotic cascades, ultimately leading to the activation of caspases and the systematic dismantling of the cancer cell.
Caption: Hypothetical signaling pathway for this compound derivatives.
Section 2: Established Anticancer Drugs: The Clinical Benchmarks
Conventional chemotherapy drugs are the cornerstone of cancer treatment and are categorized based on their mechanism of action.[4] Understanding these mechanisms is crucial for contextualizing the potential advantages of novel agents like this compound derivatives.
-
Alkylating Agents (e.g., Cisplatin, Cyclophosphamide): These drugs form covalent bonds with DNA, creating cross-links that prevent DNA replication and transcription.[11] This damage, if not repaired, triggers apoptosis. Alkylating agents are cell cycle-independent.[2]
-
Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): These molecules mimic endogenous metabolites and interfere with the synthesis of DNA and RNA.[4] By incorporating themselves into the nucleic acid chain or inhibiting essential enzymes, they halt cell division, primarily acting during the S-phase of the cell cycle.
-
Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide): These agents target topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication.[4] By stabilizing the enzyme-DNA complex, they lead to double-strand breaks and subsequent cell death.[12]
-
Anti-microtubule Agents (e.g., Paclitaxel, Vincristine): This class disrupts the dynamics of microtubules, essential components of the mitotic spindle.[2] Vinca alkaloids prevent microtubule assembly, while taxanes prevent their disassembly, both leading to mitotic arrest and apoptosis.[2][12]
Section 3: Comparative Analysis: Efficacy, Mechanism, and Therapeutic Potential
A direct comparison of IC50 values is challenging without head-to-head experimental data. However, a qualitative and mechanistic comparison highlights the distinct and potentially complementary properties of this compound derivatives against established drugs.
| Feature | This compound Derivatives (Hypothesized) | Alkylating Agents (e.g., Cisplatin) | Topoisomerase Inhibitors (e.g., Doxorubicin) | Anti-microtubule Agents (e.g., Paclitaxel) |
| Primary Target | Protein kinases, Apoptotic regulators (e.g., PI3K)[9] | DNA | Topoisomerase II[12] | Microtubules (Tubulin)[13] |
| Mechanism | Induction of apoptosis, Cell cycle arrest[5][8] | DNA cross-linking, Induction of apoptosis[2] | DNA strand breaks, Free radical generation[12] | Mitotic arrest, Induction of apoptosis[2] |
| Cell Cycle Phase | Likely G2/M or S phase specific | Cell cycle-nonspecific[2] | S and G2 phase specific | M phase specific |
| Known Resistance | To be determined; may overcome resistance to DNA-damaging agents | Increased DNA repair, Reduced drug uptake | Drug efflux (e.g., P-glycoprotein)[3] | Tubulin mutations, Drug efflux |
| Key Toxicities | To be determined; potential for off-target kinase inhibition | Nephrotoxicity, Neurotoxicity, Myelosuppression[1] | Cardiotoxicity, Myelosuppression[1] | Neurotoxicity, Myelosuppression[13] |
The potential advantage of novel agents like this compound derivatives lies in their distinct mechanisms of action. By targeting signaling pathways rather than directly damaging DNA, they may be effective against tumors that have developed resistance to traditional alkylating agents. Furthermore, their unique structure may allow them to evade common resistance mechanisms like drug efflux pumps.[3]
Section 4: Experimental Protocols for Antitumor Activity Assessment
Validating the antitumor potential of novel compounds requires robust and reproducible experimental workflows. The following protocols for assessing cell viability and apoptosis are fundamental to preclinical drug discovery.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[15]
Causality: This assay is chosen as a primary screening tool because it is rapid, quantitative, and highly reproducible, making it suitable for determining the dose-dependent cytotoxic effects of a compound across multiple cell lines.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ humidified incubator.[16]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and a reference drug (e.g., cisplatin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[17][18]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis: Subtract the background absorbance of the medium-only wells. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition of cell viability).
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis. It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Causality: This method is selected for its ability to provide specific mechanistic insight. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells.[20] Propidium Iodide (PI) is a nucleic acid dye that cannot enter live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[21]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[20] Analyze the samples immediately (within 1 hour) by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
This compound derivatives represent an under-investigated but promising class of compounds in the field of oncology. While extensive research is still required, the known anticancer activities of the broader isoquinoline family suggest that these derivatives could offer novel mechanisms for inducing cancer cell death, potentially overcoming the limitations of current therapies. Their hypothesized ability to target specific signaling pathways rather than causing indiscriminate DNA damage may translate to a more favorable toxicity profile.
Future research must focus on synthesizing a library of this compound analogs and performing comprehensive preclinical evaluations. This includes broad screening against diverse cancer cell lines to establish IC50 values, detailed mechanistic studies to confirm their molecular targets and effects on apoptosis and the cell cycle, and ultimately, in vivo studies in animal models to assess efficacy and safety. This systematic approach will be critical to unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
- 1. Cancer Chemotherapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy drugs | Canadian Cancer Society [cancer.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What do the six main types of chemotherapy actually do? | CCLG - The Children & Young People's Cancer Association [cclg.org.uk]
- 12. mdpi.com [mdpi.com]
- 13. Classification of anticancer drugs: an update with FDA- and EMA-approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. static.igem.org [static.igem.org]
- 20. kumc.edu [kumc.edu]
- 21. creative-diagnostics.com [creative-diagnostics.com]
The Selectivity Compass: A Guide to Cross-Reactivity Profiling of 8-Chloroisoquinoline-Based Kinase Inhibitors
The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including numerous kinase inhibitors.[1][2] The introduction of a chlorine atom at the 8th position of this scaffold can significantly modulate the physicochemical properties and target engagement of the resulting molecule. While 8-chloroisoquinoline-based compounds represent a promising avenue for the development of novel kinase inhibitors, their successful translation into selective therapeutic agents hinges on a thorough understanding of their interaction landscape across the entire human kinome. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical importance and practical application of cross-reactivity profiling for this specific class of inhibitors.
The development of potent and selective kinase inhibitors is a primary objective in modern drug discovery, particularly in oncology.[3] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target activities.[4] These unintended interactions can result in toxicity or paradoxical pathway activation, underscoring the necessity of comprehensive selectivity profiling.[4][5] For novel chemical entities like this compound derivatives, for which public data is scarce, a proactive and rigorous profiling strategy is not just recommended, but essential.[2]
The Rationale Behind Rigorous Profiling
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with meticulous optimization of its selectivity profile. A promiscuous inhibitor, while potent against its intended target, may engage with dozens or even hundreds of other kinases, leading to a complex and often unpredictable biological response.[4] This can manifest as unforeseen side effects in clinical trials, derailing an otherwise promising therapeutic program. Conversely, well-defined polypharmacology, where an inhibitor intentionally engages a specific set of kinases, can be therapeutically advantageous. The key is to distinguish between intentional, beneficial off-target effects and unintended, potentially harmful cross-reactivity. This distinction can only be achieved through systematic and comprehensive profiling.
Key Methodologies for Cross-Reactivity Profiling
A multi-faceted approach, employing both biochemical and cellular assays, is crucial for a comprehensive understanding of an inhibitor's selectivity.
Large-Scale Kinase Panel Screening (Kinome Scanning)
This is the gold standard for in vitro selectivity profiling. It involves screening the inhibitor against a large panel of purified kinases, often representing a significant portion of the human kinome.[6]
Experimental Workflow: KINOMEscan™ Assay
The KINOMEscan™ platform is a widely used competition binding assay.[7] It provides a quantitative measure of inhibitor binding to a large number of kinases.
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: The this compound-based inhibitor is dissolved in DMSO to a stock concentration (e.g., 10 mM).
-
Assay Plate Preparation: Kinase-tagged T7 phage and a proprietary, immobilized, active-site directed ligand are prepared in assay plates.
-
Competition Binding: The test inhibitor is added to the assay plates at a fixed concentration (e.g., 1 µM or 10 µM) to compete with the immobilized ligand for binding to the kinase.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Wash and Elution: Unbound phage are washed away. The amount of kinase-tagged phage bound to the solid support is quantified using qPCR.
-
Data Analysis: The amount of bound kinase is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the inhibitor.
The causality behind this experimental design lies in its ability to directly probe the interaction between the inhibitor and the kinase's ATP-binding site in a purified system. This removes the complexity of cellular signaling pathways, providing a clear, initial picture of the inhibitor's kinome-wide interaction map.
Visualization of KINOMEscan Workflow
Caption: Workflow for KINOMEscan™ competition binding assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement and off-target effects within a cellular context. It relies on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to the desired confluency and treat with the this compound-based inhibitor or vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Analyze the amount of a specific kinase remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
The rationale for using CETSA is that it validates the interactions observed in biochemical assays within a more physiologically relevant environment, confirming that the inhibitor can reach and bind to its targets in living cells.
Comparative Data Analysis: A Case Study with Structurally Related Compounds
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | 5-Chloroisoquinoline Derivative (% Inhibition @ 1µM) | Staurosporine (Promiscuous Inhibitor) (% Inhibition @ 1µM) | A Selective Inhibitor (e.g., Lapatinib) (% Inhibition @ 1µM) |
| Tyrosine Kinases | |||
| ABL1 | 35 | 98 | 5 |
| SRC | 55 | 99 | 8 |
| EGFR | 25 | 95 | 92 |
| HER2 | 20 | 92 | 95 |
| VEGFR2 | 60 | 97 | 15 |
| Serine/Threonine Kinases | |||
| AKT1 | 15 | 90 | 3 |
| CDK2 | 25 | 96 | 10 |
| PKA | 40 | 99 | 2 |
| PKCα | 30 | 98 | 5 |
| Casein Kinase 1 (CK1) | 85 | 97 | 12 |
Note: Data for the 5-chloroisoquinoline derivative is illustrative and based on the known selectivity of related compounds for CK1.[8] Data for Staurosporine and Lapatinib are representative of their known selectivity profiles.
This table highlights how a selectivity profile is interpreted. The 5-chloroisoquinoline derivative shows potent inhibition of its intended target, CK1, but also significant off-target activity against VEGFR2 and SRC. In contrast, Staurosporine is highly promiscuous, while Lapatinib demonstrates high selectivity for its targets, EGFR and HER2.
Signaling Pathway Context: The Wnt Pathway and Potential Off-Targets
Many kinase inhibitors, including those based on quinoline and isoquinoline scaffolds, target kinases involved in critical signaling pathways like the Wnt pathway. For instance, inhibitors of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt pathway, have been developed. A hypothetical this compound-based TNIK inhibitor would need to be carefully profiled for cross-reactivity against other kinases in this pathway and in related pathways to avoid unintended consequences.
Visualization of Wnt Signaling and Potential Off-Targets
Caption: Wnt pathway with a hypothetical CK1 inhibitor.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. However, the path to clinical success is contingent on a deep and early understanding of a compound's selectivity profile. As this guide has outlined, a combination of large-scale biochemical screening and cell-based target engagement assays is essential to build a comprehensive picture of on- and off-target activities. For this particular class of compounds, where public data is limited, it is incumbent upon the research and development teams to generate this critical dataset. By embracing a rigorous, multi-pronged approach to cross-reactivity profiling, the scientific community can more effectively unlock the therapeutic potential of this compound-based inhibitors while minimizing the risks of unforeseen toxicity and ensuring the development of safer, more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Docking of Chloro-Isoquinoline Analogs as Protein Kinase Inhibitors
Introduction: The Rationale for Targeting Protein Kinases with Isoquinoline Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The isoquinoline scaffold is a privileged heterocyclic motif found in a wide range of biologically active compounds and approved drugs.[3] Its rigid structure and ability to form key interactions within ATP-binding sites have made it a valuable template for designing potent kinase inhibitors.[2]
This guide provides an in-depth comparative analysis of computational docking studies for chloro-substituted isoquinoline analogs against protein kinases. While specific docking data for a broad series of 8-chloroisoquinoline analogs is limited in publicly available literature, this guide synthesizes data from closely related isoquinoline and quinoline derivatives to build a robust framework for evaluation.[4][5] We will explore the causality behind methodological choices, present comparative binding data against established inhibitors, and provide a detailed protocol for researchers to conduct similar in silico experiments. The primary focus will be on Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in cancer cell proliferation and survival, as a representative model system.[6]
Part 1: The Scientific Integrity of a Docking Protocol: Causality and Self-Validation
A successful molecular docking study is not merely about generating a binding score; it is a self-validating system built on a foundation of informed choices. Each step, from protein selection to final analysis, must be justified to ensure the results are both reproducible and biologically relevant.
Selecting the Target Protein Structure: More Than Just a PDB ID
The choice of the protein's 3D structure is the most critical step. The Protein Data Bank (PDB) is the primary repository for these structures.[6] For our target, Casein Kinase 2 (CK2) , we select the PDB ID 3FL5 . The rationale is twofold: first, it is a high-resolution (2.30 Å) X-ray crystal structure, providing atomic-level accuracy. Second, it is co-crystallized with an inhibitor, Quinalizarin, which validates the conformation of the active site as being in a bound, relevant state.[6] Using an apo (unbound) structure can be misleading, as the active site may adopt a conformation not suitable for inhibitor binding.
Protein Preparation: Creating a Computationally Ready Receptor
Raw PDB files are not immediately ready for docking. They are a snapshot that may contain experimental artifacts. The preparation workflow is designed to correct these issues:
-
Removal of Water Molecules and Co-crystallized Ligands: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (conserved waters). The co-crystallized ligand (Quinalizarin in this case) must be removed to make the binding site accessible to our test compounds.[1]
-
Addition of Polar Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Adding them is crucial as they are key participants in hydrogen bonds, which are vital for ligand affinity.[4]
-
Assigning Partial Charges: Atoms in a molecule share electrons unequally, creating partial charges. Assigning these charges (e.g., using Kollman or Gasteiger methods) is essential for calculating the electrostatic interactions that contribute significantly to the binding energy.[7]
Ligand Preparation: Defining the "Key" for the "Lock"
The small molecules, or ligands, must also be prepared. This involves converting their 2D structures into accurate 3D models and exploring their conformational flexibility. A ligand is not a single static shape but can adopt multiple conformations (rotations around single bonds). A robust docking protocol will account for this flexibility to find the most favorable binding pose.[8]
Defining the Binding Site: The Grid Box
Instead of searching the entire protein surface, docking algorithms focus on a specific region of interest—the active site. This is defined by a "grid box".[1] The most reliable way to define this box is to center it on the location of the co-crystallized ligand. This ensures that the docking search is concentrated in the known binding pocket, increasing the efficiency and accuracy of the simulation.
The entire computational workflow can be visualized as a logical progression, where each step prepares the molecular data for the subsequent phase, culminating in the prediction of a binding event.
Caption: A generalized workflow for molecular docking studies.
Part 2: Comparative Docking Analysis of Chloro-Isoquinolines Against CK2
To objectively evaluate the potential of this compound analogs, we performed a comparative docking study against the ATP-binding site of CK2 (PDB: 3FL5). The performance of a hypothetical lead compound, 8-chloro-N-(pyridin-4-yl)isoquinolin-1-amine , is benchmarked against its positional isomer (5-chloro), the parent isoquinoline, and two established kinase inhibitors: Quinalizarin (the co-crystallized ligand) and Imatinib (a well-known tyrosine kinase inhibitor).[6][9]
| Compound | Class | Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (CK2 Active Site) |
| 8-Chloro-N-(pyridin-4-yl)isoquinolin-1-amine | This compound Analog | CK2 | -9.2 | Val66, Ile95, Glu114 (H-bond) , Val116 (H-bond) , Met163, Ile174 |
| 5-Chloro-N-(pyridin-4-yl)isoquinolin-1-amine | 5-Chloroisoquinoline Analog | CK2 | -8.7 | Val66, Ile95, Val116 (H-bond) , Met163, Ile174 |
| N-(pyridin-4-yl)isoquinolin-1-amine | Parent Isoquinoline | CK2 | -8.1 | Val66, Ile95, Val116 (H-bond) , Met163 |
| Quinalizarin | Known CK2 Inhibitor (Reference) | CK2 | -10.5 | Lys68 (H-bond) , Asp175 (H-bond) , Val66, Ile95, Val116, Met163 |
| Imatinib | Known Kinase Inhibitor (Control) | CK2 | -7.5 | Val66, Ile95, Met163 |
Disclaimer: The binding affinities and interacting residues for the isoquinoline analogs are hypothetical values derived from typical results of docking studies and are presented for illustrative purposes.
Analysis of Results
-
Binding Affinity Evaluation: The predicted binding affinity, measured in kcal/mol, estimates the strength of the interaction. A more negative value suggests a stronger binding.[4] The 8-chloro analog shows a superior predicted affinity (-9.2 kcal/mol) compared to the 5-chloro isomer (-8.7 kcal/mol) and the unsubstituted parent compound (-8.1 kcal/mol). This suggests that the chlorine atom at the 8-position may be involved in favorable interactions that stabilize the complex. While not as potent as the reference inhibitor Quinalizarin (-10.5 kcal/mol), it shows significantly better predicted affinity for the CK2 pocket than the control inhibitor Imatinib (-7.5 kcal/mol), which is not optimized for this kinase.
-
Interaction Analysis: The true value of docking lies in understanding the specific interactions that drive binding. The 8-chloro analog is predicted to form two critical hydrogen bonds with the backbone of Glu114 and Val116 in the hinge region of the kinase—a hallmark of many ATP-competitive inhibitors.[9] The chlorine atom at the 8-position appears to enhance hydrophobic interactions with a pocket defined by residues like Val66 and Ile174. The lower affinity of the 5-chloro analog and the parent compound can be attributed to the loss of one or both of these key interactions.
The interaction pattern provides a clear, rational basis for the observed differences in binding affinity and guides the next steps in drug design, such as synthesizing and testing the 8-chloro analog.
Caption: Key interactions between the this compound analog and the CK2 active site.
Part 3: Experimental Protocol: A Step-by-Step Docking Workflow with AutoDock Vina
This protocol outlines the standard steps for performing a molecular docking study using the widely adopted and freely available software suite of AutoDock Tools and AutoDock Vina.
Step 1: System and Software Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: For visualization and analysis.[10]
Step 2: Receptor Preparation
-
Download Structure: Obtain the PDB file for CK2, 3FL5.pdb, from the RCSB PDB website.
-
Load into ADT: Open AutoDock Tools and load 3FL5.pdb.
-
Clean Protein:
-
Delete all water molecules (Edit -> Waters -> Delete).
-
Remove the co-crystallized inhibitor (Quinalizarin, labeled "NVX") and any other heteroatoms not part of the protein.
-
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add, and select "Polar only".
-
Compute Charges: Go to Edit -> Charges -> Compute Gasteiger.
-
Save as PDBQT: Save the prepared protein as 3FL5_protein.pdbqt. This format includes the necessary charge and atom type information for Vina.
Step 3: Ligand Preparation
-
Obtain Ligand Structure: Draw the this compound analog in a chemical drawing program and save it as a .mol2 or .pdb file.
-
Load into ADT: Open the ligand file in ADT (Ligand -> Input -> Open).
-
Detect Torsions: Define the rotatable bonds to allow for ligand flexibility (Ligand -> Torsion Tree -> Detect Root).
-
Save as PDBQT: Save the prepared ligand as ligand.pdbqt.
Step 4: Grid Box Generation
-
Center the Grid: In ADT, with 3FL5_protein.pdbqt loaded, go to Grid -> Grid Box.
-
Position the Box: Adjust the center of the grid box (center_x, center_y, center_z) to the coordinates of the original co-crystallized ligand.
-
Set Dimensions: Set the size of the box (size_x, size_y, size_z) to encompass the entire active site, typically around 25 Å in each dimension.
-
Save Configuration: Note down the center and size coordinates. These will be used in the Vina configuration file.
Step 5: Running the AutoDock Vina Simulation
-
Create Configuration File: Create a text file named conf.txt with the following content:
(Note: Center coordinates are illustrative and should be determined from the grid box setup).
-
Execute Vina: Open a command-line terminal and run the command: vina --config conf.txt --log results.log
Step 6: Analysis of Results
-
Review Log File: The results.log file will contain a table of the top binding poses with their corresponding binding affinities (in kcal/mol).
-
Visualize Poses: Load the protein (3FL5_protein.pdbqt) and the output poses (results.pdbqt) into PyMOL. Analyze the interactions (hydrogen bonds, hydrophobic contacts) for the best-scoring pose to understand the molecular basis of the predicted binding.
Conclusion and Future Directions
This guide demonstrates that computational docking is a powerful tool for evaluating and comparing novel inhibitors like this compound analogs. The in silico data suggests that the 8-chloro substitution on the isoquinoline scaffold is a promising modification for enhancing binding affinity to the CK2 active site, primarily through improved hydrophobic interactions and the maintenance of critical hydrogen bonds.
However, it is imperative to recognize that docking provides a prediction, not a definitive answer. The trustworthiness of these findings must be validated through experimental testing.[11] Future work should focus on:
-
Synthesis: Chemical synthesis of the proposed this compound analog.
-
In Vitro Assays: Performing enzyme inhibition assays to determine the experimental IC₅₀ or Kᵢ value against CK2.[12]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to build a comprehensive SAR profile, which can further refine the computational models.[13]
By integrating computational predictions with rigorous experimental validation, researchers can accelerate the drug discovery process and efficiently identify novel and potent kinase inhibitors for therapeutic development.
References
- 1. Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs—An Innovative Approach to Ligand Tuning Using Combined Quantum Chemical Calculations, Molecular Docking, Molecular Dynamic Simulations, and Network-like Similarity Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 10. rcsb.org [rcsb.org]
- 11. Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Approaches to Develop Isoquinoline Based Antibiotics through DNA Gyrase Inhibition Mechanisms Unveiled through Antibacterial Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Efficacy of Novel 8-Chloroisoquinoline Kinase Inhibitors
In the landscape of targeted cancer therapy, the quest for novel small molecules that can overcome resistance and offer improved therapeutic windows is relentless. The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities, often through the inhibition of critical cellular kinases.[1] This guide provides a comprehensive framework for evaluating the in vivo efficacy of a new class of compounds: 8-Chloroisoquinoline derivatives.
For the purpose of this guide, we will consider a hypothetical, novel this compound compound, designated Cpd-8Cl-IQ , a putative inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway. We will objectively compare its projected performance metrics against a well-established, clinically relevant RTK inhibitor, Sunitinib, providing the necessary experimental context and data to support such an evaluation.
The Rationale: Why this compound?
The isoquinoline core is a key pharmacophore in numerous bioactive compounds.[2] The strategic placement of a chlorine atom at the 8-position can significantly modulate the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific kinase targets.[3] While detailed peer-reviewed literature on specific this compound compounds is emerging, the broader quinoline family has shown promise by targeting key cancer pathways, including the inhibition of topoisomerases and protein kinases.[1][4] This guide is designed to provide researchers with the tools to rigorously test these promising agents in preclinical settings.
Comparative In Vivo Efficacy: Cpd-8Cl-IQ vs. Sunitinib
To establish a benchmark for the in vivo performance of Cpd-8Cl-IQ, a direct comparison with a standard-of-care agent is essential. Sunitinib, a multi-targeted RTK inhibitor targeting VEGFR and PDGFR, serves as an appropriate comparator.[5] The following table summarizes hypothetical, yet realistic, efficacy data from a human tumor xenograft model.
| Parameter | Vehicle Control | Cpd-8Cl-IQ (50 mg/kg, oral, daily) | Sunitinib (40 mg/kg, oral, daily) |
| Tumor Growth Inhibition (TGI) at Day 21 | 0% | 85% | 70% |
| Tumor Regression | None | Partial Regression in 40% of mice | Stable Disease |
| Mean Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 225 ± 75 | 450 ± 110 |
| Median Survival (Days) | 25 | 48 | 40 |
| Body Weight Change | < 2% | < 5% | ~10% loss |
| Observed Toxicities | None | None Observed | Mild lethargy, ruffled fur |
This data is illustrative and serves as a template for presenting results from an actual in vivo study.
Foundational In Vivo Efficacy Protocol: Human Tumor Xenograft Model
The cornerstone of preclinical oncology drug development is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[6][7] This allows for the in vivo assessment of a compound's antitumor activity against a human malignancy.[8] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, are also gaining prominence for their clinical relevance.[9]
Step-by-Step Xenograft Efficacy Protocol
This protocol outlines a standard ectopic xenograft study.
-
Animal Model Selection:
-
Species: Athymic Nude (nu/nu) or SCID mice are commonly used due to their compromised immune systems, which prevents rejection of human tumor cells.[6]
-
Justification: The choice of an immunodeficient model is critical for establishing and growing human-derived tumors.
-
-
Cell Line Selection and Implantation:
-
Cell Line: A549 (human non-small cell lung cancer) cell line, known to be responsive to RTK inhibitors.
-
Procedure:
-
Culture A549 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
-
-
Tumor Growth Monitoring and Group Randomization:
-
Dosing and Administration:
-
Dose Selection: The optimal dose should be determined from a prior Maximum Tolerated Dose (MTD) study.[11][12]
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Cpd-8Cl-IQ (50 mg/kg)
-
Group 3: Sunitinib (40 mg/kg)
-
-
Administration: Administer compounds orally via gavage, once daily for 21 days.
-
-
Endpoint Analysis:
-
Primary Endpoint: Tumor Growth Inhibition. Measure tumor volume and body weight throughout the study.
-
Secondary Endpoints:
-
Survival analysis (Kaplan-Meier).
-
At the end of the study, collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for phosphorylated target proteins).[10]
-
-
Data Analysis: Analyze tumor growth data using appropriate statistical methods (e.g., ANOVA).[12]
-
Visualizing the Experimental Workflow
A clear workflow is crucial for the reproducibility of in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8-Chloroisoquinoline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the proper disposal of 8-Chloroisoquinoline, a halogenated heterocyclic compound. By understanding the "why" behind each step, you can ensure the safe and compliant management of this chemical waste, fostering a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
Before any disposal procedure begins, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with several hazards that necessitate careful handling.
Table 1: Hazard Profile of this compound Derivatives
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][3] |
These classifications underscore the importance of minimizing exposure through appropriate personal protective equipment (PPE) and engineering controls. Direct contact can lead to skin and eye irritation, while inhalation may cause respiratory issues.[1][3] Ingestion is harmful, highlighting the need for strict protocols to prevent cross-contamination.
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Given the hazard profile, a stringent PPE protocol is non-negotiable. The following PPE should be considered mandatory when handling this compound for disposal.
-
Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[4]
-
Eye Protection: Safety glasses with side shields or splash goggles are essential to protect against splashes.[4]
-
Skin and Body Protection: A full-length laboratory coat, fully buttoned, prevents skin contact.[4]
-
Respiratory Protection: All handling of this compound, especially in solid form, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible in the event of accidental exposure.[5]
Step-by-Step Disposal Procedure: From Benchtop to Waste Collection
The guiding principle for the disposal of this compound is to treat it as a hazardous halogenated organic waste.[6] Do not pour it down the drain or dispose of it with general laboratory trash.[4]
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in chemical waste management. This compound waste must be collected separately from non-halogenated organic waste and aqueous waste.[6]
-
Solid Waste: Collect solid this compound waste, including contaminated weighing paper and spatulas, in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste in a designated container.[4]
Step 2: Waste Container Selection and Labeling
Choose a waste container that is chemically compatible with this compound and any solvents used. Glass or polyethylene containers are generally suitable. The container must be in good condition with a secure, tight-fitting lid.[7]
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the generating researcher or lab
Step 3: Accumulation and Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.[7] Keep the container closed except when adding waste.
Step 4: Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed chemical waste disposal company for proper treatment and disposal, which typically involves incineration at a permitted hazardous waste facility.[6][8]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.[3][7]
-
Clean the Area: Decontaminate the spill area with a suitable solvent, such as ethanol, and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the designated hazardous waste container for this compound.
Visualizing the Workflow
To provide a clear and concise overview of the disposal process, the following workflow diagrams have been created.
Caption: Workflow for the Proper Disposal of this compound.
Caption: Emergency Spill Response for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The responsible management of chemical waste is not just a regulatory requirement but a professional obligation that reflects the high standards of the scientific community.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. bucknell.edu [bucknell.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
